3,5-Diiodothyronine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOTLOTTDYIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862141 | |
| Record name | 3,5-Diiodo-DL-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,5-Diiodothyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
534-51-0, 1041-01-6, 5563-89-3 | |
| Record name | 3,5-Diiodo-DL-thyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diiodothyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Diiodothyronine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC90468 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Diiodo-DL-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diiodothyronine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIIODOTHYRONINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1Y9GN485M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Diiodothyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Emergence of 3,5-Diiodothyronine (T2): A Bioactive Thyroid Hormone Metabolite
A Technical Guide for Researchers and Drug Development Professionals
Abstract
For decades, the biological significance of 3,5-diiodothyronine (T2), an endogenous metabolite of thyroid hormones, was largely overlooked. However, a growing body of research has illuminated its role as a potent bioactive molecule with distinct metabolic effects, primarily mediated through mechanisms independent of traditional thyroid hormone receptors. This technical guide provides an in-depth overview of the discovery, biological functions, and underlying signaling pathways of T2. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule, particularly in the context of metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).
Introduction: Discovery of a Bioactive Metabolite
The journey to understanding this compound (T2) as a bioactive molecule has been a gradual one, evolving from its initial consideration as an inactive byproduct of thyroid hormone metabolism to its current status as a potent modulator of energy expenditure and lipid metabolism. Early studies in the late 20th century began to hint at its biological activity, with observations that T2 could rapidly stimulate oxygen consumption in rat liver mitochondria, an effect that was notably faster than that of the primary active thyroid hormone, T3.[1][2] This rapid, non-genomic action suggested a mechanism distinct from the classical thyroid hormone signaling pathway involving nuclear receptors.[3][4]
Subsequent research has solidified the understanding that T2 exerts significant metabolic effects, including increasing the resting metabolic rate and promoting beneficial hypolipidemic outcomes.[5][6] A key aspect of T2's bioactivity is its preferential action on mitochondria, which are now considered a primary cellular target.[4][5] This guide will delve into the experimental evidence that has established T2 as a bioactive molecule and explore the intricate signaling pathways through which it exerts its effects.
Biological Functions and Metabolic Effects
The primary biological functions of this compound revolve around the regulation of energy metabolism, particularly through its actions on mitochondria. Unlike T3, which often elicits broad physiological changes and carries the risk of thyrotoxicosis at therapeutic doses, T2 has shown a more targeted metabolic profile in numerous preclinical studies.
Stimulation of Resting Metabolic Rate
One of the most prominent and earliest observed effects of T2 is its ability to rapidly increase the resting metabolic rate (RMR).[6] Studies in rats have demonstrated that a single injection of T2 can elevate RMR within hours, a response that is significantly faster than that induced by T3.[6] This rapid onset suggests a mechanism that does not rely on new protein synthesis, further supporting the concept of a non-genomic pathway.
Regulation of Lipid Metabolism
T2 has demonstrated significant beneficial effects on lipid metabolism, making it a molecule of interest for conditions like dyslipidemia and hepatic steatosis.
-
Prevention of Fatty Liver: Administration of T2 has been shown to prevent the accumulation of fat in the liver of rats fed a high-fat diet.[3]
-
Increased Fatty Acid Oxidation: T2 stimulates the oxidation of fatty acids in the liver and skeletal muscle.[7][8] This is achieved, in part, by increasing the activity of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the entry of fatty acids into mitochondria for β-oxidation.[8]
-
Reduction of Cholesterol and Triglycerides: Studies have reported that T2 administration can lead to a reduction in circulating levels of cholesterol and triglycerides.[3]
Mitochondrial Actions
The mitochondrion is a central hub for T2's metabolic effects. T2 can directly interact with mitochondrial components to rapidly modulate their function.
-
Increased Mitochondrial Respiration: T2 stimulates the activity of the mitochondrial respiratory chain, leading to increased oxygen consumption.[2][9] Specifically, it has been shown to stimulate both the cytochrome c-reducing and -oxidizing components of the respiratory chain.[9]
-
Mitochondrial Uncoupling: T2 can induce a partial uncoupling of oxidative phosphorylation, which contributes to its thermogenic effect.[3] This means that more energy from substrate oxidation is released as heat rather than being used for ATP synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the bioactivity of this compound.
Table 1: Binding Affinities and Capacities
| Parameter | Value | Species/Tissue | Reference |
| Mitochondrial Binding (Apparent Association Constant) | 0.5 ± 0.04 x 10⁸ M⁻¹ | Rat Liver | [3] |
| Mitochondrial Binding (Binding Capacity) | 0.4 ± 0.04 pmol/mg protein | Rat Liver | [3] |
| Affinity for human THRβ (compared to T3) | 60-fold lower | Human | [3] |
Table 2: In Vivo Dose-Response Effects in Rodents
| Dose | Effect | Species | Reference |
| 25 µ g/100 g BW (single injection) | Increased Resting Metabolic Rate (within 6 hours) | Rat | [6] |
| 25 µ g/100 g BW (daily for 4 weeks) | Prevention of high-fat diet-induced body weight gain and fatty liver | Rat | [3][10] |
| 25, 50, or 75 µ g/100 g BW (daily for 90 days) | Dose-dependent reduction in serum TSH, T3, and T4; increased oxygen consumption | Rat | [2][11] |
| 150 µ g/100 g BW (single injection) | ~30% increase in state 3 and state 4 mitochondrial respiration (within 1 hour) | Rat | [9] |
| 2.5 µg/g BW (daily for 4 weeks) | Altered expression of hepatic genes involved in lipid metabolism | Mouse | [6] |
Table 3: Effects on Cellular and Mitochondrial Processes
| Process | Effect | Concentration/Dose | Cell/Tissue Type | Reference |
| Palmitoyl-CoA Oxidation | +104% | Single injection | Rat Skeletal Muscle Mitochondria | [5][7] |
| Palmitoylcarnitine Oxidation | +80% | Single injection | Rat Skeletal Muscle Mitochondria | [5][7] |
| Succinate Oxidation | +30% | Single injection | Rat Skeletal Muscle Mitochondria | [5][7] |
| Glucose Uptake | +24% to +35% | 0.1 to 1.0 µM | Rat Cardiomyoblasts (H9c2) | [1] |
| ATP Production | Prevention of cigarette smoke-induced impairment | 10 µM (pretreatment) | Human Alveolar Epithelial Cells (A549) | [12] |
Key Signaling Pathways
The bioactive effects of this compound are mediated through a combination of signaling pathways, many of which are initiated at the mitochondrion and are independent of nuclear thyroid hormone receptors.
AMPK-ACC-Malonyl-CoA Pathway
T2 has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway in skeletal muscle.[5][7] Activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC). Inactivated ACC results in decreased production of malonyl-CoA, a potent inhibitor of CPT-I. The subsequent disinhibition of CPT-I allows for increased transport of fatty acids into the mitochondria for oxidation.
SIRT1-Mediated Deacetylation
T2 can directly activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[3][4] Activated SIRT1 can then deacetylate and modulate the activity of various downstream targets involved in metabolism. One important target is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation. Deacetylation of PGC-1α by SIRT1 increases its transcriptional activity. Another key target is the sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor that promotes lipogenesis. SIRT1-mediated deacetylation of SREBP-1c leads to a decrease in its activity, thus reducing the expression of lipogenic genes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Quantification of T2 in Biological Samples by HPLC-MS/MS
This protocol is adapted from methodologies for the quantification of thyroid hormones and their metabolites in serum and cell culture media.[13][14]
Objective: To accurately quantify the concentration of this compound in serum or cell culture supernatant.
Materials:
-
Serum or cell culture supernatant
-
Internal standard (e.g., ¹³C₆-labeled T2)
-
Formic acid
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Accucore C18 column (or equivalent)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of serum or media, add a known amount of the internal standard.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
-
Further Clean-up (Optional but Recommended):
-
Perform a hexane wash to remove lipids.
-
Perform a further acetonitrile precipitation of any remaining proteins.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
Inject the sample onto the HPLC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Detect and quantify T2 using selective reaction monitoring (SRM) in positive or negative electrospray ionization mode.
-
Measurement of Mitochondrial Respiration
This protocol is based on methods used to assess the effects of T2 on mitochondrial function.[9][12]
Objective: To measure the rate of oxygen consumption in isolated mitochondria in response to T2 treatment.
Materials:
-
Isolated mitochondria from liver or skeletal muscle
-
Respiration buffer (e.g., containing mannitol, sucrose, Tris-HCl, EDTA, EGTA, and fatty acid-free BSA)
-
Respiratory substrates (e.g., succinate, glutamate/malate, palmitoyl-CoA)
-
ADP
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue using differential centrifugation.
-
Respirometer Calibration: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Mitochondrial Respiration Assay:
-
Add a known amount of isolated mitochondria to the respirometer chamber containing pre-warmed respiration buffer.
-
Allow the mitochondria to equilibrate and measure the basal respiration rate (State 2).
-
Add the desired respiratory substrate(s) to initiate substrate-dependent respiration.
-
Add a known amount of ADP to stimulate ATP synthesis and measure the maximal rate of coupled respiration (State 3).
-
The respiration rate will return to a slower rate once all the ADP has been phosphorylated (State 4).
-
To assess the effect of T2, it can be injected into the animal prior to mitochondrial isolation or added directly to the respirometer chamber.
-
-
Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 4) and the P/O ratio (ADP added / oxygen consumed) to assess the coupling and efficiency of oxidative phosphorylation.
In Vitro Fatty Acid Oxidation Assay
This protocol is adapted from studies investigating the effects of T2 on fatty acid metabolism.[8]
Objective: To measure the rate of fatty acid oxidation in isolated hepatocytes or mitochondria.
Materials:
-
Isolated hepatocytes or mitochondria
-
Incubation medium
-
[¹⁴C]-labeled palmitate
-
Digitonin (for permeabilizing hepatocytes)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell/Mitochondria Preparation: Isolate hepatocytes or mitochondria as previously described. For in situ measurements in hepatocytes, permeabilize the plasma membrane with digitonin.
-
Incubation:
-
Incubate the prepared cells or mitochondria in an incubation medium containing [¹⁴C]-palmitate.
-
For T2 treatment, the compound can be administered to the animal beforehand or added directly to the incubation medium.
-
-
Measurement of ¹⁴CO₂ Production:
-
The incubation is carried out in a sealed system that allows for the trapping of evolved ¹⁴CO₂.
-
At the end of the incubation period, stop the reaction and capture the ¹⁴CO₂ in a suitable trapping agent (e.g., a base).
-
-
Quantification:
-
Transfer the trapping agent to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
The amount of ¹⁴CO₂ produced is directly proportional to the rate of fatty acid oxidation.
-
-
Measurement of Ketone Body Production (for hepatocytes): The production of radiolabeled ketone bodies in the incubation medium can also be measured as an indicator of hepatic fatty acid oxidation.
Conclusion and Future Directions
The discovery of this compound as a bioactive molecule has opened new avenues for understanding the intricate regulation of energy metabolism. Its ability to rapidly stimulate metabolic rate and promote fatty acid oxidation, primarily through mitochondrial-targeted, non-genomic mechanisms, distinguishes it from classical thyroid hormones. The signaling pathways involving AMPK and SIRT1 provide a molecular basis for its beneficial metabolic effects.
For drug development professionals, T2 and its analogs represent a promising class of compounds for the treatment of metabolic disorders. The targeted nature of T2's action may offer a safer therapeutic window compared to T3, potentially avoiding the adverse thyrotoxic effects on the heart and other tissues.
Future research should focus on further elucidating the complete spectrum of T2's molecular targets and signaling pathways. Clinical trials are necessary to translate the promising preclinical findings into effective therapies for human diseases. A deeper understanding of the pharmacokinetics and pharmacodynamics of T2 in humans will be crucial for its successful development as a therapeutic agent. The continued exploration of this once-overlooked metabolite holds significant promise for addressing some of the most pressing metabolic health challenges of our time.
References
- 1. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 2. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 7. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Protective Action of 3,5-Diiodo-L-Thyronine on Cigarette Smoke-Induced Mitochondrial Dysfunction in Human Alveolar Epithelial Cells [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Biosynthesis of 3,5-Diiodothyronine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodothyronine (3,5-T2) is an endogenous metabolite of thyroid hormones that has garnered significant interest for its metabolic activities, which are distinct from those of its precursors, thyroxine (T4) and triiodothyronine (T3). This technical guide provides a comprehensive overview of the current understanding of the endogenous biosynthesis pathway of 3,5-T2, with a focus on the enzymatic processes, quantitative data, and experimental methodologies used in its study. While the precise biosynthetic pathway of 3,5-T2 is still a subject of ongoing research, the prevailing hypothesis centers on the deiodination of T3. This document will delve into the key enzymes involved, their kinetics, and the evidence supporting the postulated pathways.
The Postulated Biosynthesis Pathway of this compound
The primary pathway for the endogenous synthesis of 3,5-T2 is believed to be the deiodination of 3,5,3'-triiodothyronine (T3). This reaction involves the removal of an iodine atom from the outer ring (5'-position) of the T3 molecule. The enzymes responsible for this catalytic activity are the iodothyronine deiodinases.
There are three known types of iodothyronine deiodinases (D1, D2, and D3), which are selenoenzymes that play a crucial role in the activation and inactivation of thyroid hormones.[1] While all three are involved in thyroid hormone metabolism, their specific roles in the direct production of 3,5-T2 from T3 are not fully elucidated. Circumstantial evidence from in vivo studies and experiments utilizing deiodinase inhibitors supports the role of these enzymes in 3,5-T2 formation. However, direct in vitro demonstration of this specific conversion has been challenging.
The main characteristics of the three deiodinases are summarized below:
-
Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid. It is capable of both outer and inner ring deiodination.[2]
-
Type 2 Deiodinase (D2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle. It exclusively performs outer ring deiodination, converting T4 to the more active T3.[2]
-
Type 3 Deiodinase (D3): The primary inactivating deiodinase, it is abundant in the placenta, fetal tissues, and brain. It catalyzes inner ring deiodination of T4 and T3.[1]
The hypothetical pathways for the formation of 3,5-T2 from T4 and T3 are illustrated in the following diagram.
Quantitative Data
The enzymatic conversion of thyroid hormones is dependent on the substrate affinity (Km) and the maximum reaction velocity (Vmax) of the deiodinases. These kinetic parameters, along with substrate concentrations, are critical for understanding the rate of 3,5-T2 production.
Table 1: Kinetic Parameters of Human Iodothyronine Deiodinases
| Enzyme | Substrate | Km | Vmax |
| D1 | rT3 | ~0.2-0.5 µM | - |
| T4 | ~1-2 µM | - | |
| T3 | - | - | |
| D2 | T4 | ~1-2 nM | - |
| rT3 | - | - | |
| D3 | T3 | ~5 nM | - |
| T4 | ~40 nM | - |
Note: Vmax values are highly dependent on the experimental system and tissue source, and therefore are not consistently reported in a standardized manner. The Km values indicate a much higher affinity of D2 for T4 compared to D1. The affinity of deiodinases for T3 as a substrate for 3,5-T2 production is not well-characterized.
Table 2: Normal Circulating Thyroid Hormone Levels in Humans
| Hormone | Total Concentration | Free Concentration |
| Thyroxine (T4) | 4.5-11.2 mcg/dL | 0.8-1.8 ng/dL |
| Triiodothyronine (T3) | 80-220 ng/dL | 0.2-0.5 ng/dL |
| This compound (3,5-T2) | ~6-60 pg/mL | - |
These values can vary depending on the laboratory and analytical method used.
Experimental Protocols
The study of 3,5-T2 biosynthesis relies on robust experimental methods to measure deiodinase activity and quantify thyroid hormone metabolites.
Measurement of Deiodinase Activity
A common method for determining deiodinase activity involves incubating tissue homogenates or cell lysates with a radiolabeled substrate (e.g., [125I]T4 or [125I]T3). The reaction products are then separated by chromatography and quantified by detecting the radioactivity.
A non-radioactive method that has gained prominence is the Sandell-Kolthoff reaction . This colorimetric assay measures the iodide released during the deiodination reaction.
Protocol Outline for Deiodinase Activity Assay (Sandell-Kolthoff Method):
-
Tissue/Cell Homogenization: Prepare homogenates from tissues of interest (e.g., liver, kidney) in a suitable buffer.
-
Incubation: Incubate the homogenate with the substrate (T4 or T3) and a cofactor (e.g., dithiothreitol, DTT) at a controlled temperature and pH.
-
Reaction Termination: Stop the reaction by adding an acid solution.
-
Iodide Measurement: The released iodide is quantified based on its catalytic effect on the reduction of ceric ammonium (B1175870) sulfate (B86663) (yellow) to the colorless cerous form by arsenious acid. The change in absorbance is measured spectrophotometrically.
Quantification of 3,5-T2
Accurate quantification of endogenous 3,5-T2 levels is crucial. While immunoassays have been used, the gold standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This technique offers high specificity and sensitivity for distinguishing between different diiodothyronine isomers.
Regulation of 3,5-T2 Biosynthesis
The endogenous production of 3,5-T2 is likely regulated by the expression and activity of the deiodinases. The regulation of deiodinases is complex and tissue-specific, and it is influenced by various factors, including:
-
Thyroid Status: D1 activity is generally increased in hyperthyroidism and decreased in hypothyroidism. Conversely, D2 activity is often upregulated in hypothyroidism as a compensatory mechanism to increase local T3 production.
-
Cofactor Availability: The activity of deiodinases is dependent on the availability of cofactors, such as selenium and thiol-reducing agents.
-
Pathophysiological Conditions: Various illnesses and physiological states can alter deiodinase expression and activity, thereby potentially impacting 3,5-T2 levels.
Conclusion
The endogenous biosynthesis of this compound is a critical area of thyroid hormone research with significant implications for understanding metabolic regulation. While the deiodination of T3 is the most plausible pathway, further research is required to definitively elucidate the enzymatic players and their kinetics. The development of more sensitive and specific analytical techniques, such as LC-MS/MS, will be instrumental in advancing our knowledge in this field. A thorough understanding of the 3,5-T2 biosynthetic pathway is essential for the development of novel therapeutic strategies targeting metabolic disorders.
References
The Physiological Role of 3,5-Diiodothyronine in Energy Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth exploration of the physiological functions of 3,5-Diiodothyronine (3,5-T2), a naturally occurring metabolite of thyroid hormones, with a specific focus on its role in regulating energy metabolism. It aims to be a comprehensive resource, detailing its molecular mechanisms, effects on various metabolic pathways, and potential as a therapeutic agent.
Introduction: Beyond T3 and T4
For decades, the biological activity of thyroid hormones has been primarily attributed to thyroxine (T4) and its more potent metabolite, 3,5,3'-triiodothyronine (T3).[1][2] However, emerging evidence has highlighted that other iodothyronines, once considered inactive byproducts, possess distinct physiological roles.[2][3] Among these, 3,5-diiodo-L-thyronine (3,5-T2) has garnered significant attention for its ability to modulate energy expenditure, lipid metabolism, and glucose homeostasis, often through mechanisms distinct from those of T3.[1][4] This guide synthesizes the current understanding of 3,5-T2's metabolic actions, presenting key experimental findings, methodologies, and the intricate signaling pathways it governs.
Mechanisms of Action: A Tale of Two Cellular Compartments
The metabolic effects of 3,5-T2 are mediated through both genomic and non-genomic pathways, targeting both the nucleus and, most notably, the mitochondria.
2.1. Mitochondrial Actions: The Powerhouse at the Forefront
A substantial body of evidence points to the mitochondria as a primary target for 3,5-T2's rapid metabolic effects.[1][4][5] Unlike T3, which primarily acts through nuclear receptors to induce long-term changes in mitochondrial gene expression, 3,5-T2 can directly and rapidly influence mitochondrial function.[1][5][6]
The key mitochondrial effects of 3,5-T2 include:
-
Stimulation of Mitochondrial Respiration: 3,5-T2 rapidly increases oxygen consumption in isolated mitochondria and perfused liver.[1][7][8] This effect is observed within hours, much faster than the typical genomic actions of T3.[1][8]
-
Modulation of the Respiratory Chain: 3,5-T2 has been shown to interact with components of the electron transport chain. Specifically, it can bind to subunit Va of cytochrome c oxidase (COX), abolishing the allosteric inhibition of respiration by ATP.[2] It also appears to selectively enhance respiratory pathways linked to FADH2 oxidation.[6]
-
Increased Fatty Acid Oxidation: 3,5-T2 promotes the uptake and oxidation of fatty acids within the mitochondria.[7][9] This is achieved, in part, through the activation of the AMP-activated protein kinase (AMPK)-acetyl-CoA carboxylase (ACC)-malonyl-CoA signaling pathway, which alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into mitochondria.[9]
-
Mitochondrial Uncoupling: 3,5-T2 can induce a mild mitochondrial uncoupling, dissipating the proton motive force as heat (thermogenesis) without ATP synthesis.[1][2] This contributes to the overall increase in energy expenditure.
2.2. Nuclear Actions: A More Subtle Influence
While the rapid, non-genomic actions of 3,5-T2 are well-documented, it is not devoid of activity at the nuclear level. 3,5-T2 can bind to thyroid hormone receptors (TRs), albeit with a lower affinity than T3.[10] It appears to exhibit some selectivity for the TRβ1 isoform.[1] The genomic effects of 3,5-T2 are generally considered less potent than those of T3 and may be tissue- and gene-specific.[1] For instance, 3,5-T2 has been shown to downregulate the expression of lipogenic genes, such as sterol regulatory element-binding protein-1c (SREBP-1c), in the liver.[1]
Effects on Energy Metabolism
3.1. Resting Metabolic Rate (RMR) and Thermogenesis
One of the most pronounced effects of 3,5-T2 is its ability to increase the resting metabolic rate (RMR).[1][3][7] Administration of 3,5-T2 to rodents leads to a rapid and significant increase in whole-body oxygen consumption.[7] This effect has also been observed in humans, where chronic administration increased RMR by approximately 15%.[1] The stimulation of RMR is closely linked to 3,5-T2's actions on mitochondrial respiration and uncoupling in metabolically active tissues like the liver, skeletal muscle, and brown adipose tissue (BAT).[1]
3.2. Lipid Metabolism
3,5-T2 exerts potent hypolipidemic effects, making it a molecule of interest for conditions like non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[1][4] Its key actions on lipid metabolism include:
-
Reduction of Hepatic Steatosis: 3,5-T2 effectively prevents and reverses hepatic fat accumulation in animal models of diet-induced obesity.[1][4] This is primarily achieved by increasing hepatic fatty acid oxidation and reducing the expression of genes involved in lipogenesis.[1][11]
-
Lowering of Serum Lipids: Administration of 3,5-T2 has been shown to reduce circulating levels of triglycerides and cholesterol.[1]
-
Stimulation of Fatty Acid Oxidation in Skeletal Muscle: In skeletal muscle, 3,5-T2 promotes a shift towards fatty acid utilization by activating the AMPK pathway and increasing mitochondrial fatty acid import.[9]
3.3. Glucose Metabolism
The effects of 3,5-T2 on glucose metabolism are complex and appear to be context-dependent. Some studies have shown that 3,5-T2 can improve insulin (B600854) sensitivity and glucose tolerance.[1][7] It has been reported to enhance glucose uptake in skeletal muscle by increasing the translocation of GLUT4 to the plasma membrane via Akt phosphorylation.[1][10] However, other studies in obese mice have suggested that 3,5-T2 may decrease blood glucose levels by reducing the expression of the GLUT2 transporter in the liver and modulating hepatic glucose output.[1][11]
Quantitative Data on the Metabolic Effects of this compound
The following tables summarize the quantitative effects of 3,5-T2 administration from various in vivo and in vitro studies.
Table 1: Summary of In Vivo Studies on the Metabolic Effects of 3,5-T2
| Animal Model | 3,5-T2 Dose and Administration | Duration | Key Metabolic Effects | Reference |
| High-fat diet-fed Wistar rats | 25 µ g/100 g BW, daily injection | 1 week | - Decreased hepatic SREBP-1c expression. | [1] |
| High-fat diet-fed rats | 25 µ g/100 g BW, daily administration | 4 weeks | - Prevented body weight gain and fatty liver.- Increased fatty acid oxidation rate.- Reduced serum triglycerides and cholesterol. | [1] |
| Wistar rats | 25, 50, or 75 µ g/100 g BW, daily s.c. injection | 90 days | - Dose-dependent increase in oxygen consumption.- Significant reduction in body mass and retroperitoneal fat pad mass.- Dose-dependent reduction in serum TSH, T3, and T4. | [1][7] |
| Diet-induced obese male C57BL/6J mice | 2.5 µg/g BW, daily administration | 14 or 28 days | - Increased fat-free mass.- Reduced subcutaneous fat depot.- Increased metabolic rate.- Increased food intake.- No significant body weight loss. | [12] |
| Euthyroid humans (n=2) | ~5 µg/kg BW, chronic administration | 28 days | - ~15% increase in RMR.- ~4 kg decrease in body weight. | [1] |
Table 2: Summary of In Vitro Studies on the Metabolic Effects of 3,5-T2
| Cell Model | 3,5-T2 Concentration | Duration | Key Metabolic Effects | Reference |
| Primary rat hepatocytes (oleate/palmitate-induced steatosis) | 10⁻⁷ or 10⁻⁵ M | 24 hours | - Reduced number and size of lipid droplets.- Recruited triglyceride lipase (B570770) to lipid droplets. | [1] |
| NAFLD-like rat primary hepatocytes | Not specified | Not specified | - Reduced lipid content.- Triggered Akt phosphorylation (insulin receptor-independent). | [1] |
| Rat β-cells and human islets | Not specified | Not specified | - Enhanced glucose-induced insulin secretion. | [1] |
| HepG2 cells | Not specified | Not specified | - Blocked proteolytic cleavage of SREBP-1.- Reduced fatty acid synthase expression (MAPK, ERK, p38, Akt, and PKC-δ dependent). | [1] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of 3,5-T2.
5.1. Animal Studies
-
Animal Models: The most common animal models are male Wistar or Sprague-Dawley rats and C57BL/6J mice.[1][7][12] To induce obesity and metabolic dysfunction, animals are often fed a high-fat diet (HFD), typically providing 45-60% of calories from fat, for several weeks.[1][12]
-
3,5-T2 Administration: 3,5-T2 is typically dissolved in a vehicle such as saline or phosphate-buffered saline (PBS) and administered via daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections.[7][12] Dosages vary widely, ranging from 25 µ g/100 g body weight in rats to 2.5 µg/g body weight in mice.[7][12]
-
Metabolic Measurements:
-
Resting Metabolic Rate (RMR): RMR is measured using open-circuit indirect calorimetry, which quantifies oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[7]
-
Body Composition: Body composition (fat mass and fat-free mass) is assessed using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat depots (e.g., retroperitoneal, epididymal).[7][12]
-
Gene and Protein Expression: Tissues of interest (liver, skeletal muscle, adipose tissue) are harvested, and gene expression is analyzed by quantitative real-time PCR (qRT-PCR). Protein levels are determined by Western blotting using specific antibodies against target proteins (e.g., SREBP-1c, p-Akt, AMPK).[1][13]
-
Mitochondrial Respiration: Mitochondria are isolated from tissues by differential centrifugation. Oxygen consumption rates are measured using a Clark-type oxygen electrode with various substrates (e.g., pyruvate, succinate, fatty acids).[13]
-
Enzyme Activity Assays: The activity of key metabolic enzymes, such as those in the respiratory chain or fatty acid oxidation pathway, is measured using spectrophotometric or fluorometric assays.[14]
-
5.2. In Vitro Studies
-
Cell Culture: Primary hepatocytes are isolated from rats by collagenase perfusion.[1] Cell lines such as the human hepatoma cell line HepG2 are also commonly used.[1] To model conditions like steatosis, cells are often incubated with a mixture of oleic and palmitic acids.[1]
-
3,5-T2 Treatment: 3,5-T2 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at concentrations typically ranging from picomolar to micromolar.[1][8]
-
Metabolic Assays:
-
Lipid Accumulation: Intracellular lipid droplets are visualized and quantified by staining with dyes like Oil Red O or Bodipy, followed by microscopy and image analysis.[1]
-
Signaling Pathway Analysis: Activation of signaling pathways is assessed by Western blotting for phosphorylated forms of key proteins (e.g., p-AMPK, p-Akt).[1]
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, visualize the key signaling pathways and relationships involved in the metabolic actions of 3,5-T2.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thyroid hormones and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 9. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 11. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development? [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype [frontiersin.org]
The Mechanism of Action of 3,5-Diiodothyronine on Mitochondria: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3,5-Diiodo-L-thyronine (T2), an endogenous metabolite of thyroid hormones, has emerged as a significant modulator of energy metabolism, primarily through its direct and indirect actions on mitochondria. Unlike its well-known precursor, 3,5,3'-triiodothyronine (T3), T2 exerts rapid, non-genomic effects that are independent of nuclear thyroid hormone receptors, positioning it as a molecule of interest for therapeutic applications targeting metabolic disorders. This guide provides an in-depth analysis of T2's mechanism of action at the mitochondrial level, detailing its impact on the respiratory chain, mitochondrial biogenesis, and associated signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research.
Core Mechanisms of T2 Action on Mitochondria
The primary mechanism of T2's action is centered on the stimulation of mitochondrial respiration and energy expenditure. This is achieved through a multi-faceted approach involving both direct interaction with components of the electron transport chain and modulation of mitochondrial content and structure.
Rapid, Non-Genomic Effects on the Respiratory Chain
A key feature of T2's action is its ability to rapidly stimulate mitochondrial respiration within hours of administration, a timeframe that precludes significant genomic effects.[1] This rapid response is primarily attributed to its direct interaction with the mitochondrial inner membrane and its components.
Cytochrome c Oxidase (Complex IV) as a Primary Target: Several studies have identified Cytochrome c Oxidase (COX), the terminal enzyme of the respiratory chain, as a direct target of T2.[2][3] T2 has been shown to bind to subunit Va of the COX complex.[2] This interaction is proposed to abolish the allosteric inhibition of respiration induced by ATP, thereby increasing the rate of oxygen consumption.[2] This mechanism allows for a rapid increase in metabolic rate independent of new protein synthesis.
Stimulation of Substrate Oxidation: T2 administration leads to a significant increase in the activity of both the cytochrome c-oxidizing and -reducing components of the respiratory chain.[1] It particularly enhances respiratory pathways linked to FADH2-producing substrates like succinate (B1194679) and glycerol-3-phosphate (G3P).[4] This suggests that T2 can selectively activate specific pathways of substrate oxidation to boost energy metabolism.
Influence on Mitochondrial Biogenesis and Content
While known for its rapid effects, long-term administration of T2 can also influence mitochondrial content. However, its role in mitochondrial biogenesis is complex and appears to be context-dependent, sometimes differing from the effects of T3. In some studies, T2 treatment did not significantly alter the expression of key regulators of mitochondrial biogenesis like PGC-1α or the mtDNA copy number.[5] In contrast, other studies have shown that T2 can prevent the high-fat diet-associated increase in PGC-1α expression.[6]
Effects on Mitochondrial Uncoupling and Oxidative Stress
T2 has been shown to stimulate mitochondrial uncoupling, a process that dissipates the proton gradient as heat instead of producing ATP, thereby increasing the metabolic rate.[7][8] This effect contributes to its thermogenic properties. While increased respiration can lead to higher production of reactive oxygen species (ROS), the effect of T2 on oxidative stress is nuanced. In some contexts, T2 administration has been associated with increased mitochondrial H2O2 release.[9] However, it has also been shown to protect against lipid peroxidation in the liver.[5]
Quantitative Data on T2's Mitochondrial Effects
The following tables summarize quantitative data from various studies investigating the impact of T2 on mitochondrial function.
Table 1: Effects of T2 on Mitochondrial Respiration and Enzyme Activity
| Parameter | Model System | T2 Treatment | Change vs. Control | Reference |
| Complex II-linked Respiration | Hypothyroid Rat Liver Mitochondria | 25 µ g/100g BW for 1 week | Restored to euthyroid levels | [4] |
| Complex V (ATP synthase) abundance | Hypothyroid Rat Liver Mitochondria | 25 µ g/100g BW for 1 week | +30% vs. Hypothyroid | [4] |
| Glycerol-3-phosphate dehydrogenase (G3PDH) abundance | Hypothyroid Rat Liver Mitochondria | 25 µ g/100g BW for 1 week | >2-fold vs. Hypothyroid | [4] |
| Glucose Consumption | H9c2 Cardiomyoblasts | 0.1 µM | +24% | [7] |
| Glucose Consumption | H9c2 Cardiomyoblasts | 1.0 µM | +35% | [7] |
| Mitochondrial H2O2 Release | High-Fat Diet Fed Rat Gastrocnemius Muscle | 25 µ g/100g BW for 4 weeks | +51% vs. HFD | [9] |
Table 2: Effects of T2 on Mitochondrial Biogenesis Markers
| Gene/Protein | Model System | T2 Treatment | Change vs. Control | Reference |
| PGC-1α expression | Rat Liver | Daily injection for 1 week | No significant change | [5] |
| mtDNA copy number | Rat Liver | Daily injection for 1 week | No significant change | [5] |
| DNA polymerase γ (POLG) expression | Rat Liver | Daily injection for 1 week | Increased | [5] |
| Citrate Synthase (CS) activity | Diet-induced Obese Mouse Liver | 2.5 µg/g BW for 28 days | Significantly increased | [10] |
Signaling Pathways and Visualizations
The mechanisms of T2 action can be visualized through the following signaling pathway diagrams.
Diagram 1: Rapid (Non-Genomic) Action of T2 on the Respiratory Chain
Caption: T2's rapid action on mitochondrial respiration via direct binding to Cytochrome c Oxidase.
Diagram 2: T2 and Mitochondrial Biogenesis Regulation
Caption: Potential, indirect influence of T2 on the PGC-1α pathway of mitochondrial biogenesis.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of T2 on mitochondria.
Isolation of Mitochondria
A standard procedure for isolating mitochondria from tissues like rat liver or skeletal muscle is differential centrifugation.
-
Homogenization: Excise tissue and immediately place in ice-cold isolation medium (e.g., 220 mM mannitol, 70 mM sucrose, 20 mM Tris-HCl, 1 mM EDTA, 5 mM EGTA, pH 7.4, supplemented with 0.5% w/v BSA).[6] Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.[6]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes at 4°C) to pellet the mitochondria.[6]
-
Washing: Resuspend the mitochondrial pellet in isolation medium without BSA and repeat the high-speed centrifugation step. This wash step is typically performed twice.[5][6]
-
Final Pellet: Resuspend the final washed mitochondrial pellet in a minimal volume of the appropriate buffer for downstream assays. Protein concentration should be determined using a standard method like the Bradford or BCA assay.
Measurement of Mitochondrial Respiration (Respirometry)
Oxygen consumption rates are measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Chamber Preparation: Add respiration buffer (e.g., MiR05) to the respirometer chambers and calibrate the oxygen sensors.
-
Mitochondrial Loading: Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/ml) to each chamber.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add various substrates and inhibitors to assess the function of different parts of the electron transport chain. A typical SUIT protocol might include:
-
Complex I substrates: Malate, pyruvate, glutamate.
-
ADP: To stimulate state 3 (phosphorylating) respiration.
-
Succinate (Complex II substrate): To measure respiration with input from both Complex I and II.
-
Rotenone (Complex I inhibitor): To isolate Complex II-linked respiration.
-
Cytochrome c: To test for outer mitochondrial membrane integrity.
-
Antimycin A (Complex III inhibitor): To block the electron transport chain and measure residual oxygen consumption.
-
Ascorbate/TMPD (Complex IV substrates): To measure the maximal activity of COX.
-
-
Data Analysis: Record oxygen consumption rates in real-time. Analyze the data to determine the respiratory rates under different states and the respiratory control ratio (RCR).
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is used to separate intact mitochondrial respiratory chain complexes to assess their assembly and in-gel activity.
-
Mitochondrial Solubilization: Solubilize isolated mitochondria using a mild non-ionic detergent like dodecyl maltoside or digitonin (B1670571) to preserve the native structure of the protein complexes.[6]
-
Electrophoresis: Load the solubilized protein onto a native polyacrylamide gradient gel. The Coomassie Brilliant Blue G-250 dye in the cathode buffer imparts a negative charge to the protein complexes, allowing them to migrate towards the anode.
-
In-Gel Activity Assays: After electrophoresis, incubate the gel in a solution containing specific substrates for each complex. The enzymatic reaction produces a colored precipitate, allowing for the visualization of the active complexes.[4][6]
-
Complex I: NADH and nitrotetrazolium blue.
-
Complex II: Succinate, phenazine (B1670421) methosulfate, and nitrotetrazolium blue.
-
Complex IV: Cytochrome c and 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Quantification: Densitometrically quantify the intensity of the bands to determine the relative activity of each complex.[6]
Diagram 3: Experimental Workflow for Assessing T2 Effects on Mitochondrial Respiration
Caption: Workflow for studying the effects of T2 on mitochondrial respiration in an animal model.
Conclusion and Future Directions
3,5-Diiodo-L-thyronine is a potent effector of mitochondrial activity, primarily acting through rapid, non-genomic mechanisms to stimulate respiration and energy expenditure. Its direct interaction with Cytochrome c Oxidase provides a molecular basis for its rapid onset of action. While its influence on mitochondrial biogenesis is less clear-cut than that of T3, its ability to enhance fatty acid oxidation and prevent diet-induced steatosis makes it a compelling candidate for further investigation in the context of metabolic diseases.
Future research should focus on elucidating the full spectrum of T2's mitochondrial protein targets, further clarifying its role in the regulation of mitochondrial quality control mechanisms such as mitophagy, and conducting more extensive studies to translate the promising results from rodent models to human physiology. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to build upon these future investigations.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid hormones and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Frontiers | Both 3,3′,5-triiodothyronine and 3,5-diodo-L-thyronine Are Able to Repair Mitochondrial DNA Damage but by Different Mechanisms [frontiersin.org]
- 6. Frontiers | 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype [frontiersin.org]
- 7. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Role of 3,5-Diiodothyronine in the Regulation of Basal Metabolic Rate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Diiodothyronine (3,5-T2), an endogenous metabolite of thyroid hormones, has emerged as a potent modulator of energy metabolism, distinct from its better-known precursors, thyroxine (T4) and triiodothyronine (T3). Extensive research, primarily in rodent models and supported by preliminary human studies, indicates that 3,5-T2 can significantly increase basal metabolic rate (BMR) and induce beneficial metabolic changes, such as reductions in body weight and serum lipids. A key area of interest is its rapid, non-genomic mechanism of action, largely centered on the direct stimulation of mitochondrial respiration. This contrasts with the predominantly genomic effects of T3. This technical guide provides an in-depth analysis of the mechanisms of action of 3,5-T2, a compilation of quantitative data from key studies, detailed experimental protocols for its investigation, and visualizations of its signaling pathways.
Introduction
Thyroid hormones are critical regulators of energy expenditure. While T3 is considered the primary biologically active form, its therapeutic use is often limited by thyrotoxic side effects, particularly cardiac stress. 3,5-T2 presents a potentially safer therapeutic avenue due to its distinct mechanisms of action that may bypass some of the adverse effects associated with T3.[1][2] This document synthesizes the current understanding of 3,5-T2's role in metabolic regulation, with a focus on its impact on BMR.
Mechanisms of Action
The metabolic effects of 3,5-T2 are mediated through both non-genomic and, to a lesser extent, genomic pathways.
Non-Genomic Pathway: Direct Mitochondrial Stimulation
The primary and most rapid effects of 3,5-T2 on BMR are attributed to its direct action on mitochondria.[3][4] This pathway is independent of nuclear thyroid hormone receptors (THRs) and does not require new protein synthesis.[1]
The key molecular interactions within the mitochondria include:
-
Binding to Cytochrome c Oxidase (COX): 3,5-T2 has been shown to bind directly to subunit Va of the COX complex (Complex IV) of the electron transport chain.[5][6] This interaction abolishes the allosteric inhibition of respiration by ATP, leading to an increased rate of oxygen consumption and electron transport.[5]
-
Stimulation of Mitochondrial Respiration: By activating the COX complex, 3,5-T2 increases the overall rate of mitochondrial respiration. Studies have shown that 3,5-T2 stimulates both state 3 (ADP-stimulated) and state 4 (resting state) respiration.[6]
-
Activation of Uncoupling Proteins (UCPs): 3,5-T2 administration has been linked to the activation of UCP1 in brown adipose tissue (BAT).[1][7] UCP1 uncouples oxidative phosphorylation from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat, a process known as thermogenesis. This directly contributes to an increase in BMR.[1][7]
Genomic Pathway: Nuclear Receptor Interaction
While the non-genomic pathway is predominant, some evidence suggests that 3,5-T2 can also exert effects through THR-mediated gene expression, although with a much lower affinity than T3.[3] These genomic effects are slower in onset compared to the direct mitochondrial actions.
-
Activation of PGC-1α: 3,5-T2 has been shown to increase the protein levels of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) in both the nucleus and mitochondria.[1] PGC-1α is a master regulator of mitochondrial biogenesis and function.
-
Modulation of Hepatic Gene Expression: In the liver, 3,5-T2 can influence the expression of genes involved in lipid metabolism, contributing to its anti-steatotic effects.[3]
Quantitative Data on the Metabolic Effects of this compound
The following tables summarize the quantitative data from key studies investigating the effects of 3,5-T2 on various metabolic parameters.
Table 1: Effects of 3,5-T2 on Basal Metabolic Rate and Body Weight
| Species | Model | 3,5-T2 Dose | Duration | Change in BMR/Oxygen Consumption | Change in Body Weight | Reference(s) |
| Human | Euthyroid | 300 mcg/day | 3 weeks | Significant increase in RMR | ~4% reduction | [2][8] |
| Rat | High-Fat Diet | 50 µ g/100 g BW | 90 days | Significant increase in oxygen consumption | ~30% lower gain | [9] |
| Rat | Hypothyroid | 25 µ g/100 g BW | Single dose | Rapid increase in RMR within 6 hours | N/A | [4] |
| Rat | High-Fat Diet | 50 µ g/100 g BW | 4 weeks | Significant increase in RMR | Significant reduction in gain | [10] |
| Mouse | Diet-Induced Obese | 2.5 µg/g BW | 28 days | Increased metabolic rate | No significant loss (due to hyperphagia) | [11] |
Table 2: Effects of 3,5-T2 on Serum Lipids and Glucose Metabolism
| Species | Model | 3,5-T2 Dose | Duration | Change in Serum Cholesterol | Change in Serum Triglycerides | Other Notable Effects | Reference(s) |
| Human | Euthyroid | 300 mcg/day | 3 weeks | Unchanged | Unchanged | N/A | [8] |
| Rat | High-Fat Diet | 25 µ g/100 g BW | 4 weeks | Reduction | Reduction | Improved insulin (B600854) sensitivity | [3] |
| Rat | High-Fat Diet | 50 µ g/100 g BW | 4 weeks | ~23% reduction | N/A | Reduced glycemia by ~15% | [10] |
| Rat | Aging | 25, 50, or 75 µ g/100 g BW | 90 days | N/A | N/A | Improved glucose tolerance | [4] |
Experimental Protocols
In Vivo Assessment of Basal Metabolic Rate: Indirect Calorimetry
This protocol describes the measurement of BMR in rodents treated with 3,5-T2 using an open-circuit indirect calorimetry system.
Materials:
-
Indirect calorimetry system with metabolic cages
-
This compound solution for injection (e.g., in saline with 0.01 N NaOH)
-
Control vehicle solution
-
Rodent subjects (rats or mice)
Procedure:
-
Acclimatization: House the animals individually in the metabolic cages for at least 24-48 hours before the experiment to allow for acclimatization to the new environment.
-
Baseline Measurement: Record oxygen consumption (VO2), carbon dioxide production (VCO2), and locomotor activity for a 24-hour period to establish a baseline.
-
Treatment Administration: Administer 3,5-T2 or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Data Collection: Immediately following administration, continuously record VO2, VCO2, and activity for a predetermined period (e.g., 24-72 hours).
-
Data Analysis: Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using the Weir equation. Analyze the data to determine the effect of 3,5-T2 on these parameters compared to the baseline and control group.
Ex Vivo Assessment of Mitochondrial Respiration
This protocol details the measurement of oxygen consumption in isolated mitochondria from the tissues of 3,5-T2-treated animals.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Mitochondrial isolation buffer
-
Respiration medium
-
Substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate (B1630785) for Complex I; succinate (B1194679) for Complex II)
-
ADP, oligomycin (B223565), FCCP, and rotenone (B1679576)
Procedure:
-
Tissue Homogenization: Euthanize the animal and rapidly excise the tissue of interest (e.g., liver, skeletal muscle, BAT). Homogenize the tissue in ice-cold mitochondrial isolation buffer.
-
Mitochondrial Isolation: Isolate mitochondria from the homogenate by differential centrifugation.
-
Respirometry:
-
Add a known amount of isolated mitochondria to the respirometer chamber containing air-saturated respiration medium.
-
Measure baseline respiration (LEAK state or State 4) with the addition of a Complex I or Complex II substrate.
-
Induce State 3 respiration by adding a saturating amount of ADP.
-
Inhibit ATP synthase with oligomycin to measure State 4o respiration.
-
Titrate with a protonophore (e.g., FCCP) to determine the maximum capacity of the electron transport system (ETS).
-
Add rotenone (for Complex II substrates) or antimycin A to inhibit the respiratory chain and measure residual oxygen consumption.
-
-
Data Analysis: Calculate various respiratory parameters, such as the respiratory control ratio (RCR = State 3/State 4o) and the ETS capacity, to assess the effect of 3,5-T2 on mitochondrial function.
In Vitro Assessment of Hepatocyte Lipid Metabolism
This protocol outlines a method to assess the effect of 3,5-T2 on lipid accumulation in primary hepatocytes or hepatocyte cell lines.
Materials:
-
Primary hepatocytes or a suitable cell line (e.g., HepG2)
-
Cell culture medium
-
This compound stock solution
-
Fatty acid solution (e.g., oleate/palmitate mixture) to induce steatosis
-
Oil Red O staining solution
-
Triglyceride quantification kit
Procedure:
-
Cell Culture and Treatment: Culture the hepatocytes to the desired confluency. Induce lipid accumulation by incubating the cells with a fatty acid-supplemented medium. Treat the cells with various concentrations of 3,5-T2 or vehicle control for a specified duration (e.g., 24-48 hours).
-
Lipid Staining:
-
Fix the cells with formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Visualize and quantify the lipid accumulation using microscopy and image analysis software.
-
-
Triglyceride Quantification:
-
Lyse the cells and extract the total lipids.
-
Quantify the intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit.
-
-
Data Analysis: Compare the extent of lipid accumulation and triglyceride content in 3,5-T2-treated cells to the control cells to determine its effect on hepatic steatosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying 3,5-T2.
Caption: Non-genomic signaling pathway of 3,5-T2 in mitochondria.
Caption: Proposed genomic signaling pathway of 3,5-T2.
Caption: General experimental workflow for in vivo studies of 3,5-T2.
Conclusion and Future Directions
This compound is a potent regulator of basal metabolic rate, acting primarily through direct stimulation of mitochondrial respiration. Its ability to increase energy expenditure and improve the metabolic profile in preclinical models, often without the thyrotoxic side effects of T3, makes it an attractive candidate for further investigation in the context of metabolic diseases such as obesity and non-alcoholic fatty liver disease.
Future research should focus on:
-
Large-scale, placebo-controlled clinical trials to confirm the efficacy and safety of 3,5-T2 in humans.
-
Further elucidation of the downstream signaling events following the interaction of 3,5-T2 with mitochondrial components.
-
Investigation into the development of selective 3,5-T2 analogs that optimize metabolic benefits while minimizing any potential off-target effects.
The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to advance the understanding and potential therapeutic application of this compound.
References
- 1. 3,5-Diiodo-L-Thyronine Activates Brown Adipose Tissue Thermogenesis in Hypothyroid Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 5. This compound binds to subunit Va of cytochrome-c oxidase and abolishes the allosteric inhibition of respiration by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodo-L-Thyronine Activates Brown Adipose Tissue Thermogenesis in Hypothyroid Rats | PLOS One [journals.plos.org]
- 8. 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. 3,5-Diiodo-L-Thyronine (T2) Administration Affects Visceral Adipose Tissue Inflammatory State in Rats Receiving Long-Lasting High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Cellular Uptake of 3,5-Diiodothyronine in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodothyronine (T2), an endogenous metabolite of thyroid hormone, has garnered significant interest for its metabolic activities, particularly its effects on hepatic lipid metabolism.[1][2][3] Understanding the mechanisms by which T2 enters hepatocytes is crucial for elucidating its physiological roles and for the development of therapeutic agents targeting metabolic diseases. This technical guide provides an in-depth overview of the current knowledge on the cellular uptake mechanisms of T2 in hepatocytes, including the transporters involved, quantitative data on related compounds, and detailed experimental protocols to facilitate further research in this area.
While T2 is known to be transported into cells, specific kinetic data for its uptake in hepatocytes remain largely uncharacterized in publicly available literature. It is known that the classical thyroid hormone transporters, such as Monocarboxylate Transporter 8 (MCT8), MCT10, and Organic Anion Transporting Polypeptides (OATPs), are involved in the transport of thyroid hormones.[4][5] However, their specific affinity and capacity for T2 are not as well-defined as for the primary thyroid hormones, T3 and T4.
Putative Transporters for this compound in Hepatocytes
Several transmembrane transporters expressed in hepatocytes are considered potential candidates for mediating the uptake of T2. These include members of the Solute Carrier (SLC) superfamily, which are responsible for the transport of a wide range of endogenous and exogenous compounds.
-
Monocarboxylate Transporter 8 (MCT8; SLC16A2): MCT8 is a well-characterized, specific transporter of thyroid hormones.[5][6] While its primary substrates are T3 and T4, it is also capable of transporting T2, albeit to a lesser extent.[7] Mutations in the MCT8 gene lead to Allan-Herndon-Dudley syndrome, a condition characterized by severe psychomotor retardation and abnormal thyroid hormone levels.[5]
-
Monocarboxylate Transporter 10 (MCT10; SLC16A10): Also known as T-type amino-acid transporter 1 (TAT1), MCT10 is another transporter of thyroid hormones and aromatic amino acids.[7] It has been shown that T2 is a probable substrate for MCT10 as it inhibits T3 transport.[7] MCT10 transports T3 with a higher capacity than MCT8.[7]
-
Organic Anion Transporting Polypeptides (OATPs): This family of transporters, particularly OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) which are highly expressed in the liver, are responsible for the uptake of a broad range of substrates, including thyroid hormones.[8] While direct kinetic data for T2 is lacking, the structural similarity of T2 to other thyroid hormones suggests that OATPs may be involved in its hepatic uptake.
Data Presentation: Transport Kinetics of Related Iodothyronines
| Transporter | Substrate | Km (µM) | Vmax (relative units) | Cell System | Reference |
| MCT8 | T3 | ~4 | - | Various | [6] |
| T4 | ~8 | - | Various | [6] | |
| MCT10 | T3 | ~4 | Higher than MCT8 | Various | [7] |
| T4 | - | - | Various | [7] | |
| OATP1B1 | Estradiol-17β-glucuronide | 6.3 ± 1.2 | 460 ± 96 pmol/min/mg protein | HEK293 | [9] |
| OATP1B3 | Canertinib | 12.18 ± 3.32 | 15.34 ± 1.59 nmol/mg protein/min | CHO | [10] |
| Nilotinib | 7.84 ± 1.43 | 6.75 ± 0.42 nmol/mg protein/min | CHO | [10] | |
| Vandetanib | 4.37 ± 0.79 | 194.64 ± 10.58 nmol/mg protein/min | CHO | [10] |
Note: The absence of specific Km and Vmax values for T2 highlights a significant knowledge gap and underscores the need for further experimental investigation. The data for OATP1B1 and OATP1B3 are for non-thyroid hormone substrates but are included to provide a general reference for the transport capacity of these hepatic transporters.
Experimental Protocols
To facilitate the determination of the kinetic parameters for T2 uptake in hepatocytes, a detailed protocol for an in vitro uptake assay using cryopreserved human hepatocytes is provided below. This protocol is adapted from established methods for assessing transporter-mediated uptake.[11][12]
Protocol: Determination of this compound (T2) Uptake in Cryopreserved Human Hepatocytes
1. Objective: To measure the rate of uptake of this compound (T2) into cryopreserved human hepatocytes and to determine the kinetic parameters (Km and Vmax) of the transport process.
2. Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium
-
Krebs-Henseleit buffer (or other suitable incubation buffer)
-
Radiolabeled [125I]T2 or non-radiolabeled T2 for LC-MS/MS analysis
-
Silicone oil:Mineral oil mixture (e.g., 84:16 v/v)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail (for radiolabeled T2)
-
Multi-well plates (e.g., 24-well or 48-well)
-
Incubator (37°C, 5% CO2)
-
Refrigerated centrifuge
-
Liquid scintillation counter or LC-MS/MS instrument
3. Methods:
3.1. Thawing and Plating of Hepatocytes:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.
-
Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.
-
Gently resuspend the cell pellet in plating medium.
-
Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated multi-well plates at a desired density.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach and form a monolayer.
3.2. Uptake Assay:
-
After cell attachment (typically 4-6 hours), gently wash the hepatocyte monolayer twice with pre-warmed incubation buffer.
-
Pre-incubate the cells in fresh incubation buffer at 37°C for 10-15 minutes.
-
Prepare the incubation solutions containing a range of T2 concentrations (for kinetic analysis). If using radiolabeled T2, the specific activity should be kept constant across all concentrations by adding unlabeled T2.
-
To initiate the uptake, remove the pre-incubation buffer and add the T2-containing incubation solution to each well.
-
Incubate for a predetermined short period (e.g., 1-5 minutes) at 37°C. The optimal incubation time should be within the initial linear phase of uptake, which needs to be determined in preliminary experiments.
-
To terminate the uptake, rapidly aspirate the incubation solution and immediately wash the cell monolayer three times with ice-cold incubation buffer.
3.3. Cell Lysis and Analysis:
-
Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Transfer the cell lysate to microcentrifuge tubes.
-
For radiolabeled T2: Add an aliquot of the lysate to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
For non-radiolabeled T2: Process the lysate for LC-MS/MS analysis to quantify the intracellular concentration of T2. This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
Determine the protein concentration in an aliquot of the lysate from each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
3.4. Data Analysis:
-
Calculate the rate of T2 uptake (e.g., in pmol/mg protein/min).
-
Plot the uptake rate against the T2 concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity).
Visualization of Cellular Processes
To visually represent the concepts discussed in this guide, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Hypothesized T2 uptake pathways in hepatocytes.
Caption: Workflow for determining T2 hepatocyte uptake.
Conclusion
The cellular uptake of this compound in hepatocytes is a critical yet understudied aspect of its biology. While MCT8, MCT10, and OATPs are likely involved, the precise kinetics of T2 transport remain to be elucidated. The experimental protocol provided in this guide offers a robust framework for researchers to investigate these mechanisms and fill the existing knowledge gaps. A thorough understanding of T2 uptake will be instrumental in advancing our knowledge of its physiological functions and its potential as a therapeutic agent for metabolic disorders.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet [frontiersin.org]
- 4. Thyroid hormone transport by monocarboxylate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetics and phenomics of thyroid hormone transport by MCT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MCT8 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. MCT10 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Transport of thyroid hormones is selectively inhibited by 3-iodothyronamine - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. veritastk.co.jp [veritastk.co.jp]
- 12. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
The Swift Hand of a Thyroid Metabolite: A Technical Guide to the Non-Genomic Actions of 3,5-Diiodothyronine in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Diiodothyronine (T2), a naturally occurring metabolite of thyroid hormone, is emerging as a potent modulator of skeletal muscle metabolism, exerting rapid, non-genomic effects that are distinct from its well-known genomic counterparts. These actions, occurring within minutes to hours, bypass the classical route of nuclear receptor activation and transcriptional regulation. Instead, T2 directly influences key cellular signaling pathways and mitochondrial function, leading to significant shifts in substrate utilization and energy expenditure. This technical guide provides an in-depth exploration of the non-genomic actions of T2 in skeletal muscle, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling cascades involved. Understanding these mechanisms offers promising avenues for the development of novel therapeutic strategies targeting metabolic disorders such as insulin (B600854) resistance and obesity.
Core Non-Genomic Actions of T2 in Skeletal Muscle
The primary non-genomic effects of this compound in skeletal muscle converge on the stimulation of mitochondrial activity and the modulation of nutrient handling pathways. These rapid actions are critical for maintaining metabolic homeostasis.
Enhancement of Mitochondrial Respiration and Thermogenesis
T2 is a swift and potent activator of mitochondrial respiration in skeletal muscle.[1] Within an hour of administration to hypothyroid rats, T2 significantly increases both coupled and uncoupled respiration rates.[2] This rapid stimulation of mitochondrial oxygen consumption is a hallmark of its non-genomic action.[3][4] The effect on uncoupled respiration, or "proton leak," contributes to thermogenesis by dissipating the proton-motive force as heat rather than ATP synthesis.[1][5] This process is dependent on the presence of free fatty acids within the mitochondria.[1][5]
Stimulation of Fatty Acid Oxidation
A key metabolic effect of T2 is the rapid enhancement of mitochondrial fatty acid oxidation.[1][5] This is achieved through the activation of the AMP-activated protein kinase (AMPK)-acetyl-CoA carboxylase (ACC)-malonyl-CoA signaling pathway.[1][5] Activation of AMPK leads to the phosphorylation and inhibition of ACC, resulting in decreased levels of malonyl-CoA.[6] Since malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT-1), its reduction allows for increased transport of long-chain fatty acyl-CoAs into the mitochondria for subsequent β-oxidation.[5][6]
Modulation of Glucose Metabolism
T2 also plays a role in regulating glucose homeostasis in skeletal muscle. It has been shown to ameliorate muscle glucose uptake by increasing the insulin-stimulated phosphorylation of Akt/PKB.[3][7] This leads to an increased translocation of GLUT4 transporters to the sarcolemma, facilitating glucose entry into the muscle cells.[8] Furthermore, chronic administration of T2 can induce a shift towards a more glycolytic fiber phenotype in skeletal muscle.[3][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the non-genomic effects of T2 in skeletal muscle.
Table 1: Effects of Acute T2 Administration on Skeletal Muscle Mitochondrial Respiration in Hypothyroid Rats
| Parameter | Substrate | % Increase vs. Control | Reference |
| Mitochondrial Oxidation | Palmitoyl-CoA | +104% | [1][5] |
| Mitochondrial Oxidation | Palmitoylcarnitine | +80% | [1][5] |
| Mitochondrial Oxidation | Succinate | +30% | [1][5] |
| Coupled Respiration Rate | - | +27% | [2] |
| Uncoupled Respiration Rate | - | +42% | [2] |
Table 2: Effects of T2 on Key Signaling Proteins and Metabolites in Skeletal Muscle
| Condition | Parameter | Change | Reference |
| Acute T2 in Hypothyroid Rats | Free Fatty Acid Levels | Decrease | [5] |
| T2 Administration | Akt/PKB Phosphorylation | Increase | [3][7] |
| T2 Administration | AMPK Phosphorylation | Increase | [8] |
| High-Fat Diet + T2 | Mitochondrial H₂O₂ Release | Increase vs. HFD | [9] |
| High-Fat Diet + T2 | Protein Carbonylation | Increase vs. HFD | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental procedures cited in the literature.
Animal Models and T2 Administration
-
Animal Models: Studies have frequently utilized male Wistar rats. To investigate the direct effects of T2, hypothyroidism is often induced by administering propylthiouracil (B1679721) (P) and iopanoic acid (I) (referred to as P+I rats), which inhibit thyroid hormone synthesis and deiodinase activities, respectively.[3] Another common model is the high-fat diet (HFD)-fed rat to study the effects of T2 in the context of diet-induced metabolic dysfunction.[9][10]
-
T2 Administration: this compound is typically administered via intraperitoneal (i.p.) injection. A common acute dose is 25 µ g/100 g body weight.[3] For chronic studies, the same dose may be administered daily for several weeks.[9]
Isolation of Skeletal Muscle Mitochondria
-
Tissue Homogenization: Freshly excised skeletal muscle (e.g., gastrocnemius) is minced and homogenized in an ice-cold isolation buffer (e.g., containing 100 mM KCl, 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA, and 1 mM ATP).
-
Differential Centrifugation: The homogenate is subjected to a series of differential centrifugations to separate the mitochondrial fraction from other cellular components. This typically involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.
-
Washing: The mitochondrial pellet is washed to remove contaminants.
-
Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for subsequent assays.
Measurement of Mitochondrial Respiration
-
High-Resolution Respirometry: Mitochondrial oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Substrates and Inhibitors: A substrate-uncoupler-inhibitor titration (SUIT) protocol is employed to assess the function of different parts of the electron transport chain. Various substrates (e.g., pyruvate, malate, glutamate, succinate, palmitoyl-carnitine) and inhibitors (e.g., rotenone, antimycin A) are added sequentially.
-
Coupled vs. Uncoupled Respiration: Coupled respiration (State 3) is measured in the presence of ADP, while uncoupled respiration is measured in the presence of a protonophore like FCCP.
Western Blotting for Signaling Proteins
-
Protein Extraction: Skeletal muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-Akt, total Akt).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key non-genomic signaling pathways of T2 in skeletal muscle.
Caption: T2-mediated activation of the AMPK-ACC signaling pathway in skeletal muscle.
Caption: T2 enhances insulin-stimulated glucose uptake via the Akt/PKB pathway.
Conclusion and Future Directions
The non-genomic actions of this compound in skeletal muscle present a compelling area for further investigation and therapeutic development. Its ability to rapidly stimulate mitochondrial fatty acid oxidation and improve glucose uptake, without the classical side effects associated with hyperthyroidism, makes it an attractive candidate for combating metabolic diseases. Future research should focus on elucidating the precise molecular targets of T2 at the mitochondrial and plasma membrane levels, as well as exploring its long-term efficacy and safety in preclinical and clinical settings. The development of T2 analogs with enhanced tissue specificity could further refine its therapeutic potential, offering a novel approach to managing metabolic dysfunction.
References
- 1. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute administration of 3,5-diiodo-L-thyronine to hypothyroid rats affects bioenergetic parameters in rat skeletal muscle mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype [frontiersin.org]
- 10. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Diiodothyronine as an endogenous metabolite of thyroid hormones
An In-depth Technical Guide on 3,5-Diiodothyronine as an Endogenous Metabolite of Thyroid Hormones
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-diiodo-L-thyronine (3,5-T2) is a naturally occurring metabolite of thyroid hormones that has garnered significant attention for its potent metabolic activities.[1] Unlike its well-known precursor, 3,5,3'-triiodothyronine (T3), which primarily acts via nuclear receptors to regulate gene expression, 3,5-T2 exerts rapid, non-genomic effects, with mitochondria being a primary target.[1][2] This technical guide provides a comprehensive overview of the endogenous metabolism, physiological functions, and mechanisms of action of 3,5-T2. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a resource for researchers in the field.
Endogenous Metabolism of 3,5-T2
3,5-T2 is an endogenous derivative of thyroid hormone metabolism.[3] Its production is a part of the peripheral deiodination cascade of the main thyroid hormones, thyroxine (T4) and T3.
1.1. Biosynthesis
The primary pathway for the formation of 3,5-T2 is believed to be the outer ring deiodination of T3, a reaction catalyzed by deiodinase enzymes.[4] While the specific enzymes are not fully elucidated, this conversion is a key step in its production.[4] An alternative pathway involves the inner ring deiodination of 3,3',5'-triiodothyronine (reverse T3).
1.2. Catabolism and Serum Concentrations
Following its formation, 3,5-T2 is further metabolized into inactive forms and eventually excreted. Reliable quantification of endogenous 3,5-T2 has been a challenge, but recent advancements in mass spectrometry have provided more accurate measurements.[3]
Mechanism of Action: Genomic vs. Non-Genomic Pathways
The actions of thyroid hormones are broadly classified into genomic and non-genomic pathways. While T3 predominantly functions through the genomic pathway by binding to nuclear thyroid hormone receptors (TRs), 3,5-T2 is recognized for its rapid, non-genomic effects.[1]
-
Genomic Pathway (Primarily T3): T3 binds to TRs (isoforms TRα and TRβ) in the cell nucleus.[4] This ligand-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes. This process is relatively slow, taking hours to days to manifest physiological effects.
-
Non-Genomic Pathway (Primarily 3,5-T2): 3,5-T2 has a much lower affinity for nuclear TRs compared to T3, with some studies showing its affinity for human TRβ is 60-fold lower.[1] Its effects are rapid, occurring within minutes to an hour, and are independent of protein synthesis.[1] The primary target for 3,5-T2's non-genomic actions is the mitochondrion, where it directly stimulates energy metabolism.[1][2] It has been shown to bind to subunit Va of the cytochrome c oxidase (COX) complex, a key component of the mitochondrial respiratory chain.[4]
Physiological Effects on Energy Metabolism and Lipid Profile
Exogenously administered 3,5-T2 has demonstrated significant effects on energy expenditure and lipid metabolism in both animal models and humans.
3.1. Stimulation of Metabolic Rate
A hallmark effect of 3,5-T2 is its rapid stimulation of the resting metabolic rate (RMR).[1] In hypothyroid rats, 3,5-T2 stimulates oxygen consumption more rapidly than T3.[1][4] This effect is attributed to its direct action on mitochondria, leading to increased fatty acid oxidation and thermogenesis.[1][5]
3.2. Hypolipidemic Effects
Numerous studies have reported the beneficial effects of 3,5-T2 on lipid profiles. It has been shown to prevent and reverse hepatic steatosis (fatty liver) induced by high-fat diets in rats.[2] This is achieved by stimulating mitochondrial fatty acid oxidation, thereby reducing the accumulation of triglycerides in the liver and lowering circulating levels of triglycerides and cholesterol.[4]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on 3,5-T2.
Table 1: Endogenous Serum Concentrations of 3,5-T2 in Humans
| Population | Mean Concentration (pmol/L) | Analytical Method | Reference |
|---|---|---|---|
| Healthy Subjects (n=28) | 78 ± 9 | HPLC-MS/MS | [3] |
| Healthy Subjects (n=10) | ~100 | Radioimmunoassay (RIA) | [3] |
| Hyperthyroid Patients (n=5) | ~380 | Radioimmunoassay (RIA) | [3] |
| Euthyroid Human Serum | 220-330 | Chemiluminescence immunoassay |[1] |
Table 2: Effects of Exogenous 3,5-T2 Administration on Metabolic Parameters
| Model | Dosage | Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| High-Fat Diet (HFD) Rats | 25 µ g/100 g BW | 4 weeks | Prevented body weight gain and fatty liver; Increased fatty acid oxidation rate; Reduced serum triglycerides and cholesterol. | [1] |
| Chow-fed Rats (3-6 months old) | 25, 50, or 75 µ g/100 g BW, s.c. | 90 days | Reduced body mass and retroperitoneal fat; Increased oxygen consumption; Suppressed serum TSH, T3, and T4 in a dose-dependent manner. | [1][6] |
| Healthy Humans (n=2) | ~5 µg/kg BW | 28 days | Increased RMR by ~15%; Decreased body weight by ~4 kg; No significant changes in key clinical parameters or cardiac abnormalities. | [1] |
| Diet-induced Obese Mice | 2.5 µg/g BW | 4 weeks | Altered expression of hepatic genes for xenobiotic, steroid, and lipid metabolism. | [1] |
| LDL Receptor Knockout Mice | 1.25 mg/100 g BW (gavage) | Not specified | Reduced circulating total and LDL cholesterol; Reduced plasma T4 levels. |[1] |
Detailed Experimental Protocols
This section provides an overview of common methodologies used in 3,5-T2 research.
5.1. In Vivo Animal Studies (High-Fat Diet Model)
-
Animal Model: Male Wistar rats are commonly used.
-
Diet: Animals are fed a high-fat diet (HFD) to induce obesity and related metabolic disorders like hepatic steatosis and insulin (B600854) resistance. A standard HFD might consist of a high percentage of fat (e.g., 30-60% of total calories).
-
3,5-T2 Administration: 3,5-T2 is typically dissolved in a vehicle like saline and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injections, or by oral gavage. A common dose in rats is 25 µ g/100 g of body weight, administered daily.[1][7]
-
Measurement of Metabolic Rate: Resting metabolic rate (RMR) and oxygen consumption (VO2) are measured using open-circuit indirect calorimetry.[6]
-
Biochemical Analysis: At the end of the treatment period, blood is collected for analysis of serum levels of TSH, T3, T4, triglycerides, cholesterol, and other metabolites. Tissues like the liver, adipose tissue, and skeletal muscle are harvested for histological analysis, gene expression studies (qPCR), and protein analysis (Western blotting).[6][8]
5.2. In Vitro Hepatocyte Studies
-
Cell Model: Primary rat hepatocytes are isolated and cultured. To model fatty liver disease in vitro, hepatocytes can be treated with a mixture of oleate (B1233923) and palmitate (e.g., 2:1 ratio) to induce lipid accumulation.[1]
-
Treatment: Cultured hepatocytes are treated with 3,5-T2 at various concentrations (e.g., 10⁻⁷ to 10⁻⁵ M) for a specified duration (e.g., 24 hours).[1]
-
Analysis of Lipid Metabolism: The effects on lipid accumulation are assessed by staining lipid droplets with dyes like Oil Red O. The number and size of lipid droplets are then quantified. Changes in the expression and localization of proteins involved in lipid metabolism (e.g., triglyceride lipase) can be analyzed by immunofluorescence or Western blotting.[1]
5.3. Analysis of Mitochondrial Respiration
-
Mitochondria Isolation: Mitochondria are isolated from tissues (e.g., liver, skeletal muscle) by differential centrifugation.[8]
-
Oxygen Consumption Measurement: Mitochondrial respiration is measured polarographically using a Clark-type oxygen electrode. The assay measures the rate of oxygen consumption in the presence of various substrates (e.g., pyruvate, succinate) and inhibitors of the respiratory chain complexes.
-
Mitochondrial Uncoupling: The degree of coupling between respiration and ATP synthesis can be assessed. 3,5-T2 has been shown to increase mitochondrial proton conductance, indicating an uncoupling effect.[4]
5.4. Quantification of 3,5-T2 by LC-MS/MS
-
Sample Preparation: Serum samples (e.g., 2 mL) are deproteinized, typically with acetonitrile. This is followed by a solid-phase extraction (SPE) procedure to clean up the sample and concentrate the analyte. Additional washing steps with solvents like hexane (B92381) can be used to reduce background noise.[3][9]
-
Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation of 3,5-T2 from other isomers and matrix components.
-
Detection: The separated compounds are detected using tandem mass spectrometry (MS/MS), which provides high specificity and sensitivity for quantification.[3][9]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to 3,5-T2.
Figure 1: Metabolic pathway of thyroid hormone deiodination.
Figure 2: Comparison of T3 and 3,5-T2 signaling pathways.
Figure 3: Experimental workflow for in vivo T2 studies.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 4. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype [frontiersin.org]
- 9. researchgate.net [researchgate.net]
The Thermogenic Effects of 3,5-Diiodothyronine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodothyronine (T2), a metabolite of thyroid hormone, has emerged as a potent modulator of energy metabolism, exhibiting significant thermogenic properties. This technical guide provides an in-depth exploration of the core mechanisms underlying T2-induced thermogenesis. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction
Thyroid hormones are well-established regulators of basal metabolic rate. While 3,5,3'-triiodothyronine (T3) is the most potent thermogenic thyroid hormone, its clinical application is limited by significant thyrotoxic side effects. This compound (T2) has garnered considerable interest as it appears to stimulate energy expenditure and promote fat loss with a potentially wider therapeutic window.[1][2] T2 exerts its effects through both rapid, non-genomic actions primarily targeting the mitochondria, and through genomic pathways influencing the expression of key metabolic genes.[3][4] This guide will dissect these mechanisms, providing a detailed overview of the current understanding of T2's thermogenic effects.
Quantitative Effects of T2 on Thermogenesis and Metabolism
The administration of this compound has been shown to elicit a range of metabolic changes in various animal models. The following tables summarize the key quantitative findings from studies investigating the effects of T2 on resting metabolic rate, mitochondrial function, body weight, and lipid profiles.
Table 1: Effects of T2 on Resting Metabolic Rate (RMR) and Body Weight
| Animal Model | T2 Dosage | Duration | Change in RMR | Change in Body Weight | Reference |
| Hypothyroid Rats | 150 µ g/100 g BW (single injection) | 1 hour | ~30% increase in state 3 and state 4 mitochondrial respiration | Not reported | [5] |
| High-Fat Diet (HFD) Fed Rats | 25 µ g/100 g BW/day | 4 weeks | Increased | Prevented HFD-induced increase | [3] |
| HFD-T2 Rats | Not specified | 4 weeks | Increased | -5% vs HFD (not significant) | [6] |
| Healthy Humans (case report) | 1-5 µg/kg BW (acute) | 4-6 hours | Increased | Not applicable | [3] |
| Healthy Humans (case report) | ~5 µg/kg BW/day | 28 days | ~15% increase | ~4 kg decrease | [3] |
Table 2: Effects of T2 on Mitochondrial Respiration and Fatty Acid Oxidation in Skeletal Muscle
| Animal Model | T2 Dosage | Duration | Substrate | Change in Mitochondrial Oxidation | Reference |
| Hypothyroid Rats | Not specified (single injection) | 1 hour | Palmitoyl-CoA | +104% | [2][7][8] |
| Hypothyroid Rats | Not specified (single injection) | 1 hour | Palmitoylcarnitine | +80% | [2][7][8] |
| Hypothyroid Rats | Not specified (single injection) | 1 hour | Succinate | +30% | [2][7][8] |
| Hypothyroid Rats | Not specified (single injection) | 1 hour | Pyruvate | No effect | [2][7][8] |
Table 3: Effects of T2 on Lipid Profile
| Animal Model | T2 Dosage | Duration | Change in Serum Triglycerides | Change in Serum Cholesterol | Reference |
| HFD Fed Rats | 25 µ g/100 g BW/day | 4 weeks | Reduction | Reduction | [3] |
| HFD-T2 Rats | Not specified | 4 weeks | Not specified | ~23% reduction vs HFD | [9] |
| Diet-Induced Obese Mice | 2.5 µg/g BW | 28 days | Not affected | Decreased | [10] |
Core Signaling Pathways in T2-Induced Thermogenesis
The thermogenic effects of T2 are mediated by a complex interplay of signaling pathways that converge on the mitochondrion, leading to increased energy expenditure. Key pathways include the activation of AMP-activated protein kinase (AMPK) and the subsequent regulation of downstream targets such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and uncoupling protein 1 (UCP1).
T2-Mediated Activation of the AMPK Signaling Pathway
T2 rapidly activates AMPK in skeletal muscle, a key sensor of cellular energy status.[2][7] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to a decrease in malonyl-CoA levels. This disinhibition of carnitine palmitoyltransferase 1 (CPT1) facilitates the transport of fatty acids into the mitochondria for β-oxidation.
Regulation of PGC-1α and Mitochondrial Biogenesis
Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and thermogenesis.[11][12] T2 administration has been shown to increase the protein levels of PGC-1α in the nucleus and mitochondria of brown adipose tissue (BAT).[1][13] This suggests a coordinated effect of T2 on promoting the machinery for energy expenditure.
UCP1-Mediated Thermogenesis
Uncoupling protein 1 (UCP1) is a key molecular determinant of thermogenesis, particularly in brown adipose tissue.[1] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis and releasing energy as heat.[1] T2 administration to hypothyroid rats has been shown to enhance UCP1-dependent mitochondrial respiration.[1][13]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of T2's thermogenic effects.
Animal Models and T2 Administration
-
Animal Species: Wistar rats are commonly used.[3]
-
Dietary Conditions: Studies often utilize a high-fat diet (HFD) to induce an obese phenotype.[3][9] Control groups receive a standard diet.
-
Hypothyroidism Induction: To study the direct effects of T2 without confounding influence from endogenous thyroid hormones, hypothyroidism is often induced, for example, by a combination of propylthiouracil (B1679721) and iopanoic acid.[1]
-
T2 Administration: T2 is typically administered via daily intraperitoneal injections.[3] Dosages vary between studies, with a common dose being 25 µ g/100 g of body weight.[3]
Measurement of Thermogenesis
-
Indirect Calorimetry: This is the gold standard for measuring resting metabolic rate (RMR) and respiratory quotient (RQ).[9] Animals are placed in metabolic chambers, and oxygen consumption (VO2) and carbon dioxide production (VCO2) are continuously monitored.[14]
-
Experimental Workflow for Indirect Calorimetry:
Mitochondrial Function Assays
-
Mitochondrial Isolation: Mitochondria are isolated from tissues like liver, skeletal muscle, or brown adipose tissue by differential centrifugation.[15]
-
Mitochondrial Respiration: Oxygen consumption rates are measured polarographically using a Clark-type oxygen electrode.[16] Various substrates (e.g., palmitoyl-CoA, succinate) are used to assess the function of different parts of the electron transport chain.[2]
-
UCP1 Activity: The involvement of UCP1 in mitochondrial respiration is assessed by the addition of GDP (an inhibitor of UCP1) and fatty acids (activators of UCP1).[1][13]
Biochemical and Molecular Analyses
-
Western Blotting: Used to quantify the protein expression levels of key signaling molecules (e.g., phosphorylated AMPK, PGC-1α, UCP1).
-
Enzyme Activity Assays: To measure the activity of enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase (CPT).[2]
Conclusion and Future Directions
This compound demonstrates significant potential as a thermogenic agent, acting through rapid, mitochondrially-focused mechanisms and influencing key metabolic signaling pathways. The data summarized in this guide highlight its ability to increase energy expenditure and reduce adiposity in preclinical models. However, further research is required to fully elucidate its long-term safety and efficacy, particularly in humans. Future studies should focus on dose-response relationships, potential off-target effects, and the development of T2 analogs with improved therapeutic profiles. The detailed protocols and pathway diagrams provided herein offer a solid foundation for researchers to design and execute further investigations into the promising thermogenic effects of this compound.
References
- 1. 3,5-Diiodo-L-Thyronine Activates Brown Adipose Tissue Thermogenesis in Hypothyroid Rats | PLOS One [journals.plos.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5 Diiodo-l-Thyronine (T2) Promotes the Browning of White Adipose Tissue in High-Fat Diet-Induced Overweight Male Rats Housed at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 3,5-Diiodo-L-Thyronine (T2) Administration Affects Visceral Adipose Tissue Inflammatory State in Rats Receiving Long-Lasting High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A PGC1α-dependent myokine that drives browning of white fat and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,5-Diiodo-L-thyronine activates brown adipose tissue thermogenesis in hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Thermogenesis Experiments with CalR | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype [frontiersin.org]
- 16. 3,5-Diiodo-L-Thyronine Activates Brown Adipose Tissue Thermogenesis in Hypothyroid Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of 3,5-Diiodothyronine in Metabolic Disorders: A Technical Guide
Abstract
3,5-Diiodothyronine (T2), a metabolite of thyroid hormone, has garnered significant scientific interest for its potential therapeutic applications in metabolic disorders. Exhibiting thyromimetic properties, T2 has been shown to modulate energy expenditure, lipid metabolism, and glucose homeostasis, often without the deleterious side effects associated with excessive triiodothyronine (T3) administration. This technical guide provides a comprehensive overview of the current understanding of T2's role in metabolic regulation, with a focus on its mechanisms of action, preclinical efficacy, and the experimental methodologies used in its investigation. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The thyroid hormones, particularly T3, are potent regulators of metabolism, but their therapeutic use is limited by significant cardiovascular and other systemic side effects. This compound (T2) has emerged as a promising candidate that may retain the beneficial metabolic effects of T3 while exhibiting a greater safety profile.[1][2] Early research has demonstrated that T2 can increase resting metabolic rate, reduce body weight and fat mass, improve lipid profiles, and enhance insulin (B600854) sensitivity in various preclinical models.[1][3][4][5]
The primary mechanism of T2's action appears to be centered on the mitochondria, where it can directly stimulate respiratory chain activity and promote fatty acid oxidation.[2][5][6] Unlike T3, which primarily acts through nuclear thyroid hormone receptors (TRs) to regulate gene expression, T2's effects are often rapid and can occur independently of protein synthesis, suggesting non-genomic pathways.[5][6] However, there is also evidence for T2 interacting with TRs, particularly the β-isoform, which is predominantly expressed in the liver.[1][3]
This guide will delve into the quantitative effects of T2 observed in key studies, detail the experimental protocols for its investigation, and visualize the proposed signaling pathways and experimental workflows.
Quantitative Effects of this compound on Metabolic Parameters
The administration of this compound (T2) in preclinical models of metabolic disorders has yielded significant quantitative changes in various physiological and biochemical parameters. The following tables summarize these findings for comparative analysis.
Table 1: Effects of T2 on Body Weight, Adipose Tissue, and Food Intake in Rodent Models
| Parameter | Animal Model | T2 Dose | Duration | Outcome | Reference |
| Body Weight | Wistar rats | 25, 50, 75 μ g/100 g BW, s.c. | 90 days | Dose-dependent reduction in body mass gain. | [3] |
| Diet-induced obese male C57BL/6J mice | 2.5 μg/g BW | 14 & 28 days | No significant change in body weight. | [4] | |
| High-fat diet (HFD) fed rats | 25 μ g/100 g BW | 4 weeks | Prevention of body weight gain. | [5] | |
| Retroperitoneal Fat Pad Mass | Wistar rats | 25, 50, 75 μ g/100 g BW, s.c. | 90 days | Significant reduction. | [3] |
| Subcutaneous & Epididymal Fat Mass | Diet-induced obese male C57BL/6J mice | 2.5 μg/g BW | 14 & 28 days | Significant reduction in both depots. | [4] |
| Food Intake | Diet-induced obese male C57BL/6J mice | 2.5 μg/g BW | 14 days | Increased food intake. | [4] |
Table 2: Effects of T2 on Glucose Homeostasis and Insulin Sensitivity
| Parameter | Animal Model | T2 Dose | Duration | Outcome | Reference |
| Serum Glucose | Wistar rats | 25, 50, 75 μ g/100 g BW, s.c. | 90 days | Significant reduction in fasting glucose at all doses. | [3] |
| Obese mice | 1.25 mg/100 g BW | Not specified | Decrease in blood glucose levels. | [5] | |
| Glucose Tolerance | Wistar rats | 50 μ g/100 g BW, s.c. | 90 days | Mild improvement. | [3] |
| Rats on a high-fat diet | Not specified | Not specified | Improved insulin sensitivity. | [5] | |
| Fasting Serum Insulin | Wistar rats | 25, 50, 75 μ g/100 g BW, s.c. | 90 days | No significant difference compared to controls. | [7] |
| Hepatic GLUT2 Levels | Obese mice | Not specified | Not specified | Reduction in GLUT2 levels. | [8] |
| Hepatic Glucose Output | Obese mice | Not specified | Not specified | Reduction in hepatic glucose output. | [8] |
Table 3: Effects of T2 on Lipid Metabolism and Hepatic Steatosis
| Parameter | Animal Model | T2 Dose | Duration | Outcome | Reference |
| Hepatic Triglyceride Content | Diet-induced obese male C57BL/6J mice | 2.5 μg/g BW | 28 days | Significant reduction. | [4] |
| High-fat diet (HFD) fed rats | Not specified | Not specified | Prevention and reversal of hepatic fat accumulation. | [2][4] | |
| Serum Cholesterol | Diet-induced obese male C57BL/6J mice | 2.5 μg/g BW | 14 days | Significant reduction. | [4] |
| High-fat diet (HFD) fed rats | 25 μ g/100 g BW | 4 weeks | Reduction in serum cholesterol levels. | [5] | |
| Serum Triglycerides | High-fat diet (HFD) fed rats | 25 μ g/100 g BW | 4 weeks | Reduction in serum triglyceride levels. | [5] |
| Hepatic Fatty Acid Oxidation | High-fat diet (HFD) fed rats | 25 μ g/100 g BW | 4 weeks | Increased fatty acid oxidation rate. | [5] |
Table 4: Effects of T2 on Energy Expenditure and Thyroid Axis
| Parameter | Animal Model | T2 Dose | Duration | Outcome | Reference |
| Oxygen Consumption / Resting Metabolic Rate | Wistar rats | 50 μ g/100 g BW, s.c. | 90 days | Increased oxygen consumption. | [3] |
| Healthy volunteers (n=2) | Low dose | 8 days | Increased resting metabolic rate. | [4] | |
| Serum TSH | Wistar rats | 25, 50, 75 μ g/100 g BW, s.c. | 90 days | Dose-dependent reduction. | [3] |
| Diet-induced obese male C57BL/6J mice | 2.5 μg/g BW | 14 days | Suppression of TSH. | [4] | |
| Serum T3 and T4 | Wistar rats | 25, 50, 75 μ g/100 g BW, s.c. | 90 days | Dose-dependent reduction. | [3] |
Key Experimental Protocols
This section details the methodologies for pivotal experiments cited in the investigation of this compound's metabolic effects.
In Vivo Animal Studies
-
Animal Models:
-
Wistar Rats: Often used to study age-related obesity and metabolic changes. Male Wistar rats are typically housed under controlled temperature and light-dark cycles with ad libitum access to standard chow and water.[3]
-
Diet-Induced Obese (DIO) C57BL/6J Mice: A common model for studying obesity and its comorbidities. Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity, insulin resistance, and hepatic steatosis.[4]
-
-
This compound (T2) Administration:
-
Route of Administration: Subcutaneous (s.c.) injection is frequently used for sustained delivery.[3] Intraperitoneal (i.p.) injections are also utilized.
-
Dosage and Vehicle: T2 is typically dissolved in a vehicle such as saline or a solution of NaOH followed by neutralization with HCl. Doses can range from 25 µ g/100 g body weight in rats to 2.5 µg/g body weight in mice.[3][4]
-
Treatment Duration: Studies range from acute administration to chronic treatment lasting several weeks or months.[3][4][5]
-
-
Metabolic Phenotyping:
-
Body Composition Analysis: Techniques like quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA) are used to measure fat and lean mass.
-
Indirect Calorimetry: Animals are placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and energy expenditure.[3]
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis and insulin sensitivity, animals are fasted and then challenged with an intraperitoneal or oral gavage of glucose or an intraperitoneal injection of insulin. Blood glucose is measured at various time points.
-
Food and Water Intake: Monitored daily or weekly using metabolic cages or specialized feeding systems.
-
Ex Vivo and In Vitro Assays
-
Mitochondrial Respiration:
-
Isolation of Mitochondria: Mitochondria are isolated from tissues like the liver or skeletal muscle through differential centrifugation.
-
Oxygen Consumption Measurement: High-resolution respirometry (e.g., Oroboros Oxygraph) is used to measure oxygen consumption rates with various substrates and inhibitors to assess the function of different respiratory chain complexes.
-
-
Biochemical Assays:
-
Serum Analysis: Blood is collected, and serum is used to measure levels of glucose, insulin, triglycerides, cholesterol, TSH, T3, and T4 using commercially available ELISA or RIA kits.[3]
-
Tissue Triglyceride Measurement: Lipids are extracted from liver tissue, and triglyceride content is quantified using colorimetric assays.
-
-
Gene and Protein Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from tissues, reverse-transcribed to cDNA, and used to quantify the expression of target genes involved in lipid metabolism, glucose transport, and thyroid hormone signaling.
-
Western Blotting: Proteins are extracted from tissues, separated by SDS-PAGE, and transferred to a membrane for detection with specific antibodies against proteins of interest (e.g., AMPK, Akt, GLUT4).[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its in vivo investigation.
Proposed Signaling Pathways of this compound (T2)
Caption: Proposed mechanisms of this compound (T2) action in metabolic regulation.
General Experimental Workflow for In Vivo T2 Investigation
Caption: A typical experimental workflow for studying the effects of T2 in a diet-induced obesity mouse model.
Discussion and Future Directions
The preliminary investigation of this compound has revealed its significant potential as a therapeutic agent for metabolic disorders. Its ability to stimulate energy expenditure and improve lipid metabolism, particularly in the liver, is well-documented in preclinical models.[3][4][5] The primary mechanism appears to be a direct effect on mitochondrial function, which distinguishes it from its parent hormone, T3.[5][6] This mitochondrial-centric action may explain its favorable safety profile, particularly the reduced risk of cardiotoxicity at metabolically active doses.[10]
However, several questions remain. The precise molecular targets of T2 within the mitochondria are not fully elucidated. While cytochrome c oxidase has been proposed as a target, further research is needed.[6] The role of T2 in activating other signaling pathways, such as AMPK, also requires more in-depth investigation.[9] Furthermore, the long-term effects of T2 administration, especially on the hypothalamic-pituitary-thyroid axis, need to be carefully evaluated.[3][4] While some studies show suppression of TSH, the clinical implications of this are not yet fully understood.
Future research should focus on:
-
Identifying the specific mitochondrial protein(s) that bind to T2.
-
Elucidating the downstream signaling events following T2-mitochondrial interaction.
-
Conducting long-term safety and efficacy studies in various animal models, including non-human primates.
-
Investigating the potential for synergistic effects when T2 is combined with other metabolic drugs.
-
Developing T2 analogs with improved pharmacokinetic properties and tissue selectivity.
Conclusion
This compound is a metabolically active iodothyronine with promising therapeutic potential for obesity, NAFLD, and insulin resistance. Its unique mechanism of action, primarily targeting mitochondrial bioenergetics, offers a potential advantage over traditional thyroid hormone-based therapies. The data summarized in this guide highlights the consistent and potent effects of T2 on key metabolic parameters in preclinical studies. While further research is necessary to fully understand its physiological role and therapeutic utility, T2 represents a compelling avenue for the development of novel treatments for metabolic disorders.
References
- 1. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid hormones and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
A Technical Guide to the Thyromimetic Properties of 3,5-Diiodothyronine (T2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodo-L-thyronine (T2), an endogenous metabolite of thyroid hormones, has garnered significant scientific interest for its potent thyromimetic activities, particularly its ability to modulate energy metabolism.[1] Unlike its parent hormone, triiodothyronine (T3), T2 appears to exert its effects with a more rapid onset and potentially through distinct molecular mechanisms, offering a promising avenue for therapeutic interventions in metabolic disorders such as obesity, hepatic steatosis, and insulin (B600854) resistance.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on T2's thyromimetic properties, with a focus on quantitative data, detailed experimental protocols, and visualization of its signaling pathways.
Quantitative Data on the Thyromimetic Effects of 3,5-Diiodothyronine
The following tables summarize the key quantitative findings from preclinical and limited human studies on the metabolic effects of T2 administration.
Table 1: Effects of T2 on Body Weight and Adipose Tissue in Rodents
| Species/Model | T2 Dose | Duration | Change in Body Weight | Change in Adipose Tissue Mass | Reference |
| Wistar Rats | 25, 50, or 75 μ g/100 g BW, s.c. | 90 days | Dose-dependent reduction in body mass gain | Significantly reduced retroperitoneal fat pad mass | [4] |
| High-Fat Diet (HFD) Fed Rats | 25 μ g/100 g BW | 4 weeks | Prevention of body weight gain | Not specified | [1][5] |
| Diet-Induced Obese Male C57BL/6J Mice | 2.5 μg/g BW | 28 days | Decreased body weight | Decreased fat mass | [6] |
| Psammomys obesus (Fat Sand Rat) on High-Energy Diet | 25 µg (subcutaneous pellet) | 10 weeks | Reduced visceral adipose tissue | Reduced visceral adipose tissue | [7][8] |
Table 2: Effects of T2 on Energy Expenditure and Metabolism
| Species/Model | T2 Dose | Parameter Measured | Outcome | Reference |
| Wistar Rats | 50 μ g/100 g BW | Resting Metabolic Rate (RMR) | Increased oxygen consumption | [4] |
| Hypothyroid Rats | 25 μ g/100 g BW (single dose) | Resting Metabolic Rate (RMR) | Increased RMR within 6 hours | [5] |
| Healthy Human Volunteers (n=2) | Approx. 5 μg/kg BW | Resting Metabolic Rate (RMR) | ~15% increase after 28 days | [5] |
| H9c2 Cardiomyoblasts | 0.1 or 1 µM | Glucose Consumption | 23-30% increase | [9] |
| Isolated Perfused Rat Heart | 10 µM | Cardiac Output | Slight and transient reduction | [9] |
Table 3: Effects of T2 on Lipid and Glucose Metabolism
| Species/Model | T2 Dose | Parameter Measured | Outcome | Reference |
| High-Fat Diet (HFD) Fed Rats | 25 μ g/100 g BW | Serum Triglycerides & Cholesterol | Reduction in serum levels | [1][5] |
| High-Fat Diet (HFD) Fed Rats | Not specified | Hepatic Lipid Accumulation | Prevention of fatty liver | [5] |
| Psammomys obesus on High-Energy Diet | 25 µg | Insulin Resistance, Hyperglycemia, Dyslipidemia | Prevented insulin resistance, attenuated hyperglycemia and dyslipidemia | [7][8] |
| Psammomys obesus on High-Energy Diet | 25 µg | Liver Steatosis | Reversed liver steatosis | [7][8] |
| Sprague Dawley Rats on High-Fat Diet | 0.25 mg/kg-d | Hepatic Steatosis & Insulin Sensitivity | No improvement in NAFLD or whole-body insulin sensitivity | [10] |
Table 4: Effects of T2 on the Hypothalamus-Pituitary-Thyroid (HPT) Axis
| Species/Model | T2 Dose | Parameter Measured | Outcome | Reference |
| Wistar Rats | 25, 50, or 75 μ g/100 g BW | Serum TSH, T3, T4 | Dose-dependent reduction | [4] |
| Diet-Induced Obese Male C57BL/6J Mice | 2.5 μg/g BW | HPT Axis | Negative feedback regulation, suppressed thyroid function | [6] |
| Healthy Human Volunteers (n=2) | 300 μ g/day | Serum FT3, FT4, TSH | Unchanged after 3 weeks | [4] |
Experimental Protocols
Animal Studies
1. Chronic T2 Administration in Wistar Rats:
-
Animals: Male Wistar rats, 3 months of age.
-
Housing: Maintained under controlled temperature and a 12-h light/dark cycle with free access to standard rat chow and water.
-
Treatment: Daily subcutaneous (s.c.) injections of this compound (T2) at doses of 25, 50, or 75 μ g/100 g body weight (BW) for 90 days. A control group receives vehicle injections.[4]
-
Metabolic Measurements: Resting metabolic rate (RMR) is evaluated using open-circuit indirect calorimetry for 21 hours.[4]
-
Hormone Analysis: Serum levels of TSH, T3, and T4 are determined using specific radioimmunoassays (RIA).[4]
-
Tissue Analysis: At the end of the treatment period, tissues such as the thyroid, liver, and adipose tissue are collected for protein and mRNA expression analysis (e.g., Western blot, qRT-PCR).[4]
2. T2 Treatment in a Diet-Induced Obesity Mouse Model:
-
Animals: Male C57BL/6J mice.
-
Diet: Fed a high-fat diet (HFD) to induce obesity.
-
Treatment: Following the development of obesity, mice are treated with T2 (e.g., 2.5 μg/g BW) or T3 for a specified duration (e.g., 28 days).[6]
-
Body Composition Analysis: Body weight and body composition (fat mass, lean mass) are monitored.
-
Gene Expression Analysis: Expression of thyroid hormone-responsive genes in the pituitary, liver, and other target tissues is analyzed to assess thyromimetic effects and impact on the HPT axis.[6]
In Vitro Studies
1. Glucose Consumption in Cardiomyoblasts:
-
Cell Line: Rat cardiomyoblasts (H9c2 cells).
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified atmosphere of 5% CO2 at 37°C.
-
Treatment: Cells are exposed to varying concentrations of T2 (e.g., 0.1 to 10 µM) for a specified period.
-
Glucose Consumption Assay: Glucose concentration in the culture medium is measured at the beginning and end of the treatment period to determine cellular glucose uptake.[9]
2. T2 Uptake in Cardiomyoblasts:
-
Cell Line: H9c2 cells.
-
Methodology: Cells are incubated with a known concentration of T2 (e.g., 100 nM). At various time points, the medium is collected, and cells are lysed.
-
Quantification: The concentration of T2 in the cell lysate and medium is determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[9]
Signaling Pathways and Mechanisms of Action
The thyromimetic effects of T2 are believed to be mediated through both genomic and non-genomic pathways, with a significant emphasis on its direct actions on mitochondria.[1][2]
Mitochondrial Actions of T2
T2 rapidly stimulates mitochondrial respiration and fatty acid oxidation.[11] This is thought to occur through direct interaction with mitochondrial components, independent of nuclear thyroid hormone receptors in some instances.[1]
Experimental Workflow for Investigating T2's Metabolic Effects
The following diagram outlines a typical experimental workflow for characterizing the thyromimetic properties of T2 in a preclinical setting.
Logical Relationship: Dose-Dependent Effects of T2
The effects of T2 are often dose-dependent, with higher doses eliciting more pronounced metabolic changes but also potentially leading to adverse effects on the HPT axis and cardiac tissue.
Conclusion
This compound demonstrates significant potential as a metabolically active thyromimetic agent. Its ability to increase energy expenditure, reduce body weight and fat mass, and improve lipid and glucose metabolism in various preclinical models is well-documented. The primary mechanism of action appears to be a direct stimulation of mitochondrial function. However, the dose-dependent effects and the potential for adverse outcomes, particularly at higher concentrations, underscore the need for further research to delineate its therapeutic window and long-term safety profile. The detailed experimental protocols and summary data presented in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of T2 and its analogues in the management of metabolic diseases.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Potential Applications of Thyroid Hormone Derivatives in Obesity and Type 2 Diabetes: Focus on this compound (3,5-T2) in Psammomys obesus (Fat Sand Rat) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 10. 3,5 Diiodo-L-Thyronine (T2) Does Not Prevent Hepatic Steatosis or Insulin Resistance in Fat-Fed Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
The Orchestration of Cellular Responses: A Technical Guide to the Signaling Pathways Activated by 3,5-Diiodothyronine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodothyronine (T2), a metabolite of thyroid hormone, has emerged as a significant modulator of cellular metabolism and signaling. Traditionally viewed as an inactive byproduct, recent evidence demonstrates its capacity to elicit rapid, potent biological effects through a complex network of signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms initiated by T2, delineating both genomic and non-genomic cascades. We present a comprehensive overview of its interactions with mitochondrial components, plasma membrane receptors, and nuclear thyroid hormone receptors, leading to the activation of key metabolic regulators such as AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and Akt. This document summarizes key quantitative data, provides detailed experimental methodologies for studying T2's effects, and visualizes the intricate signaling networks through detailed diagrams, offering a critical resource for researchers and professionals in the field of endocrinology and drug development.
Core Signaling Pathways Activated by this compound (T2)
This compound (T2) orchestrates a symphony of cellular responses through a multi-faceted signaling network that encompasses both classical genomic pathways and rapid non-genomic actions. These pathways are not mutually exclusive and often intersect to regulate cellular energy metabolism, proliferation, and survival.
Non-Genomic Signaling: Rapid Actions at the Mitochondria and Plasma Membrane
A significant portion of T2's biological activity is attributed to its rapid, non-genomic effects, which are independent of nuclear gene transcription. These actions are primarily initiated at the mitochondria and the plasma membrane.
Mitochondrial Actions: T2 directly targets mitochondria, the powerhouse of the cell, to rapidly stimulate energy expenditure. Within an hour of administration, T2 can increase mitochondrial respiration.[1] This is achieved, in part, by its binding to subunit Va of cytochrome c oxidase (COX), a key component of the electron transport chain, thereby abolishing the allosteric inhibition of respiration by ATP.[2] This direct interaction leads to an increase in oxidative phosphorylation and thermogenesis. Furthermore, T2 has been shown to enhance mitochondrial fatty acid oxidation.[1]
Plasma Membrane-Initiated Signaling: T2 can initiate signaling cascades from the cell surface. While the exact plasma membrane receptor is still under investigation, evidence points towards the involvement of integrin αvβ3. This interaction can trigger the activation of several downstream kinase pathways, including the MAPK/ERK and PI3K/Akt pathways.[3] These pathways are crucial in regulating cell proliferation, survival, and metabolism.
Genomic Signaling: Interaction with Thyroid Hormone Receptors
While T2's affinity for thyroid hormone receptors (TRs) is lower than that of triiodothyronine (T3), it is not devoid of genomic activity. T2 can bind to and activate TRs, particularly the TRβ1 isoform, to modulate the transcription of target genes.[3] However, the concentrations of T2 required to elicit these genomic effects are generally higher than those needed for its non-genomic actions. In some species, like tilapia, T2 has been shown to bind to and activate a specific long TRβ1 isoform with high efficiency.[3] This interaction can influence the expression of genes involved in growth and development.
Convergence on Key Metabolic Regulators
The diverse signaling inputs from T2 converge on central metabolic regulators, most notably AMP-activated protein kinase (AMPK). T2 administration leads to the activation of AMPK, a critical sensor of cellular energy status.[1] Activated AMPK, in turn, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This relieves the inhibition on carnitine palmitoyltransferase I (CPT-I), leading to increased fatty acid import into the mitochondria and subsequent β-oxidation.[1]
The activation of MAPK/ERK and Akt pathways by T2 further contributes to its metabolic effects. The MAPK pathway is involved in the regulation of gene expression related to cell growth and differentiation, while the Akt pathway plays a central role in glucose metabolism and cell survival.[3]
Quantitative Data on this compound Bioactivity
The following tables summarize key quantitative data regarding the binding affinities, effective concentrations, and physiological effects of this compound (T2).
Table 1: Receptor Binding and Activation
| Parameter | Receptor/Target | Value | Species/System | Reference |
| Binding Affinity (Relative to T3) | Thyroid Hormone Receptor β1 (TRβ1) | ~60-fold lower | Human | [3] |
| Apparent Association Constant (Ka) | Mitochondrial Binding Sites | 0.5 ± 0.04 x 10⁸ M⁻¹ | Rat Liver | [3] |
| Binding Capacity | Mitochondrial Binding Sites | 0.4 ± 0.04 pmol/mg protein | Rat Liver | [3] |
Table 2: In Vitro Effective Concentrations and Effects
| Effect | Concentration | Cell Type/System | Reference |
| Stimulation of Oxygen Consumption | 1 pM | Perfused Hypothyroid Rat Liver | [2][3] |
| Increase in Glucose Consumption | 0.1 - 1.0 µM | Rat Cardiomyoblasts (H9c2) | [4] |
| Activation of MAPK/ERK and Akt Pathways | Not specified | HepG2 cells | [3] |
Table 3: In Vivo Administration and Physiological Effects
| Dose | Effect | Animal Model | Reference |
| 25 µ g/100 g body weight | Increased resting metabolic rate within 1 hour | Hypothyroid Rats | [2] |
| 0.25 µg/g body weight (4 weeks) | Prevention of high-fat diet-induced body weight gain | Rats | [4] |
| 2.5 µg/g body weight | Exerted thyromimetic effects, including cardiac hypertrophy | Mice | [4] |
| 25, 50, or 75 μ g/100 g body weight (90 days) | Suppression of thyroid function | Wistar Rats | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling pathways activated by this compound (T2). These are representative protocols and may require optimization for specific experimental conditions.
Western Blot Analysis for Protein Phosphorylation (e.g., AMPK, ERK, Akt)
This protocol outlines the steps for detecting the phosphorylation status of key signaling proteins in response to T2 treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, H9c2) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.
-
Treat cells with the desired concentrations of T2 or vehicle control for the specified time points.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-AMPK, anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to normalize for loading.
-
Quantify band intensities using densitometry software.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes the measurement of changes in gene expression in response to T2 treatment.
-
Cell Culture and Treatment:
-
Culture and treat cells with T2 as described in the Western Blot protocol.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan-based qPCR master mix.
-
Run the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls to check for contamination and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol details the measurement of mitochondrial function, specifically oxygen consumption rate (OCR), in response to T2.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Allow cells to adhere and grow overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C with Seahorse XF Calibrant.
-
-
Cell Treatment and Assay Medium Exchange:
-
On the day of the assay, treat the cells with T2 for the desired duration.
-
Wash the cells and replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and adjusted to pH 7.4.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour before the assay.
-
-
Mito Stress Test:
-
Load the sensor cartridge with compounds that modulate mitochondrial respiration (oligomycin, FCCP, and rotenone/antimycin A) into the designated injection ports.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Run the Seahorse XF Cell Mito Stress Test protocol, which measures basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein content in each well.
-
Analyze the key parameters of mitochondrial respiration to determine the effect of T2 on mitochondrial function.
-
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound (T2).
Caption: Overview of this compound (T2) signaling pathways.
Caption: T2's direct and indirect effects on mitochondrial function.
Caption: T2-initiated non-genomic kinase signaling cascades.
Conclusion
This compound is a pleiotropic signaling molecule that activates a complex and interconnected network of cellular pathways. Its ability to rapidly modulate mitochondrial function and activate key kinase cascades through non-genomic mechanisms, in addition to its genomic effects via thyroid hormone receptors, positions T2 as a significant player in metabolic regulation. The data and protocols presented in this guide offer a foundational resource for further investigation into the physiological and pathological roles of T2. A deeper understanding of these signaling pathways will be instrumental in exploring the therapeutic potential of T2 and its analogs for metabolic disorders such as obesity and non-alcoholic fatty liver disease. Continued research is essential to fully elucidate the intricate details of T2's mechanism of action and to translate these findings into novel therapeutic strategies.
References
- 1. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 5. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3,5-Diiodothyronine in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodothyronine (T2), a metabolite of thyroid hormone, has emerged as a significant modulator of lipid metabolism, distinct from its well-known precursor, triiodothyronine (T3). This technical guide provides an in-depth analysis of the fundamental research surrounding T2's effects on lipid homeostasis. It consolidates key quantitative data from preclinical studies, details common experimental methodologies, and visualizes the core signaling pathways involved. The findings presented herein underscore the potential of T2 as a therapeutic agent for metabolic disorders such as hepatic steatosis and dyslipidemia, while also highlighting areas requiring further investigation.
Introduction
Thyroid hormones are critical regulators of energy expenditure and metabolism. While T3 is recognized as the most biologically active form, its therapeutic use is often limited by undesirable side effects, particularly on the heart and the hypothalamus-pituitary-thyroid (HPT) axis.[1] this compound (T2) has garnered attention as a thyromimetic compound with a potentially more favorable safety profile.[2] It has been shown to exert beneficial effects on lipid metabolism, primarily by stimulating fatty acid oxidation and reducing lipid accumulation in the liver and other tissues.[3][4] This guide synthesizes the current understanding of T2's mechanisms of action and its metabolic consequences.
Mechanisms of Action
T2's effects on lipid metabolism are mediated through both genomic and non-genomic pathways, with mitochondria being a primary target.[3][4]
2.1. Non-Genomic Mitochondrial Actions:
T2 rapidly stimulates mitochondrial respiration, an effect that is independent of protein synthesis.[5] This is in contrast to the predominantly genomic actions of T3.[6] Key mitochondrial targets of T2 include:
-
Cytochrome c oxidase (COX): T2 has been shown to directly interact with and stimulate the activity of COX (Complex IV of the electron transport chain), a key enzyme in mitochondrial respiration. T2 binds to subunit Va of the COX complex, abolishing the allosteric inhibition by ATP and thereby increasing respiratory rates.[6]
-
Mitochondrial Uncoupling: T2 promotes mitochondrial uncoupling, a process that dissipates the proton gradient across the inner mitochondrial membrane to produce heat rather than ATP.[3][7] This leads to an increase in energy expenditure and the burning of fatty acids.[3]
-
F0F1-ATP synthase: T2 can enhance the activity of F0F1-ATP synthase, particularly when specific respiratory substrates are available, contributing to altered mitochondrial bioenergetics.[2]
2.2. Genomic and Signaling Pathways:
While known for its rapid, non-genomic effects, T2 also influences gene expression and signaling cascades that regulate lipid metabolism.
-
Sirtuin 1 (SIRT1): T2 is a known activator of SIRT1, an NAD+-dependent deacetylase that plays a crucial role in metabolic regulation.[2] Activated SIRT1 can deacetylate and activate downstream targets like PGC-1α and FOXO1, leading to increased fatty acid oxidation and reduced lipogenesis.
-
AMP-activated protein kinase (AMPK): T2 administration has been shown to activate AMPK, a central energy sensor in cells. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby shifting the metabolic balance towards fatty acid oxidation.
-
Thyroid Hormone Receptors (TRs): The interaction of T2 with nuclear thyroid hormone receptors (TRs) is a subject of ongoing research. Some studies suggest that T2 can bind to and activate a specific isoform of TRβ1.[3] However, many of its metabolic effects are considered to be TR-independent.[1]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): T2 has been shown to decrease the expression of hepatic SREBP-1c, a master transcriptional regulator of lipogenesis.[8] This contributes to its ability to prevent hepatic fat accumulation.[8]
Quantitative Effects on Lipid Metabolism
Numerous preclinical studies have quantified the effects of T2 on various parameters of lipid metabolism. The following tables summarize key findings from studies in high-fat diet (HFD)-fed rats, a common model for studying metabolic disorders.
Table 1: Effects of this compound on Serum Lipid Profile in HFD-Fed Rats
| Parameter | Treatment Group | Dosage | Duration | % Change vs. HFD Control | Reference |
| Serum Triglycerides | HFD + T2 | 25 µ g/100 g BW/day | 4 weeks | ↓ 40-60% | [3] |
| Serum Total Cholesterol | HFD + T2 | 25 µ g/100 g BW/day | 4 weeks | ↓ 25-45% | [3] |
| Serum LDL Cholesterol | HFD + T2 | 1.25 mg/100 g BW (daily gavage) | Not Specified | Significant Reduction | [3] |
| Serum HDL Cholesterol | HFD + T2 | Not Specified | Not Specified | Variable/No Significant Change | [9] |
Table 2: Effects of this compound on Hepatic Lipid Metabolism in HFD-Fed Rats
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Hepatic Triglyceride Content | HFD + T2 | 25 µ g/100 g BW/day | 4 weeks | Significant reduction, prevention of steatosis | [2][3] |
| Fatty Acid Oxidation Rate | HFD + T2 | 25 µ g/100 g BW/day | 4 weeks | Significantly increased | [3] |
| Carnitine Palmitoyltransferase 1a (CPT1a) Activity | HFD + T2 | 25 µg/g BW/day (mice) | 4 weeks | Enhanced activity | [2] |
| SREBP-1c mRNA Expression | HFD + T2 | 25 µ g/100 g BW/day | 1 week | Decreased expression | [8] |
| Acetyl-CoA Carboxylase (ACC) Expression | HFD + T2 | 25 µ g/100 g BW/day | 1 week | No direct induction (in contrast to T3) | [8] |
| Fatty Acid Synthase (FAS) Expression | HFD + T2 | 25 µ g/100 g BW/day | 1 week | No direct induction (in contrast to T3) | [8] |
Experimental Protocols
The following section outlines standardized methodologies for investigating the effects of T2 on lipid metabolism in a preclinical setting.
4.1. In Vivo High-Fat Diet (HFD) Rodent Model
-
Animal Model: Male Wistar rats or C57BL/6J mice are commonly used.
-
Diet: Animals are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-12 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis. A control group is fed a standard chow diet.
-
T2 Administration: this compound is typically dissolved in a vehicle such as saline or propylene (B89431) glycol and administered via daily subcutaneous or intraperitoneal injections, or by oral gavage. Dosages in rats often range from 15 to 50 µ g/100 g body weight per day.
-
Duration of Treatment: Treatment duration can vary from a few days for acute studies to several weeks (e.g., 4-8 weeks) for chronic studies.
-
Outcome Measures:
-
Body Weight and Composition: Monitored weekly. Body composition (fat mass vs. lean mass) can be assessed using techniques like DEXA or MRI.
-
Food and Water Intake: Measured daily.
-
Blood Collection: Blood samples are collected at baseline and at the end of the study via cardiac puncture or from the tail vein. Serum is used for analysis of triglycerides, total cholesterol, LDL-C, HDL-C, glucose, and insulin.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues such as the liver, skeletal muscle, and adipose tissue are collected, weighed, and either snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess the degree of hepatic steatosis.
-
Gene and Protein Expression Analysis: RNA and protein are extracted from tissues to measure the expression of key genes and proteins involved in lipid metabolism (e.g., SREBP-1c, CPT1a, ACC, FAS) using qPCR and Western blotting, respectively.
-
Enzyme Activity Assays: The activity of enzymes like CPT1a and citrate (B86180) synthase can be measured in tissue homogenates.[2]
-
Mitochondrial Respiration: Oxygen consumption rates in isolated mitochondria from liver or skeletal muscle can be measured using high-resolution respirometry.
-
4.2. In Vitro Primary Hepatocyte Model
-
Cell Culture: Primary hepatocytes are isolated from rats or mice.
-
Induction of Steatosis: Hepatocytes are often treated with a mixture of oleate (B1233923) and palmitate to induce intracellular lipid accumulation, mimicking a "fatty liver" phenotype in vitro.[3]
-
T2 Treatment: T2 is added to the culture medium at various concentrations (e.g., 10⁻⁷ to 10⁻⁵ M) for a specified duration (e.g., 24 hours).[3]
-
Outcome Measures:
-
Lipid Droplet Analysis: Cells are stained with lipid-specific dyes like Oil Red O or Bodipy, and the number and size of lipid droplets are quantified using microscopy and image analysis software.
-
Triglyceride Quantification: Intracellular triglyceride content is measured using commercially available kits.
-
Fatty Acid Oxidation Assay: The rate of fatty acid oxidation can be determined by measuring the conversion of radiolabeled fatty acids (e.g., ¹⁴C-palmitate) to ¹⁴CO₂.
-
Western Blotting: The expression and phosphorylation status of key signaling proteins (e.g., AMPK, ACC) are analyzed.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways of T2 in lipid metabolism and a typical experimental workflow.
Caption: Signaling pathways of this compound in lipid metabolism.
Caption: A typical in vivo experimental workflow for studying T2's effects.
Conclusion and Future Directions
This compound demonstrates significant potential as a metabolically active compound that favorably modulates lipid metabolism. Its ability to increase fatty acid oxidation and prevent hepatic steatosis, primarily through direct actions on mitochondria and key signaling pathways like SIRT1 and AMPK, makes it an attractive candidate for the treatment of metabolic diseases. However, several questions remain. The full spectrum of its interactions with thyroid hormone receptors needs to be elucidated, and the long-term safety of T2 administration, particularly concerning potential effects on the HPT axis and cardiac function at higher doses, requires further investigation.[1][2] Future research should focus on dose-response studies in various preclinical models and ultimately, well-controlled clinical trials to translate the promising findings from basic research into therapeutic applications for metabolic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 6. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial uncoupling proteins in human physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 9. lipid.org [lipid.org]
Initial Findings on 3,5-Diiodothyronine's Effect on Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodothyronine (T2), an endogenous metabolite of thyroid hormones, is emerging as a significant modulator of energy and glucose metabolism. Initial research, primarily in rodent models and in vitro systems, indicates that T2 can improve glucose homeostasis through mechanisms largely independent of classical thyroid hormone receptor-mediated pathways. This technical guide synthesizes the preliminary findings on T2's effects on glucose metabolism, detailing the experimental evidence, proposed mechanisms of action, and the protocols utilized in these seminal studies. The data presented herein suggests T2 as a potential therapeutic agent for conditions characterized by impaired glucose metabolism, such as insulin (B600854) resistance and type 2 diabetes.
Introduction
Thyroid hormones are well-established regulators of metabolism. While 3,5,3'-triiodothyronine (T3) is considered the most biologically active form, its therapeutic use is hampered by thyrotoxic side effects. This compound (T2) has garnered attention for its ability to elicit beneficial metabolic effects, such as increasing resting metabolic rate and reducing lipid accumulation, often without the deleterious cardiac and systemic effects associated with T3.[1][2] This document focuses specifically on the initial findings related to T2's influence on glucose homeostasis, a critical aspect of its metabolic profile.
In Vivo Studies: Effects of T2 on Glucose Homeostasis in Animal Models
Chronic administration of T2 to animal models, particularly those on a high-fat diet (HFD), has demonstrated significant improvements in glucose metabolism. These studies highlight T2's potential to prevent and reverse diet-induced insulin resistance.
Quantitative Data from In Vivo Experiments
| Parameter | Animal Model | T2 Dosage | Duration | Key Findings | Reference |
| Glucose Tolerance | Wistar rats | 25, 50, or 75 μ g/100 g BW, s.c. | 90 days | Significant improvement in glucose tolerance. | [1] |
| Blood Glucose Levels | Obese mice | 1.25 mg/100 g BW | Not specified | Decreased blood glucose levels. | [1] |
| Insulin Sensitivity | HFD-fed rats | 25 μ g/100 g BW | 4 weeks | Improved insulin sensitivity. | [1] |
| Body Weight | HFD-fed rats | 25 μ g/100 g BW | 4 weeks | Prevention of body weight gain. | [1] |
| Hepatic Glucose Output | Obese mice | Not specified | Not specified | Reduced hepatic glucose output. | [3] |
| Hepatic GLUT2 Levels | Obese mice | Not specified | Not specified | Reduced hepatic GLUT2 levels. | [2][3] |
Experimental Protocols
2.2.1. High-Fat Diet-Induced Insulin Resistance Model
-
Animal Model: Male Wistar rats or obese mouse models (e.g., diet-induced obesity).
-
Diet: A high-fat diet (HFD) is administered for a specified period (e.g., 4 weeks) to induce insulin resistance and obesity.
-
T2 Administration: this compound is administered, typically via subcutaneous (s.c.) injection, at varying doses (e.g., 25 μ g/100 g body weight daily).
-
Glucose Tolerance Test (GTT): Following the treatment period, animals are fasted overnight. A baseline blood glucose measurement is taken, followed by an oral or intraperitoneal administration of a glucose solution (e.g., 3.5 g/kg body weight). Blood glucose levels are then measured at subsequent time points (e.g., 30, 60, 120, and 180 minutes) to assess glucose clearance.[4]
-
Tissue Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are collected for further analysis, including Western blotting for protein expression (e.g., GLUT4, Akt) and quantitative real-time PCR for gene expression.
Experimental workflow for in vivo studies.
In Vitro Studies: Cellular Mechanisms of T2 Action
In vitro experiments using various cell lines have provided insights into the molecular pathways through which T2 influences glucose metabolism.
Quantitative Data from In Vitro Experiments
| Parameter | Cell Line | T2 Concentration | Duration | Key Findings | Reference |
| Glucose Consumption | Rat cardiomyoblasts (H9c2) | 0.1 µM | 24 hours | 24% increase in glucose uptake. | [5] |
| Glucose Consumption | Rat cardiomyoblasts (H9c2) | 1.0 µM | 24 hours | 35% increase in glucose uptake. | [5][6] |
| Akt Phosphorylation | NAFLD-like rat primary hepatocytes | Not specified | Not specified | Triggered Akt phosphorylation. | [1] |
| Insulin Secretion | Rat β-cells and human islets | Not specified | Not specified | Enhanced glucose-induced insulin secretion. | [1] |
Experimental Protocols
3.2.1. Glucose Uptake Assay in Cardiomyoblasts
-
Cell Line: Rat cardiomyoblasts (H9c2 cells).
-
Cell Culture: Cells are cultured in standard growth medium.
-
T2 Treatment: Cells are incubated with varying concentrations of T2 (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 hours).
-
Glucose Measurement: The concentration of glucose in the cell culture medium is measured at the beginning and end of the incubation period to determine glucose consumption by the cells.
-
Analysis: The difference in glucose concentration is calculated and normalized to the cell number or total protein content.
Signaling Pathways Modulated by this compound
T2 appears to exert its effects on glucose homeostasis through a multi-faceted mechanism involving both hepatic and peripheral tissues. Key signaling pathways identified in initial studies include the activation of SIRT1 and the enhancement of insulin signaling in skeletal muscle.
Hepatic Regulation of Glucose Metabolism
In the liver, T2 has been shown to reduce glucose output.[3] This is partly achieved by decreasing the expression of the glucose transporter GLUT2.[2][3] Furthermore, T2 activates Sirtuin 1 (SIRT1), a key metabolic sensor.[1] SIRT1 activation leads to the deacetylation of downstream targets, which can influence pathways involved in both glucose and lipid metabolism, contributing to improved hepatic insulin sensitivity.
T2's signaling pathway in the liver.
Enhancement of Skeletal Muscle Insulin Signaling
A crucial aspect of T2's effect on glucose homeostasis is its ability to improve insulin sensitivity in skeletal muscle. T2 administration has been shown to increase the phosphorylation of Akt/PKB in response to insulin.[1] Akt is a central node in the insulin signaling cascade, and its activation is a prerequisite for the translocation of the glucose transporter GLUT4 to the plasma membrane, which facilitates glucose uptake into the muscle cells.[1][7] By enhancing this pathway, T2 promotes glucose disposal from the bloodstream.
T2's signaling in skeletal muscle.
Conclusion and Future Directions
The initial findings on the effects of this compound on glucose homeostasis are promising. T2 demonstrates the ability to improve glucose tolerance and insulin sensitivity in preclinical models, acting through mechanisms that include the modulation of hepatic glucose output and the enhancement of skeletal muscle insulin signaling. These effects, coupled with its favorable safety profile compared to T3, position T2 as a molecule of interest for further investigation in the context of metabolic diseases.
Future research should focus on elucidating the precise molecular targets of T2, further characterizing its signaling pathways, and evaluating its long-term efficacy and safety in larger animal models. Ultimately, clinical trials will be necessary to determine the therapeutic potential of T2 in human subjects with insulin resistance and type 2 diabetes.
References
- 1. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 6. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of 3,5-Diiodothyronine (T2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Diiodothyronine (T2) is a naturally occurring, biologically active metabolite of thyroid hormones. Unlike its well-known counterpart, 3,5,3'-triiodothyronine (T3), T2 exhibits unique metabolic effects, primarily through non-genomic pathways targeting the mitochondria.[1][2] These characteristics make T2 a molecule of significant interest for therapeutic applications, particularly in metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).[3][4] These application notes provide detailed protocols for in vitro models to investigate the cellular and molecular effects of T2, focusing on hepatic and cardiac cells.
In Vitro Models
Steatotic Hepatocyte Model
Primary rat hepatocytes or the rat hepatoma cell line (FaO) are effective models for studying the effects of T2 on hepatic lipid metabolism.[3][5] A state of steatosis (fatty liver) can be induced in these cells by exposing them to a mixture of oleic and palmitic acids.[3][5] This model allows for the investigation of T2's ability to reduce lipid accumulation and modulate associated cellular pathways.[1][5]
Cardiomyoblast Model
The rat cardiomyoblast cell line H9c2 is a suitable in vitro model to assess the direct cardiac effects of T2.[2][6] These cells can be used to study T2 uptake and its influence on cellular viability and glucose metabolism.[2][6]
Experimental Protocols
Protocol 1: Induction of Steatosis in FaO Cells and T2 Treatment
This protocol describes how to induce lipid accumulation in FaO cells to mimic hepatosteatosis and subsequently treat them with T2.
Materials:
-
FaO rat hepatoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (T2)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture FaO cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Induction of Steatosis:
-
Prepare a 2:1 molar ratio mixture of oleate (B1233923) and palmitate complexed with BSA.
-
Seed FaO cells in appropriate culture plates.
-
Once cells reach 80% confluency, replace the culture medium with a medium containing the oleate/palmitate mixture for 24 hours to induce lipid accumulation.[5]
-
-
T2 Treatment:
Protocol 2: Quantification of Intracellular Lipid Accumulation
This protocol provides a method to visualize and quantify intracellular lipid droplets.
Materials:
-
BODIPY 493/503 dye
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Triglyceride quantification kit
-
Chloroform-methanol mixture
-
BCA protein assay kit
Procedure:
-
Fluorescence Microscopy (Qualitative):
-
Grow and treat cells on glass coverslips as described in Protocol 1.
-
Wash cells with PBS and fix with 4% PFA.
-
Stain the cells with BODIPY 493/503 to visualize neutral lipid droplets.
-
Acquire images using a fluorescence microscope.[1]
-
-
Triglyceride Quantification (Quantitative):
-
After T2 treatment, wash cells with PBS.
-
Extract total lipids from the cells using a chloroform-methanol mixture.[1]
-
Quantify the triglyceride content in the lipid extracts using a commercial triglyceride quantification kit according to the manufacturer's instructions.[1]
-
Normalize the triglyceride values to the total protein content of the cell lysate, determined by a BCA assay.[1]
-
Protocol 3: Measurement of Mitochondrial Respiration
This protocol outlines the use of high-resolution respirometry to assess the effects of T2 on mitochondrial function.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiratory substrates (e.g., palmitoyl-CoA, carnitine, L-palmitoylcarnitine)
-
ADP
-
FCCP (uncoupler)
-
Rotenone (B1679576) (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
Procedure:
-
Cell Preparation: Isolate hepatocytes from treated and control rats (as in vivo studies often precede in vitro confirmation) or use cultured cells treated with T2.[3]
-
Permeabilization: Permeabilize the cells with an optimized concentration of digitonin to allow the entry of respiratory substrates while keeping the mitochondrial membrane intact.
-
Respirometry:
-
Add the permeabilized cells to the respirometer chamber containing a respiration buffer.
-
Measure basal respiration (State 2).
-
Add respiratory substrates such as palmitoyl-CoA and carnitine to measure fatty acid oxidation-supported respiration.[3]
-
Add ADP to measure State 3 respiration (oxidative phosphorylation).[3]
-
The ratio of State 3 to State 4 (resting state after ADP is consumed) respiration gives the Respiratory Control Index (RCI), an indicator of mitochondrial coupling.[3]
-
Add FCCP to induce maximal uncoupled respiration.[3]
-
Finally, add rotenone and antimycin A to inhibit the respiratory chain and measure residual oxygen consumption.
-
Protocol 4: Glucose Consumption Assay in H9c2 Cardiomyoblasts
This protocol details how to measure glucose uptake in H9c2 cells following T2 treatment.
Materials:
-
H9c2 rat cardiomyoblast cell line
-
DMEM with known glucose concentration
-
T2
-
Glucose assay kit
Procedure:
-
Cell Culture and Treatment:
-
Glucose Measurement:
-
After the incubation period, collect the cell culture medium.
-
Measure the glucose concentration in the collected medium using a commercial glucose assay kit.[7]
-
Calculate glucose consumption by subtracting the final glucose concentration from the initial concentration.
-
Normalize the results to the number of cells or total protein content.
-
Data Presentation
Table 1: Effect of T2 on Intracellular Triglyceride Content in Steatotic FaO Cells
| Treatment | T2 Concentration | Intracellular Triglyceride Content (% of Steatotic Control) | Reference |
| Steatotic Control | - | 160% (of non-steatotic control) | [1] |
| T2 | 10⁻⁵ M | 100% (of non-steatotic control) | [1] |
Table 2: Effect of T2 on Glucose Consumption in H9c2 Cardiomyoblasts
| T2 Concentration | Increase in Glucose Consumption | Reference |
| 0.1 µM | 24% | [2][6] |
| 1.0 µM | 35% | [2][6] |
Table 3: Effect of T2 on Palmitate Oxidation in Isolated Rat Hepatocytes
| Treatment Group | [1-¹⁴C]palmitate into products (nmol/h/10⁶ cells) | Reference |
| Euthyroid | ~18 | [3] |
| Hypothyroid | ~12 | [3] |
| Hypothyroid + T2 | ~25 | [3] |
Signaling Pathways and Visualizations
Mitochondrial Effects of T2
T2 rapidly stimulates mitochondrial activity through non-genomic mechanisms. A key target is the mitochondrial respiratory chain, where T2 can increase the activity of both cytochrome c-oxidizers and reducers.[2] This leads to an increase in fatty acid oxidation and overall mitochondrial respiration.[3]
Caption: T2 directly stimulates mitochondrial respiration and fatty acid oxidation.
T2 and the PI3K/Akt Signaling Pathway
In some cell types, T2 has been shown to trigger the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is involved in cell survival and metabolism.[5] This activation appears to be independent of the insulin (B600854) receptor.[5]
Caption: T2 can activate the PI3K/Akt pathway, influencing metabolism and cell survival.
Experimental Workflow for Investigating T2 Effects on Hepatosteatosis
The following diagram illustrates a typical workflow for studying the impact of T2 on an in vitro model of fatty liver disease.
Caption: Workflow for studying T2's effects on an in vitro model of hepatosteatosis.
References
- 1. karger.com [karger.com]
- 2. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodo-L-Thyronine Administration To Hypothyroid Rats Rapidly Enhances Fatty Acid Oxidation Rate and Bioenergetic Parameters in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
Application Notes and Protocols for 3,5-Diiodothyronine (T2) Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo animal study protocols for the administration of 3,5-Diiodothyronine (T2), a metabolically active thyroid hormone metabolite. The following sections detail dosages, administration routes, and key experimental procedures to assess the physiological effects of T2, particularly on metabolism.
I. Overview of this compound (T2) in Preclinical Research
This compound (T2) is an endogenous metabolite of thyroid hormones that has garnered significant interest for its potential to stimulate energy expenditure and improve metabolic parameters.[1][2] Unlike triiodothyronine (T3), T2 appears to exert its effects with a more rapid onset and potentially through different signaling pathways, with a notable impact on mitochondrial function.[1][2] Animal studies, primarily in rodents, have been instrumental in elucidating the thyromimetic and metabolic effects of T2, making standardized protocols essential for reproducible and comparable research outcomes.
II. Animal Models and Husbandry
Commonly used animal models for studying the effects of T2 include Wistar and Sprague-Dawley rats, as well as C57BL/6J mice.[1][2] Diet-induced obesity models, achieved by feeding a high-fat diet (HFD), are frequently employed to investigate the therapeutic potential of T2 in metabolic disorders. Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol (e.g., fasting for glucose tolerance tests).
III. T2 Administration Protocols
The administration of T2 in animal studies can be performed via several routes, with dosages and duration varying based on the research objectives.
Table 1: Summary of this compound (T2) Administration Protocols in Rodents
| Animal Model | T2 Dosage | Administration Route | Duration | Key Findings | Reference |
| Wistar Rats | 25, 50, or 75 µ g/100 g body weight, daily | Subcutaneous (s.c.) | 90 days | Increased oxygen consumption, reduced body mass and retroperitoneal fat mass.[2] | [2] |
| Diet-induced obese C57BL/6J mice | 2.5 µg/g body weight, daily | Intraperitoneal (i.p.) | 28 days | Reduced hepatic triglyceride and serum cholesterol concentrations, increased metabolic rate.[1] | [1] |
| Wistar Rats on High-Fat Diet | 25 µ g/100 g body weight, daily | Intraperitoneal (i.p.) | 4 weeks | Prevention of fatty liver and increases in body weight. | [3] |
| Low-density lipoprotein receptor knockout mice | 1.25 mg/100 g body weight, daily | Oral gavage | Not specified | Reduced circulating total and LDL cholesterol.[3] | [3] |
| Diet-induced obese mice | 250 µ g/100g body weight, daily | Intraperitoneal (i.p.) | 14 or 28 days | Beneficial effects on adiposity, serum leptin, and energy expenditure.[3] | [3] |
IV. Key Experimental Protocols
Measurement of Resting Metabolic Rate (Indirect Calorimetry)
Indirect calorimetry is a non-invasive method to determine energy expenditure by measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
Protocol:
-
Acclimation: Acclimate mice to the metabolic chambers for at least 24 hours before data collection to minimize stress-related artifacts.
-
System Calibration: Calibrate the O₂ and CO₂ sensors of the indirect calorimetry system according to the manufacturer's instructions.
-
Experimental Setup: Place each animal in a sealed metabolic chamber with free access to food and water. The system should have a constant airflow.
-
Data Acquisition: Measure VO₂ and VCO₂ continuously over a 24-hour period to assess both light and dark cycle energy expenditure.
-
Data Analysis: Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) to determine the primary fuel source (carbohydrates vs. fats). Energy expenditure can be calculated using the Weir formula.
Glucose Tolerance Test (GTT)
The GTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing insights into glucose metabolism and insulin (B600854) sensitivity.
Protocol:
-
Fasting: Fast the animals overnight (approximately 16-18 hours) with free access to water.
-
Baseline Glucose Measurement: Obtain a baseline blood glucose reading (t=0) from a small tail vein blood sample using a glucometer.
-
Glucose Administration: Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time. The area under the curve (AUC) is calculated to quantify glucose tolerance.
Measurement of Liver Triglyceride Content
This protocol allows for the quantification of hepatic lipid accumulation, a key parameter in studies of non-alcoholic fatty liver disease (NAFLD).
Protocol:
-
Tissue Collection: Euthanize the animal and excise the liver. Weigh a portion of the liver tissue (approximately 50-100 mg).
-
Lipid Extraction: Homogenize the liver tissue in a 2:1 chloroform (B151607):methanol solution to extract the lipids.
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to separate it into two phases. The lower phase contains the lipids in chloroform.
-
Evaporation and Reconstitution: Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent like 2-propanol.
-
Quantification: Use a commercial triglyceride quantification kit, which typically involves enzymatic hydrolysis of triglycerides to glycerol (B35011) and subsequent colorimetric or fluorometric detection.
Western Blotting for Uncoupling Protein 1 (UCP1)
Western blotting is used to detect and quantify the expression of specific proteins, such as UCP1 in adipose tissue, which is a marker of thermogenesis.
Protocol:
-
Protein Extraction: Homogenize brown or white adipose tissue samples in RIPA buffer supplemented with protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for UCP1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system. Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
V. Signaling Pathways and Experimental Workflows
The metabolic effects of this compound are mediated through a network of signaling pathways, primarily impacting mitochondrial function and cellular energy sensing.
Caption: Proposed signaling pathway for this compound (T2).
Caption: General experimental workflow for T2 administration studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3,5-Diiodothyronine in Serum Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodo-L-thyronine (3,5-T2) is an endogenous derivative of thyroid hormone that has garnered significant interest for its metabolic effects.[1][2][3][4] Unlike the more abundant thyroid hormones, thyroxine (T4) and triiodothyronine (T3), 3,5-T2 is thought to act directly on mitochondria, influencing energy expenditure and fatty acid oxidation.[5] Accurate and sensitive quantification of 3,5-T2 in serum is crucial for understanding its physiological role and for the development of new therapeutics targeting metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high specificity and sensitivity.[1][2][3][4]
This document provides detailed application notes and protocols for the quantification of 3,5-T2 in serum samples using LC-MS/MS, designed for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the LC-MS/MS-based quantification of 3,5-Diiodothyronine in human serum, as reported in a key feasibility study.
| Parameter | Value | Reference |
| Accuracy | 88–104% | [1][2] |
| Precision | 95–97% | [1][2] |
| Recovery | ~78% | [1][2] |
| Matrix Effect | +8% | [1][2] |
| Average Concentration (Healthy Subjects) | 41 ± 5 pg/mL (78 ± 9 pmol/L) | [1][2][3][4] |
| Linearity Range | 0.35 to 150 pg/μL (for a similar method) | [6] |
| Lower Limit of Quantification (LLOQ) | pg/mL levels have been achieved | [7] |
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.
Serum Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of 3,5-T2 from human serum.[1][2][3][4]
Materials:
-
Human serum samples
-
Acetonitrile (ACN)
-
Hexane
-
Methanol (B129727) (MeOH)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
0.1 M Hydrochloric acid (HCl)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
Internal Standard (IS): Isotope-labeled 3,5-T2 (e.g., ¹³C₆-3,5-T2) is recommended for optimal accuracy.
-
Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond-Elut Certify 130 mg)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Deproteinization: To 2 mL of serum, add an appropriate volume of acetonitrile. Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Hexane Washing: To reduce background noise, wash the supernatant with hexane.[1][2][3][4]
-
Acetonitrile Precipitation: Further precipitate any residual proteins with acetonitrile.[1][2][3][4]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially washing with 2 mL of methanol and 3 mL of water.
-
Sample Loading: Load the supernatant from the deproteinization step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 0.1 M HCl, and then 5 mL of methanol to remove interfering substances.
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen.
-
Elution: Elute the analytes with 2 mL of a methanol/ammonium hydroxide mixture (95:5 v/v).
-
Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a water/acetonitrile mixture (70:30 v/v) containing 0.1% formic acid. Vortex for 6 minutes at room temperature before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| HPLC System | Vanquish HPLC system or equivalent |
| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm or Zorbax Eclipse Plus C18, 2.1 x 50mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A typical gradient starts with a low percentage of organic phase, ramping up to elute the analyte, followed by a wash and re-equilibration. An example gradient: 0-3 min at 5% B; 3-4 min ramp to 30% B; 4-5.5 min ramp to 38% B; 5.5-6.5 min hold at 38% B; 6.5-7.5 min ramp to 40% B; hold until 9 min; ramp to 100% B for 3 min and hold for 1 min.[6] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Mass Spectrometer | TSQ Quantiva tandem mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 529.9 |
| Product Ions (Q3) | m/z 352.9, m/z 381.8, m/z 479.9 |
| Spray Voltage | ~3925 V |
| Vaporizer Temperature | 300 °C |
| Ion Transfer Tube Temp. | 275 °C |
| Sheath Gas Pressure | 42 (arbitrary units) |
| Auxiliary Gas Pressure | 15 (arbitrary units) |
| Collision Gas | Argon |
| Collision Gas Pressure | 2 mTorr |
Note: The specific voltages and gas flows should be optimized for the instrument in use.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of 3,5-T2 in serum samples.
Caption: Workflow for 3,5-T2 quantification in serum.
Signaling Pathway of this compound
This diagram depicts the proposed mechanism of action for 3,5-T2 at the mitochondrial level.
Caption: Mitochondrial action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 3. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. 3,5-Diiodo-L-Thyronine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Gene Expression Analysis in Tissues Following 3,5-Diiodothyronine (T2) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular effects of 3,5-Diiodothyronine (T2) on gene expression in various tissues. The included protocols offer detailed, step-by-step guidance for key experiments to analyze these changes, and the accompanying diagrams illustrate the known signaling pathways and experimental workflows.
Introduction
3,5-Diiodo-L-thyronine (T2), a naturally occurring metabolite of thyroid hormones, has emerged as a potent modulator of energy metabolism and gene expression.[1][2][3] Unlike its well-known precursor, 3,5,3'-triiodo-L-thyronine (T3), T2 appears to exert its effects with a more favorable therapeutic window, potentially avoiding the thyrotoxic side effects associated with T3 administration.[3][4] T2's actions are tissue-specific, with significant effects observed in the liver, skeletal muscle, and adipose tissue, primarily influencing lipid and glucose metabolism.[1][5][6] Understanding the molecular mechanisms underlying T2's effects through gene expression analysis is crucial for evaluating its therapeutic potential for metabolic disorders such as obesity, hepatic steatosis, and insulin (B600854) resistance.[5][7]
Data Presentation: Gene Expression Changes Induced by T2
The following tables summarize the quantitative changes in the expression of key genes in different tissues following T2 treatment, as reported in various studies. These tables provide a clear comparison of T2's effects across different metabolic pathways.
Table 1: Liver Gene Expression after T2 Treatment
| Gene | Pathway | Model | Treatment Conditions | Fold Change | Reference |
| Peroxisome proliferator-activated receptor α (PPARα) | Lipid Oxidation | High-Fat Diet (HFD) fed rats | T2 administration | Upregulation | [7][8] |
| Acyl-CoA oxidase (ACOX1) | Peroxisomal β-oxidation | HFD fed rats | T2 administration | Upregulation | [7][8] |
| Stearoyl-CoA desaturase-1 (SCD-1) | Lipogenesis | HFD fed rats | T2 administration | Downregulation | [8] |
| Adipose triglyceride lipase (B570770) (ATGL) | Lipid Mobilization | HFD fed rats | T2 administration | Upregulation | [7][8] |
| Apolipoprotein B (ApoB) | VLDL Secretion | HFD fed rats | T2 administration | Upregulation | [7][8] |
| Sirtuin 1 (SIRT1) | Deacetylation, Metabolic Regulation | Diabetic rats | T2 administration | Upregulation | [1][9] |
| Malic enzyme | Lipogenesis | Rats | T2 administration | Upregulation | [1][10] |
| Type 1 deiodinase (D1) | Thyroid Hormone Metabolism | Rats | T2 administration | Upregulation | [11] |
Table 2: Skeletal Muscle Gene Expression after T2 Treatment
| Gene | Pathway | Model | Treatment Conditions | Fold Change | Reference |
| Glucose transporter type 4 (GLUT4) | Glucose Uptake | HFD fed rats | T2 administration | Upregulation | [9] |
| AMP-activated protein kinase (AMPK) | Energy Sensing | Rats | T2 administration | Activation (Phosphorylation) | [5] |
Table 3: Adipose Tissue Gene Expression after T2 Treatment
| Gene | Pathway | Model | Treatment Conditions | Fold Change | Reference |
| Pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Inflammation | HFD fed rats | T2 administration | Downregulation | [12] |
| Anti-inflammatory cytokines (e.g., IL-10) | Inflammation | HFD fed rats | T2 administration | Upregulation | [12] |
| Hypoxia markers (e.g., HIF-1α) | Hypoxia | HFD fed rats | T2 administration | Downregulation | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to guide researchers in setting up and performing robust analyses of gene expression changes following T2 treatment.
Protocol 1: RNA Sequencing (RNA-Seq) for Transcriptome Analysis
Objective: To obtain a comprehensive, unbiased profile of gene expression changes in a specific tissue after T2 treatment.
1. Animal Treatment and Tissue Collection:
-
House animals under controlled conditions (e.g., 12-h light/dark cycle, controlled temperature).
-
Administer T2 or vehicle control to experimental and control groups, respectively, at the desired dose and duration.[4][11]
-
At the end of the treatment period, euthanize animals and immediately collect the tissue of interest.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
2. RNA Extraction:
-
Homogenize the frozen tissue using a suitable method (e.g., bead mill homogenizer).
-
Extract total RNA using a commercial kit (e.g., RNeasy Plus Micro Kit, QIAGEN) according to the manufacturer's instructions.[13] This typically involves cell lysis, homogenization, and RNA binding to a silica (B1680970) membrane, followed by washing and elution.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent TapeStation or Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 7.5 for optimal results.[14]
3. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., MARS-seq protocol).[13][14] This process typically includes:
-
Poly(A) selection for mRNA enrichment.
-
RNA fragmentation.
-
Reverse transcription to synthesize first-strand cDNA.
-
Second-strand cDNA synthesis.
-
A-tailing and adapter ligation.
-
PCR amplification to enrich the library.
-
-
Quantify the final libraries and assess their size distribution.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[13]
4. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).
-
Identify differentially expressed genes (DEGs) between T2-treated and control groups using statistical analysis (e.g., |fold-change| ≥1.8, FDR < 0.05).[13][15]
-
Perform pathway analysis (e.g., Gene Ontology, KEGG) on the DEGs to identify enriched biological processes and pathways.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
Objective: To validate the expression changes of specific genes identified by RNA-Seq or to analyze the expression of a small number of target genes.
1. cDNA Synthesis:
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.[16]
-
Synthesize first-strand cDNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers.[17]
2. Primer Design and Validation:
-
Design gene-specific primers for your target genes and at least two stable reference (housekeeping) genes.
-
Validate primer specificity by performing a melt curve analysis after the qPCR run. A single peak indicates a specific product.[16]
-
Verify the amplicon size by agarose (B213101) gel electrophoresis.[16]
-
Determine primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green master mix
-
Forward and reverse primers
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcription controls (-RT) to check for genomic DNA contamination.
-
Perform each reaction in triplicate.[17]
4. Data Analysis:
-
Determine the quantification cycle (Cq) values for each reaction.
-
Normalize the Cq values of the target genes to the geometric mean of the reference genes (ΔCq).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[16][18]
-
Perform statistical analysis to determine the significance of the observed expression changes.
Protocol 3: Western Blotting for Protein Expression Analysis
Objective: To determine if changes in gene expression translate to changes in protein levels.
1. Protein Extraction:
-
Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using image analysis software.
-
Normalize the intensity of the target protein band to that of a loading control protein (e.g., GAPDH, β-actin) to correct for variations in protein loading.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to T2's action on gene expression.
Caption: T2 signaling pathways in liver, muscle, and adipose tissue.
Caption: A streamlined workflow for RNA-sequencing analysis.
Caption: The key steps involved in a qRT-PCR experiment.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3,5-Diiodo-L-thyronine modulates the expression of genes of lipid metabolism in a rat model of fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 11. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,5-Diiodo-L-Thyronine (T2) Administration Affects Visceral Adipose Tissue Inflammatory State in Rats Receiving Long-Lasting High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Generation of RNA sequencing libraries for transcriptome analysis of globin-rich tissues of the domestic dog - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA Sequencing Reveals Unique Transcriptomic Signatures of the Thyroid in a Murine Lung Cancer Model Treated with PD-1 and PD-L1 Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating 3,5-Diiodothyronine (T2) Action in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Diiodothyronine (T2) is a naturally occurring iodothyronine that has emerged as a biologically active metabolite of thyroid hormones.[1] Unlike its well-known counterpart, 3,5,3'-triiodothyronine (T3), T2 exhibits distinct thyromimetic effects, primarily influencing energy and lipid metabolism, often through mechanisms independent of nuclear thyroid hormone receptors (TRs).[1][2] Mitochondria are a key target for T2's rapid metabolic actions, which include stimulating mitochondrial respiration and fatty acid oxidation.[2][3][4] These characteristics make T2 a molecule of significant interest for therapeutic applications in metabolic disorders such as obesity and non-alcoholic fatty liver disease.
These application notes provide a comprehensive guide to essential cell culture techniques and detailed protocols for investigating the cellular and molecular actions of this compound. The following sections detail experimental procedures for assessing cell viability, metabolic function, and key signaling pathways modulated by T2 in relevant cell models.
Recommended Cell Lines
The selection of an appropriate cell line is critical for studying the specific effects of T2. Based on current research, the following cell lines are recommended:
-
H9c2 (Rat Cardiomyoblasts): A valuable model for investigating the cardiac effects of T2, particularly its influence on glucose metabolism and mitochondrial function.[3]
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line to study hepatic metabolism. It is suitable for investigating T2's effects on lipid metabolism, mitochondrial biogenesis, and signaling pathways like AMPK.
-
GH3 (Rat Pituitary Tumor Cells): Useful for studying the effects of T2 on the hypothalamic-pituitary-thyroid axis and its interaction with thyroid hormone receptors.[5]
-
Primary Hepatocytes: Offer a more physiologically relevant model for studying hepatic metabolism and T2's effects on mitochondrial respiration and inflammatory pathways.
Data Presentation: Quantitative Effects of this compound (T2)
The following tables summarize the quantitative effects of T2 on various cellular parameters as reported in the literature.
Table 1: Effect of T2 on Cell Viability in H9c2 Cardiomyoblasts (24-hour treatment)
| T2 Concentration (µM) | Cell Viability (% of Control) |
| 0.1 | No significant change |
| 0.5 | Significant decrease |
| 1.0 | Significant decrease |
| 10.0 | Significant decrease |
Data synthesized from MTT assay results.
Table 2: Effect of T2 on Glucose Consumption in H9c2 Cardiomyoblasts (4-hour treatment)
| T2 Concentration (µM) | Increase in Glucose Uptake (%) |
| 0.1 | 24% |
| 1.0 | 35% |
Table 3: Cellular Uptake of T2 in H9c2 Cardiomyoblasts (100 nM T2 treatment)
| Time (hours) | T2 Concentration in Cell Lysate (nM) |
| 24 | ~14 |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the action of T2.
Protocol 1: Assessment of Cell Viability
This protocol describes the use of MTT and Crystal Violet assays to determine the effect of T2 on cell viability.
Materials:
-
H9c2 cells
-
DMEM supplemented with 10% FBS, 1 mM pyruvate, 100 U/ml penicillin, and 100 µg/ml streptomycin
-
96-well microtiter plates
-
This compound (T2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml in PBS)
-
SDS-HCl solution (0.05 mg/ml)
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
T2 Treatment: Add T2 at various concentrations (e.g., 0.1, 0.5, 1, 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation with T2: Incubate the cells with T2 for 24 hours.
For MTT Assay:
-
MTT Addition: Add 10 µl of MTT solution (0.5 mg/ml) to each well.
-
Incubation: Incubate the plate for an additional 4 hours.
-
Solubilization: Add 100 µl of SDS-HCl solution to each well to solubilize the formazan (B1609692) crystals.
-
Incubation: Incubate the plate for 18 hours.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
For Crystal Violet Staining:
-
Fixation: Gently wash the cells with PBS and fix with 100 µl of 4% paraformaldehyde for 15 minutes.
-
Staining: Remove the fixative and add 100 µl of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the wells extensively with water.
-
Solubilization: Add 100 µl of 10% acetic acid to each well to solubilize the stain.
-
Absorbance Reading: Read the absorbance at 590 nm using a microplate reader.
Protocol 2: Glucose Consumption Assay
This protocol details the measurement of glucose uptake in H9c2 cells treated with T2.[3]
Materials:
-
H9c2 cells
-
6-well plates
-
DMEM (phenol-free) supplemented with 0.7 mg/ml glucose
-
This compound (T2)
-
PBS
-
Glucose Assay Kit (spectrophotometric)
Procedure:
-
Cell Seeding: Seed H9c2 cells in a 6-well plate at a density of 5 x 10^5 cells per well.
-
Growth: Grow cells to 80% confluency.
-
Washing: Wash the cells twice with PBS.
-
T2 Treatment: Expose the cells to T2 (0.1–10 µM) in 1 ml of phenol-free DMEM with 0.7 mg/ml glucose for 4 hours.[3]
-
Sample Collection: Collect the cell culture medium.
-
Glucose Measurement: Evaluate the glucose concentration in the medium using a spectrophotometric glucose assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis of AMPK Activation
This protocol provides a method for detecting the phosphorylation of AMPK in HepG2 cells treated with T2.
Materials:
-
HepG2 cells
-
6-well plates
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (T2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency and treat with desired concentrations of T2 for a specified time (e.g., 1-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and calculate the ratio of p-AMPK to total AMPK.
Protocol 4: Quantitative PCR (qPCR) for Mitochondrial Biogenesis Markers
This protocol describes the analysis of gene expression of key mitochondrial biogenesis regulators in hepatocytes treated with T2.
Materials:
-
Primary hepatocytes or HepG2 cells
-
Trizol reagent
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
qPCR primers for PGC-1α, NRF1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat hepatocytes with T2 at desired concentrations and time points.
-
RNA Extraction: Extract total RNA using Trizol reagent.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using SYBR Green Master Mix and primers for PGC-1α, NRF1, and the housekeeping gene.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Table 4: Example qPCR Primers
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| PGC-1α | AGTGTGATGAGAGGGAGTCG | GACTGAGGAGAGGCATAGAGG |
| NRF1 | TATGGCGGAAGTAATGAGCAC | GCTGTGGGAATGTCACTTTCC |
| GAPDH | AATGAAGGGGTCATTGATGG | AAGGTGAAGGTCGGAGTCAA |
Protocol 5: Measurement of Mitochondrial Oxygen Consumption
This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in cells treated with T2.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Cell line of choice (e.g., H9c2, C2C12)
-
This compound (T2)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at the optimal density.
-
T2 Treatment: Treat cells with T2 for the desired duration.
-
Assay Preparation: A day before the assay, hydrate (B1144303) the sensor cartridge. On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Seahorse XF Analysis: Load the sensor cartridge with the compounds from the Mito Stress Test Kit. Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the investigation of T2 action.
Caption: T2 signaling pathways.
Caption: Western Blot Workflow.
Caption: qPCR Workflow.
Conclusion
The study of this compound offers exciting possibilities for understanding metabolic regulation and developing novel therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the diverse cellular actions of T2. By employing these standardized cell culture techniques, scientists can generate reliable and reproducible data to further elucidate the molecular mechanisms of this intriguing thyroid hormone metabolite.
References
- 1. Mitophagy receptor FUNDC1 is regulated by PGC‐1α/NRF1 to fine tune mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thyroid hormones regulate rat thyrotropin beta gene promoter activity expressed in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Methods for 3,5-Diiodothyronine (3,5-T2) Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,5-Diiodothyronine (3,5-T2), an active metabolite of thyroid hormones, using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for research into thyroid hormone metabolism, drug development, and clinical diagnostics.
Introduction
This compound (3,5-T2) is a naturally occurring iodothyronine that has garnered significant interest for its biological activities, including the regulation of energy metabolism, without exerting the full spectrum of thyromimetic effects associated with triiodothyronine (T3).[1] Accurate and sensitive quantification of 3,5-T2 in biological matrices is essential for understanding its physiological roles and therapeutic potential. This document outlines various validated HPLC and LC-MS/MS methods for the analysis of 3,5-T2 in samples such as human serum and urine.
Metabolic Pathway of Thyroid Hormones
The synthesis of 3,5-T2 is a part of the peripheral metabolism of thyroid hormones. The prohormone thyroxine (T4) is converted to the more active T3, which can then be further deiodinated to form 3,5-T2. Understanding this pathway is critical for interpreting the analytical results in a biological context.
Caption: Metabolic pathway of thyroid hormones leading to the formation of 3,5-T2.
Experimental Protocols
Several analytical methods have been developed for the quantification of 3,5-T2. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below are detailed protocols for common approaches.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the analysis of 3,5-T2 in pharmaceutical formulations or in biological samples where higher concentrations are expected.
Sample Preparation (from Human Serum/Urine): Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 3 mL of water.
-
Loading: Load the pre-treated serum or urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 0.1 M HCl, and then 5 mL of methanol to remove interfering substances.[2][3]
-
Elution: Elute the analytes with 2 mL of a methanol/ammonium hydroxide (B78521) mixture (95:5, v/v).[2][3]
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.[2][3]
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3, 150 x 4.0 mm, 5 µm |
| Mobile Phase | Methanol and 2% acetic acid in water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 240 nm |
| Run Time | Approximately 10 minutes |
This method was adapted from a procedure for T3 and T4 analysis and can be optimized for 3,5-T2.
Method 2: LC-MS/MS for High-Sensitivity Quantification in Serum
This method is the gold standard for quantifying low endogenous levels of 3,5-T2 in complex biological matrices like human serum due to its high sensitivity and specificity.[2][3]
Sample Preparation (from Human Serum)
-
Deproteinization: To 2 mL of serum, add an equal volume of ice-cold acetonitrile (B52724) containing 1% formic acid. Vortex and sonicate for 15 minutes.[2][3]
-
Centrifugation: Centrifuge the mixture to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Lipid Removal:
-
Dry the eluate under nitrogen.
-
Reconstitute in 200 µL of water/acetonitrile (70:30) with 0.1% formic acid.[2][3]
-
Wash with 600 µL of hexane (B92381) to remove lipids.[2][3]
-
-
Final Precipitation and Reconstitution:
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent UPLC system or equivalent |
| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient to separate 3,5-T2 from its isomers and other thyroid hormones. For example: start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 20 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantiva) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
Specific SRM transitions for 3,5-T2 and internal standards need to be optimized for the instrument used.
Experimental Workflow
The general workflow for the analysis of 3,5-T2 in biological samples involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for the analysis of 3,5-T2.
Quantitative Data Summary
The following tables summarize the quantitative data from various published methods for the analysis of 3,5-T2 and other thyroid hormones.
Table 1: Performance of LC-MS/MS Method for 3,5-T2 in Human Serum [2][3]
| Parameter | Value |
| Limit of Detection (LOD) | 250 pg/mL |
| Accuracy | 88 - 104% |
| Precision (CV%) | 95 - 97% |
| Recovery | ~78% |
| Matrix Effect | ~+8% |
| Concentration in Healthy Subjects | 41 ± 5 pg/mL (mean ± SEM) |
Table 2: Performance of a Multi-analyte LC-MS/MS Method for Thyroid Hormones [5]
| Analyte | On-Column Detection Limit (pg) | Mean Recovery (%) | RSD (%) |
| Thyroxine (T4) | 7.0 | 81.3 - 111.9 | 1.2 - 9.6 |
| 3,3',5-Triiodothyronine (T3) | 1.5 | 81.3 - 111.9 | 1.2 - 9.6 |
| 3,3',5'-Triiodothyronine (rT3) | 1.5 | 81.3 - 111.9 | 1.2 - 9.6 |
| 3,3'-Diiodothyronine | Not specified | 81.3 - 111.9 | 1.2 - 9.6 |
| This compound (3,5-T2) | Not specified | 81.3 - 111.9 | 1.2 - 9.6 |
Note: The on-column detection limit for 3,5-T2 was not explicitly stated in this study, but the method was developed for its simultaneous analysis.
Table 3: Linearity of an LC-MS/MS Method for Various Thyroid Hormones [6]
| Analyte | Linearity Range | Mean Coefficient of Determination (R²) |
| Thyroxine (T4) | Varies | > 0.98 |
| 3,3',5-Triiodothyronine (T3) | Varies | > 0.98 |
| 3,3',5'-Triiodothyronine (rT3) | Varies | > 0.98 |
| This compound (3,5-T2) | Varies | > 0.98 |
| 3,3'-Diiodothyronine (3,3'-T2) | Varies | > 0.98 |
| 3-Iodothyronine (T1) | Varies | > 0.98 |
| Thyronine (T0) | Varies | > 0.98 |
| 3-Iodothyronamine (T1AM) | Varies | > 0.98 |
| Tetraiodothyroacetic acid (Tetrac) | Varies | > 0.98 |
| Triiodothyroacetic acid (Triac) | Varies | > 0.98 |
| Diiodothyroacetic acid (Diac) | Varies | > 0.98 |
The specific linearity ranges were not provided in the abstract but the method demonstrated good linearity over the relevant dynamic range.
Conclusion
The methods detailed in this document provide robust and reliable approaches for the quantification of this compound in various sample types. The choice between a simpler HPLC-UV method and a more sensitive LC-MS/MS method will depend on the specific research question and the expected concentration of 3,5-T2. Proper sample preparation is critical for accurate results, especially when dealing with complex biological matrices. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals working with this important thyroid hormone metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of 3,5-Diiodothyronine on Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation of mitochondria from rodent liver and skeletal muscle, followed by methodologies to assess the effects of 3,5-Diiodothyronine (T2), a metabolically active iodothyronine, on mitochondrial function. The provided protocols are essential for investigating the therapeutic potential of T2 and its analogues in metabolic diseases.
Introduction
3,5-Diiodo-L-thyronine (T2) is an endogenous metabolite of thyroid hormones that has garnered significant interest for its ability to stimulate energy metabolism, primarily by acting on mitochondria.[1][2][3] Unlike triiodothyronine (T3), T2 can exert rapid, thyromimetic effects that are independent of nuclear thyroid hormone receptors, making it a promising candidate for therapeutic interventions in conditions like obesity and hepatic steatosis with potentially fewer side effects.[2][3] Ample evidence suggests that mitochondria are the main targets of T2, which can enhance mitochondrial respiration and fatty acid oxidation.[1][2][4] These protocols outline the necessary steps to isolate functional mitochondria and subsequently evaluate the impact of T2 on their bioenergetic parameters.
Data Presentation
The following tables summarize the quantitative effects of this compound (T2) administration on mitochondrial function as reported in studies on hypothyroid and high-fat diet (HFD) fed rats.
Table 1: Effects of T2 Administration on Mitochondrial Respiration in Hypothyroid Rat Liver
| Respiratory Parameter | Euthyroid (Control) | Hypothyroid (Hypo) | Hypothyroid + T2 | Hypothyroid + T3 |
| Complex I-linked Respiration | 100% | Reduced | No significant change | +145% vs. Hypo |
| Complex II-linked Respiration | 100% | Reduced | Restored to Euthyroid values | +66% vs. Hypo |
| G3PDH-linked Respiration | 100% | Significantly Reduced | +165% vs. Hypo | ~6-fold increase vs. Hypo |
| Proton-leak | 100% | Reduced | No significant change | +450% vs. Hypo |
Data compiled from studies on liver mitochondria from hypothyroid rats treated with T2 or T3.[4]
Table 2: Effects of T2 Administration on Respiratory Chain Complex Abundance and Activity in Hypothyroid Rat Liver
| Protein/Activity | Euthyroid (Control) | Hypothyroid (Hypo) | Hypothyroid + T2 | Hypothyroid + T3 |
| Complex I Abundance | 100% | -43% vs. Eu | No significant change | +94% vs. Hypo |
| Complex V Abundance | 100% | No significant change | +30% vs. Hypo | Increased |
| G3PDH Abundance | 100% | -50% vs. Eu | >2-fold increase vs. Hypo | Increased |
| Complex I In-gel Activity | 100% | Reduced | Enhanced (less than T3) | Significantly Enhanced |
| Complex II In-gel Activity | 100% | Reduced | Enhanced (less than T3) | Significantly Enhanced |
This table summarizes Western blot and Blue Native-PAGE in-gel activity analyses from liver mitochondria.[4]
Table 3: Effects of T2 Treatment on Respiratory Chain Complex Activity in Skeletal Muscle of High-Fat Diet (HFD) Fed Rats
| In-Gel Activity | Normal Diet (N) | High-Fat Diet (HFD) | HFD + T2 |
| Complex I | 100% | No significant change | Stimulated vs. N and HFD |
| Complex IV | 100% | No significant change | Stimulated vs. N and HFD |
| Complex V | 100% | Reduced | Normalized (vs. N) |
Summary of Blue Native-PAGE in-gel activity assays on gastrocnemius muscle mitochondria.[5]
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol is adapted from established methods for isolating functional mitochondria from rat liver.[4][6]
Materials:
-
Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 20 mM Tris-HCl, 1 mM EDTA, 5 mM EGTA, and 0.1% fatty acid-free bovine serum albumin (BSA), pH 7.4. Keep on ice.
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
-
Centrifuge tubes
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Excise the liver and immediately immerse it in ice-cold isolation buffer.
-
Mince the liver tissue into small fragments.
-
Homogenize the liver fragments in the isolation buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 3,000 x g for 10 minutes at 4°C to pellet the mitochondria.[4]
-
Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).
Protocol 2: Isolation of Mitochondria from Rodent Skeletal Muscle
This protocol is designed for the isolation of mitochondria from skeletal muscle tissue, such as the gastrocnemius.[5]
Materials:
-
Isolation Medium: 220 mM mannitol, 70 mM sucrose, 20 mM Tris-HCl, 1 mM EDTA, and 5 mM EGTA, supplemented with 0.5% (w/v) BSA, pH 7.4. Keep on ice.
-
Tissue homogenizer
-
Refrigerated centrifuge
-
Centrifuge tubes
Procedure:
-
Excise the skeletal muscle tissue and place it in ice-cold isolation medium.
-
Gently homogenize the tissue in 10 volumes of the isolation medium.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C.
-
Transfer the resulting supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to obtain the crude mitochondrial pellet.
-
Wash the pellet twice by resuspending it in isolation medium and repeating the centrifugation at 8,000 x g.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation medium.
-
Determine the protein concentration of the isolated mitochondria. The protein recovery is expected to be around 1 mg/g of tissue.[5]
Protocol 3: Measurement of Mitochondrial Respiration (Oxygen Consumption)
This protocol allows for the assessment of mitochondrial oxygen consumption rates with various substrates using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph).
Materials:
-
Respiration Buffer: 80 mM KCl, 50 mM HEPES (pH 7.0), 1 mM EGTA, 5 mM K2HPO4, 0.1% BSA (w/v).
-
Substrates and inhibitors:
-
Glutamate (B1630785) and Malate (B86768) (for Complex I-driven respiration)
-
Succinate (B1194679) (for Complex II-driven respiration)
-
Rotenone (B1679576) (Complex I inhibitor)
-
ADP (to stimulate State 3 respiration)
-
-
Oxygen electrode or high-resolution respirometer
Procedure:
-
Incubate isolated mitochondria in the respiration buffer at 37°C in the chamber of the oxygen electrode.
-
For Complex I-linked respiration: Add glutamate (e.g., 5 mM) and malate (e.g., 2.5 mM) as substrates to initiate respiration.[4]
-
For Complex II-linked respiration: Add succinate (e.g., 5 mM) in the presence of rotenone (e.g., 4 µM) to inhibit Complex I.[4]
-
After a stable baseline respiration rate (State 2) is established, add a known amount of ADP (e.g., 300 µM) to induce State 3 respiration, which reflects the maximal capacity of the electron transport chain coupled to ATP synthesis.[4]
-
To study the direct effects of T2, it can be added to the incubation medium at desired concentrations prior to the addition of substrates.
Protocol 4: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) and In-Gel Activity Assays
BN-PAGE is used to separate individual respiratory chain complexes in their native state, allowing for the subsequent assessment of their enzymatic activity.
Materials:
-
Solubilization Buffer: 50 mM NaCl, 50 mM imidazole, pH 7.0.
-
Dodecyl-maltoside
-
BN-PAGE gel system
-
Substrates for in-gel activity staining (e.g., NADH for Complex I, succinate for Complex II)
Procedure:
-
Solubilize the isolated mitochondria by suspending the pellet in the solubilization buffer and adding dodecyl-maltoside to a final concentration of 10% (w/v).[5]
-
Perform electrophoresis using a BN-PAGE system according to standard protocols.
-
After electrophoresis, perform in-gel enzymatic reactions by incubating the gel with specific substrates and colorimetric reagents to visualize the activity of each respiratory complex.[5]
Protocol 5: Western Blot Analysis of Mitochondrial Proteins
This technique is used to determine the abundance of specific mitochondrial proteins.
Materials:
-
Lysis buffer with protease inhibitors
-
SDS-PAGE system
-
Primary antibodies against mitochondrial proteins of interest (e.g., subunits of respiratory complexes)
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence detection reagents
Procedure:
-
Lyse the isolated mitochondria in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and incubate with primary antibodies specific to the target mitochondrial proteins.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for isolating mitochondria and assessing T2 effects.
Caption: Signaling pathways of this compound (T2) in mitochondria.
References
- 1. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Note: Measuring the Effects of 3,5-Diiodothyronine (T2) on Cellular Respiration using the Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Diiodothyronine (T2), a metabolite of thyroid hormone, has been shown to be a potent modulator of energy metabolism.[1] It exerts rapid effects on mitochondrial oxygen consumption, distinct from the classical genomic actions of triiodothyronine (T3).[1][2] T2 has been observed to stimulate mitochondrial respiration in various tissues, including the liver and skeletal muscle, making it a molecule of interest for metabolic research and therapeutic development.[1][2][3] The Agilent Seahorse XF Analyzer is a powerful tool that measures the oxygen consumption rate (OCR) of live cells in real-time, providing key insights into mitochondrial function.[4][5] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the effects of T2 on cellular respiration.
Key Concepts of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standardized assay that measures key parameters of mitochondrial function by using a series of mitochondrial respiratory chain inhibitors.[6][7] By sequentially injecting these inhibitors and measuring the corresponding changes in OCR, a comprehensive profile of mitochondrial respiration can be generated.[7][8][9]
The key parameters measured are:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP-Linked Respiration: The portion of basal respiration used for ATP synthesis.
-
Proton Leak: The remaining basal respiration not coupled to ATP synthesis, representing protons leaking across the inner mitochondrial membrane.
-
Maximal Respiration: The maximum OCR that cells can achieve, induced by an uncoupling agent.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.[7]
-
Non-Mitochondrial Respiration: Oxygen consumption from cellular processes other than mitochondrial respiration.
Expected Effects of this compound (T2) on OCR
Based on existing research, T2 is expected to influence OCR in the following ways:
-
Increased Basal Respiration: T2 has been shown to rapidly stimulate oxygen consumption.[1][2]
-
Increased Maximal Respiration: By stimulating components of the respiratory chain, T2 may increase the maximal respiratory capacity.[10]
-
Potential Increase in Proton Leak: Some studies suggest that T2 can cause partial uncoupling of the mitochondrial respiratory chain.[1]
Experimental Data Summary
The following tables provide a structured summary of hypothetical quantitative data that could be obtained from a Seahorse XF experiment investigating the effects of T2.
Table 1: OCR Parameters in Response to this compound (T2) Treatment
| Treatment Group | Basal Respiration (pmol O2/min) | ATP-Linked Respiration (pmol O2/min) | Proton Leak (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (pmol O2/min) | Non-Mitochondrial Respiration (pmol O2/min) |
| Vehicle Control | 100 ± 5 | 70 ± 4 | 30 ± 2 | 200 ± 10 | 100 ± 8 | 10 ± 1 |
| T2 (1 µM) | 130 ± 7 | 85 ± 5 | 45 ± 3 | 250 ± 12 | 120 ± 9 | 10 ± 1 |
| T2 (10 µM) | 150 ± 8 | 95 ± 6 | 55 ± 4 | 280 ± 15 | 130 ± 10 | 10 ± 1 |
Table 2: Statistical Analysis of T2 Effects on OCR Parameters
| OCR Parameter | Vehicle vs. T2 (1 µM) (p-value) | Vehicle vs. T2 (10 µM) (p-value) | T2 (1 µM) vs. T2 (10 µM) (p-value) |
| Basal Respiration | < 0.05 | < 0.01 | < 0.05 |
| ATP-Linked Respiration | < 0.05 | < 0.01 | < 0.05 |
| Proton Leak | < 0.05 | < 0.01 | < 0.05 |
| Maximal Respiration | < 0.05 | < 0.01 | < 0.05 |
| Spare Respiratory Capacity | < 0.05 | < 0.01 | < 0.05 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative signaling pathway of this compound (T2) in mitochondria.
Caption: Experimental workflow for measuring T2 effects on OCR using Seahorse XF Analyzer.
Detailed Experimental Protocol
This protocol is designed for a 96-well Seahorse XF Analyzer but can be adapted for other formats.
Materials
-
Seahorse XF96 Cell Culture Microplates
-
Seahorse XF96 Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine as required for the specific cell type.
-
This compound (T2) stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell line of interest
-
Standard cell culture reagents
Procedure
Day 1: Cell Seeding and Cartridge Hydration
-
Hydrate the Sensor Cartridge:
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate overnight in a non-CO2 37°C incubator.[11]
-
-
Seed Cells:
-
Trypsinize and count cells. Seed the appropriate number of cells per well in a Seahorse XF96 cell culture microplate. The optimal cell density should be determined empirically for each cell line to ensure a basal OCR within the linear range of the instrument.
-
Include wells for background correction (media only).
-
Incubate the cell plate overnight in a CO2 37°C incubator.
-
Day 2: Seahorse XF Assay
-
Prepare Assay Medium and T2 Treatment:
-
Warm the Seahorse XF assay medium to 37°C and supplement with substrates (e.g., glucose, pyruvate, glutamine) as required. Adjust the pH to 7.4.
-
Prepare fresh dilutions of T2 in the assay medium to the desired final concentrations (e.g., 1 µM and 10 µM). Prepare a vehicle control solution.
-
-
Prepare the Cell Plate:
-
Remove the cell culture medium from the plate.
-
Gently wash the cells twice with the warmed assay medium.
-
Add the final volume of assay medium containing either vehicle or the desired concentration of T2 to each well.
-
Place the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow the cells to equilibrate.[8]
-
-
Prepare the Inhibitor Solutions:
-
Reconstitute the Oligomycin, FCCP, and Rotenone/Antimycin A from the Cell Mito Stress Test Kit in the assay medium to the desired stock concentrations. The optimal concentrations should be determined through titration for each cell line, but typical starting concentrations are 1.0-2.0 µM for oligomycin and FCCP, and 0.5 µM for rotenone/antimycin A.[12]
-
-
Load the Sensor Cartridge:
-
Load the appropriate volumes of the prepared inhibitor stock solutions into the corresponding injection ports (A, B, and C) of the hydrated sensor cartridge.
-
-
Run the Seahorse XF Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate.
-
Start the assay protocol. The instrument will measure the basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.[4]
-
Data Analysis
-
Normalization: After the assay, normalize the OCR data to the cell number or protein content per well to account for variations in cell seeding.
-
Calculate Mitochondrial Parameters: Use the Seahorse XF software to automatically calculate the key parameters of mitochondrial respiration (Basal Respiration, ATP-Linked Respiration, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity).[7]
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in OCR parameters between the vehicle control and T2-treated groups.
Conclusion
The Seahorse XF Analyzer provides a robust and sensitive platform to investigate the bioenergetic effects of this compound. By following this protocol, researchers can obtain detailed insights into how T2 modulates mitochondrial respiration, contributing to a better understanding of its physiological roles and therapeutic potential.
References
- 1. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. karger.com [karger.com]
- 11. cpu.edu.cn [cpu.edu.cn]
- 12. content.protocols.io [content.protocols.io]
Application of 3,5-Diiodothyronine in High-Fat Diet-Induced Obesity Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodo-L-thyronine (T2), a naturally occurring metabolite of thyroid hormones, has emerged as a promising therapeutic agent in the management of obesity and related metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance.[1][2] Unlike its parent hormone, 3,3',5-triiodo-L-thyronine (T3), T2 exhibits beneficial metabolic effects, including increased energy expenditure and reduced adiposity, often without the thyrotoxic side effects on the heart and hypothalamic-pituitary-thyroid (HPT) axis.[1][3] This document provides detailed application notes and standardized protocols for the use of T2 in high-fat diet (HFD)-induced obesity models, summarizing key quantitative data and elucidating the underlying signaling pathways.
Core Applications and Rationale
The primary application of T2 in HFD models is to investigate its potential to prevent or reverse obesity and its metabolic complications. T2 has been shown to:
-
Increase Resting Metabolic Rate: T2 rapidly stimulates metabolism, leading to increased energy expenditure.[3]
-
Reduce Adiposity: It effectively decreases body fat accumulation, particularly in visceral adipose tissue.[4][5]
-
Ameliorate Hepatic Steatosis: T2 promotes hepatic fatty acid oxidation, thereby reducing liver fat.[2][6]
-
Improve Insulin Sensitivity: T2 administration can reverse HFD-induced insulin resistance.[4]
-
Modulate Adipose Tissue Inflammation: It can counteract the pro-inflammatory state induced by a long-term HFD in visceral adipose tissue.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing T2 in HFD-induced obesity models.
Table 1: Effects of T2 on Body Weight and Adiposity
| Animal Model | HFD Duration | T2 Dose & Administration | Treatment Duration | Change in Body Weight | Change in Visceral/Fat Mass | Reference |
| Wistar Rats | 14 weeks | 50 µ g/100 g BW/day, IP | 4 weeks | Counteracted further increase | Reduced adiposity | [4] |
| Wistar Rats | 4 weeks | 25 µ g/100 g BW/day, IP | 4 weeks | Prevented gain | Prevented adiposity | [3] |
| C57BL/6J Mice | Diet-induced obese | 2.5 µg/g BW/day | 28 days | No significant change | Reduced subcutaneous fat mass | [7] |
| Psammomys obesus | 10 weeks | 25 µ g/100 g BW/day, SC pellet | 10 weeks | Reduced | Reduced visceral adipose tissue | [5][8] |
Table 2: Metabolic and Endocrine Effects of T2
| Animal Model | T2 Dose | Change in Serum Cholesterol | Change in Serum Glucose | Change in Insulin Sensitivity | Effects on HPT Axis | Reference |
| Wistar Rats | 50 µ g/100 g BW/day | Reduced | Reduced | Reversed impaired insulin responsiveness | No significant change in TSH, fT3, fT4 | [4] |
| Wistar Rats | 25 µ g/100 g BW/day | Not specified | Not specified | Prevents insulin resistance | No alterations | [3] |
| C57BL/6J Mice | 2.5 µg/g BW/day | Reduced | Not specified | Not specified | Negative feedback (suppression) | [7][9] |
| Psammomys obesus | 25 µ g/100 g BW/day | Attenuated dyslipidemia | Attenuated hyperglycemia | Prevented insulin resistance | Did not modify TT3 levels vs. placebo | [5][8] |
Experimental Protocols
Protocol 1: Prevention of HFD-Induced Obesity in Wistar Rats
1. Animal Model: Male Wistar rats (initial body weight ~200-250g).
2. Acclimatization: House animals under standard conditions (12h light/dark cycle, 22±2°C) for at least one week with free access to standard chow and water.
3. Diet Groups:
- Control (N): Standard laboratory chow.
- High-Fat Diet (HFD): A diet with approximately 50% of total metabolizable energy from fat. A common composition includes standard chow supplemented with lyophilized lamb meat, cellulose, mineral/vitamin mix, and butter.[10]
- HFD + T2: HFD with daily T2 administration.
4. T2 Preparation and Administration:
- Compound: 3,5-Diiodo-L-thyronine (Sigma-Aldrich).
- Vehicle: Saline (0.9% NaCl).
- Dose: 25 µ g/100 g body weight.[3]
- Route: Intraperitoneal (IP) injection.
- Frequency: Daily.
5. Experimental Procedure:
- Divide rats into N, HFD, and HFD-T2 groups.
- Provide respective diets for 4 weeks.
- Administer T2 or vehicle daily to the respective groups starting from day 1 of the diet.
- Monitor body weight and food intake regularly.
- At the end of the treatment period, collect blood samples for biochemical analysis and sacrifice the animals to collect tissues (liver, visceral adipose tissue, muscle) for further analysis (histology, proteomics, gene expression).
Protocol 2: Reversal of Established HFD-Induced Metabolic Disturbances in Rats
1. Animal Model: Male Wistar rats.
2. Obesity Induction:
- Feed all animals a high-fat diet (as described in Protocol 1) for an initial period of 10 weeks to induce an overweight and inflammatory state.[4]
3. Treatment Phase:
- After the 10-week induction period, divide the HFD-fed rats into two groups:
- HFD: Continue on HFD with daily vehicle injections.
- HFD-T2: Continue on HFD with daily T2 injections.
- A group of rats fed a standard diet for the entire duration can serve as a physiological control.
4. T2 Administration:
- Dose: 50 µ g/100 g body weight.[4]
- Route: Intraperitoneal (IP) injection.
- Duration: 4 weeks, concurrently with the continuation of the HFD.
5. Outcome Measures:
- Assess changes in body weight, adiposity, and resting metabolic rate.
- Perform glucose and insulin tolerance tests to evaluate insulin sensitivity.
- Analyze serum for levels of cholesterol, glucose, TSH, free T3, and free T4.
- In visceral adipose tissue, analyze markers of inflammation (e.g., cytokine expression, macrophage infiltration), hypoxia, and angiogenesis.[4]
Key Signaling Pathways and Mechanisms of Action
T2 exerts its metabolic effects through a combination of genomic and non-genomic actions, with mitochondria being a primary target.[1]
Mitochondrial Bioenergetics
T2 rapidly stimulates mitochondrial respiration and fatty acid oxidation. This is achieved, in part, by increasing the activity of respiratory chain complexes and promoting a less efficient utilization of substrates, which dissipates energy as heat.[2] T2 has also been shown to increase mitochondrial content in the liver.[7]
Caption: T2 directly targets mitochondria to increase energy expenditure.
Adipose Tissue Remodeling and Inflammation
In visceral adipose tissue of HFD-fed rats, T2 has been shown to counteract inflammation. One proposed mechanism involves the Irisin and SIRT1 pathway. T2 treatment increases circulating irisin levels. While HFD increases AMPK phosphorylation, T2 administration reduces it, potentially through the action of SIRT1, which is upregulated by T2. This pathway helps to reduce the expression of pro-inflammatory cytokines and macrophage infiltration.[4]
Caption: T2 modulates adipose inflammation via the Irisin/SIRT1/AMPK pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of T2 in a diet-induced obesity model.
Caption: General experimental workflow for T2 studies in HFD models.
Conclusion
3,5-Diiodo-L-thyronine holds significant promise as a therapeutic agent for obesity and related metabolic diseases. Its ability to increase energy expenditure and reduce adiposity and hepatic steatosis, often without the adverse effects of T3, makes it an attractive candidate for further research and drug development. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of T2. Careful consideration of dose, animal model, and treatment duration is critical, as effects, particularly on the HPT axis, can be dose-dependent.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 3. 3,5-Diiodo-L-Thyronine Exerts Metabolically Favorable Effects on Visceral Adipose Tissue of Rats Receiving a High-Fat Diet | MDPI [mdpi.com]
- 4. Frontiers | 3,5-Diiodo-L-Thyronine (T2) Administration Affects Visceral Adipose Tissue Inflammatory State in Rats Receiving Long-Lasting High-Fat Diet [frontiersin.org]
- 5. Potential Applications of Thyroid Hormone Derivatives in Obesity and Type 2 Diabetes: Focus on this compound (3,5-T2) in Psammomys obesus (Fat Sand Rat) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,5-Diiodo-L-Thyronine (T2) Administration Affects Visceral Adipose Tissue Inflammatory State in Rats Receiving Long-Lasting High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 3,5-Diiodothyronine in Fatty Liver Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver (steatosis), which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. 3,5-Diiodothyronine (T2), a naturally occurring metabolite of thyroid hormone, has emerged as a potential therapeutic agent for NAFLD.[1][2] Unlike the primary thyroid hormone T3, T2 is reported to exert beneficial metabolic effects, particularly on lipid metabolism, with a reduced risk of the thyromimetic side effects often associated with T3 administration.[1][3]
T2's mechanism of action in the liver is multifaceted, involving both direct effects on mitochondria and modulation of key metabolic signaling pathways.[4][5] It has been shown to increase mitochondrial respiration and fatty acid oxidation, thereby helping to reduce the lipid overload characteristic of steatosis.[5][6] These application notes provide a comprehensive experimental framework for assessing the efficacy and mechanism of action of T2 in preclinical models of fatty liver disease.
Key Signaling Pathways Modulated by T2
T2 is believed to mitigate hepatic steatosis primarily through non-genomic pathways that rapidly enhance mitochondrial function and through the modulation of nuclear signaling cascades that control lipid metabolism. The primary pathways of interest are the SIRT1-PGC-1α/SREBP-1c axis and its direct influence on mitochondrial bioenergetics.
-
SIRT1 Activation: T2 has been shown to directly activate Sirtuin 1 (SIRT1), a key metabolic sensor.[7] Activated SIRT1 deacetylates and subsequently modulates the activity of crucial transcription factors and cofactors.
-
PGC-1α Activation: SIRT1-mediated deacetylation activates Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation.[7]
-
SREBP-1c Inhibition: SIRT1 deacetylates and inactivates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that drives de novo lipogenesis (fat synthesis).[1][7]
-
-
Direct Mitochondrial Effects: T2 rapidly stimulates mitochondrial activity.[7] This includes increasing the rate of fatty acid oxidation, enhancing the activity of the electron transport chain, and promoting mitochondrial uncoupling, which helps to "burn" excess fat.[5][7][8]
-
AMPK Signaling: While direct, rapid activation of 5' AMP-activated protein kinase (AMPK) by T2 is less established, some studies report increased AMPK phosphorylation after longer-term treatment.[6] The AMPK pathway is a central regulator of energy homeostasis that, when activated, inhibits anabolic processes like fat synthesis and stimulates catabolic processes like fatty acid oxidation.[9][10]
References
- 1. Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3,5-Diiodo-L-thyronine (3,5-t2) exerts thyromimetic effects on hypothalamus-pituitary-thyroid axis, body composition, and energy metabolism in male diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]
- 5. 3,5-diiodo-l-thyronine, by modulating mitochondrial functions, reverses hepatic fat accumulation in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring ATP Synthesis Following 3,5-Diiodothyronine Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Diiodo-L-thyronine (T2), a metabolite of thyroid hormone, has emerged as a significant modulator of energy metabolism. Its ability to rapidly stimulate mitochondrial respiration and influence ATP synthesis makes it a molecule of interest in various physiological and pathological contexts. Unlike the classical genomic actions of triiodothyronine (T3), T2 exerts rapid, non-genomic effects directly on the mitochondria, making the precise measurement of ATP synthesis a critical aspect of studying its mechanism of action.
These application notes provide detailed protocols for quantifying ATP synthesis in response to T2 exposure, summarize key quantitative findings from the literature, and illustrate the signaling pathways involved.
Key Signaling Pathways
3,5-Diiodothyronine primarily acts on mitochondria to stimulate energy metabolism. Its effects on ATP synthesis are a result of its influence on the components of the electron transport chain and the F₀F₁-ATP synthase. The primary mechanism involves the stimulation of substrate oxidation, leading to an increased mitochondrial respiration rate.
Experimental Protocols
Several robust methods are available for measuring ATP synthesis. The choice of method depends on the experimental system (isolated mitochondria, cultured cells, or tissue homogenates) and the specific research question.
Protocol 1: Luciferin-Luciferase Bioluminescence Assay for Cellular ATP Levels
This is the most common and sensitive method for quantifying ATP. It relies on the ATP-dependent oxidation of luciferin (B1168401) by the enzyme luciferase, which produces light that can be measured with a luminometer.
Principle: ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light
The amount of light produced is directly proportional to the ATP concentration.
Materials:
-
Cells or tissue homogenates treated with this compound.
-
Control (vehicle-treated) cells or tissue.
-
ATP assay kit (containing luciferase, luciferin, and lysis buffer).
-
Luminometer.
-
96-well opaque plates.
-
ATP standard solution.
Procedure:
-
Sample Preparation:
-
For cultured cells: Plate cells in a 96-well plate and treat with T2 for the desired time.
-
For tissue samples: Homogenize the tissue in the lysis buffer provided in the kit and centrifuge to remove debris.
-
-
Lysis: Add the lysis reagent to each well (for cultured cells) or to the tissue homogenate and incubate according to the kit's instructions to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase-luciferin reagent to each well.
-
Measurement: Immediately
Application Notes and Protocols for Western Blotting of Proteins Modulated by 3,5-Diiodothyronine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Western blotting analysis of proteins significantly affected by 3,5-Diiodothyronine (T2), a metabolite of thyroid hormone with notable metabolic activity. The following sections offer comprehensive methodologies for sample preparation, protein quantification, and immunodetection, along with quantitative data summaries and visual representations of associated signaling pathways.
Introduction
This compound (T2) has been shown to exert significant metabolic effects, including increasing resting metabolic rate and influencing lipid and glucose metabolism.[1][2] Its mechanisms of action involve the modulation of various protein expression levels and signaling pathways in tissues such as the thyroid, adipose tissue, and skeletal muscle. Western blotting is a crucial technique for elucidating these molecular changes. This document provides standardized protocols derived from published research to ensure reliable and reproducible quantification of these protein alterations.
Quantitative Data Summary
The following tables summarize the key proteins affected by T2 treatment, the tissues in which these changes were observed, and the specific antibody dilutions used for their detection via Western blotting.
Table 1: Proteins Modulated by this compound in Thyroid Tissue
| Target Protein | Treatment Effect | Loading Amount | Primary Antibody Dilution | Loading Control | Source |
| NIS | Decreased | 30 µg | 1:1000 | GAPDH | [3][4] |
| TSHR | Decreased | 30 µg | 1:500 | GAPDH | [3][4] |
| DUOX | Not specified | 30 µg | Not specified | GAPDH | [3][4] |
| NOX4 | Not specified | 30 µg | Not specified | GAPDH | [3][4] |
Table 2: Proteins Modulated by this compound in Adipose Tissue
| Target Protein | Tissue | Treatment Effect | Loading Amount | Primary Antibody Dilution | Loading Control | Source |
| UCP1 | sWAT (mitochondria) | Increased | 30 µg | 1:750 | VDAC | [5] |
| PRDM16 | sWAT (total lysate) | Increased | 30 µg | Not specified | β-actin | [5] |
| C/EBPβ | sWAT (total lysate) | Increased | 30 µg | Not specified | β-actin | [5] |
| PGC-1α | BAT (nuclear & mitochondrial) | No change (nuclear), Decreased (mitochondrial) in hypothyroid | 15 µg | Not specified | Not specified | [6] |
| UCP1 | BAT (total lysate) | Increased in hypothyroid | 15 µg | Not specified | Not specified | [6] |
Table 3: Proteins Modulated by this compound in Skeletal Muscle
| Target Protein | Cellular Fraction | Treatment Effect | Loading Amount | Primary Antibody Dilution | Loading Control | Source |
| PGC-1α | Total lysate | Normalized (decreased vs HFD) | Not specified | Not specified | β-actin | [7] |
| p-IκB | Total lysate | Normalized (decreased vs HFD) | Not specified | Not specified | β-actin | [7] |
| p65 (NF-κB) | Nuclear extract | Normalized (decreased vs HFD) | Not specified | Not specified | α-tubulin | [7] |
Experimental Protocols
The following are detailed protocols for the Western blotting of proteins affected by T2. These protocols are generalized from multiple sources to be broadly applicable.[3][5][6][7][8][9][10][11]
Protocol 1: Sample Preparation - Tissue Lysate
-
Tissue Homogenization:
-
Excise the tissue of interest (e.g., thyroid, adipose tissue, skeletal muscle) on ice.
-
Weigh the tissue and add ice-cold lysis buffer at a ratio of approximately 1 mL per 50-100 mg of tissue. A recommended lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.
-
RIPA Buffer Composition: 150 mM NaCl, 1.0% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.
-
Inhibitors (add fresh): 1 mM Na₃VO₄, 1 mM PMSF, 1 mg/mL leupeptin.
-
-
Homogenize the tissue on ice using an Ultra-Turrax homogenizer or a similar device.
-
-
Lysis and Clarification:
-
Incubate the homogenate on ice for 30-60 minutes with intermittent vortexing.
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Protocol 2: Protein Quantification
-
Assay Selection:
-
Determine the protein concentration of the lysate using a standard protein assay such as the Bradford or BCA assay. The BCA assay is generally recommended for its compatibility with detergents present in lysis buffers.
-
-
Procedure:
-
Follow the manufacturer's instructions for the chosen protein assay kit.
-
Based on the concentration, calculate the volume of lysate required to load 15-30 µg of total protein per lane.
-
Protocol 3: SDS-PAGE and Electrotransfer
-
Sample Preparation for Loading:
-
Mix the calculated volume of protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
Gel Electrophoresis:
-
Load 15-30 µg of protein per lane onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Protocol 4: Immunodetection
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline with Tween 20 (TBST).
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the appropriate dilution buffer (as recommended by the antibody datasheet, typically 5% BSA or non-fat milk in TBST) to the concentrations listed in Tables 1-3.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
-
Densitometric Analysis:
Signaling Pathways and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by T2 and the experimental workflow for Western blotting.
Caption: Signaling pathways modulated by this compound (T2).
Caption: Experimental workflow for Western blotting analysis.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-Diiodo-L-Thyronine Activates Brown Adipose Tissue Thermogenesis in Hypothyroid Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Sample Preparation Protocol [novusbio.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
Methodology for Studying 3,5-Diiodothyronine in Primary Cell Cultures
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Diiodo-L-thyronine (T2) is an endogenous metabolite of thyroid hormones that has garnered significant interest for its metabolic activities, distinct from those of its well-known precursor, 3,5,3'-triiodothyronine (T3).[1] T2 has been shown to rapidly increase resting metabolic rate and exert beneficial effects on lipid metabolism, primarily through mechanisms that are thought to be independent of thyroid hormone receptors (THRs).[1] Mitochondria are considered a primary target of T2's actions.[1][2] Primary cell cultures offer a physiologically relevant in vitro system to dissect the cellular and molecular mechanisms of T2 action, bridging the gap between in vivo studies and experiments with immortalized cell lines. This document provides detailed protocols and application notes for studying the effects of T2 in primary cell cultures.
Data Presentation
Table 1: Effective Concentrations and Incubation Times of 3,5-Diiodothyronine (T2) in In Vitro Studies
| Cell Type/Model | T2 Concentration Range | Incubation Time | Observed Effects | Reference |
| Rat Primary Hepatocytes | 10⁻⁷ M to 10⁻⁵ M | 24 hours | Reduction in lipid droplet number and size. | [1] |
| NAFLD-like Rat Primary Hepatocytes | Not specified | Not specified | Reduction in lipid content, phosphorylation of Akt. | [1] |
| Rat β-cells and Human Islets | Not specified | Not specified | Enhanced glucose-induced insulin (B600854) secretion. | [1] |
| Rat Cardiomyoblasts (H9c2) | 0.1 µM to 10 µM | Up to 24 hours | Increased glucose consumption; cytotoxicity at 10 µM. | [3][4] |
| Human Alveolar Epithelial Cells (A549) | Not specified | 2 hours (pretreatment) | Prevention of cigarette smoke-induced impairment in ATP synthesis. | [5] |
Table 2: Summary of Quantitative Effects of this compound (T2) in Primary Cell Models
| Parameter Measured | Cell Type | T2 Concentration | % Change (relative to control) | Reference |
| Glucose Uptake | Rat Cardiomyoblasts (H9c2) | 0.1 µM | +24% | [3] |
| Glucose Uptake | Rat Cardiomyoblasts (H9c2) | 1.0 µM | +35% | [3] |
| Mitochondrial Respiration (State 3 & 4) | Isolated Rat Liver Mitochondria (from hypothyroid rats) | 1 hour post-injection | ~+30% | [6] |
| Hepatic MDA Levels (Oxidative Stress) | Hypothyroid Rat Liver | Not specified | -26% (compared to hypothyroid) | [7] |
Experimental Protocols
Protocol 1: General Primary Cell Culture and Treatment with this compound (T2)
This protocol provides a general framework for culturing and treating primary cells with T2. Specific details may need to be optimized based on the primary cell type.
Materials:
-
Primary cells (e.g., hepatocytes, neurons, cardiomyocytes)
-
Complete growth medium appropriate for the cell type
-
Phosphate-buffered saline (PBS)
-
This compound (T2) stock solution (e.g., in DMSO or NaOH)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Thaw and plate primary cells according to the supplier's instructions.[8]
-
Culture cells in the appropriate complete growth medium until they reach the desired confluency (typically 70-80%).
-
-
Preparation of T2 Working Solution:
-
Prepare a stock solution of T2 in a suitable solvent (e.g., 10 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the T2 stock solution in serum-free or low-serum medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).[3] It is crucial to include a vehicle control (medium with the same concentration of the solvent) in the experimental design.
-
-
Cell Treatment:
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses as described in the subsequent protocols.
-
Protocol 2: Assessment of Mitochondrial Respiration
This protocol describes how to measure oxygen consumption rates (OCR) in primary cells treated with T2 using extracellular flux analysis.
Materials:
-
Primary cells cultured in specialized microplates (e.g., Seahorse XF plates)
-
T2-containing and vehicle control media
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents (e.g., oligomycin (B223565), FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding and Treatment:
-
Seed primary cells in a Seahorse XF microplate and allow them to adhere and grow.
-
Treat the cells with T2 or vehicle control as described in Protocol 1 for the desired duration.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Extracellular Flux Analysis:
-
Load the mitochondrial stress test reagents into the injection ports of the sensor cartridge.
-
Calibrate the extracellular flux analyzer.
-
Place the cell culture plate in the analyzer and initiate the measurement protocol.
-
The analyzer will measure basal OCR, followed by sequential injections of oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III, respectively).
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the results from T2-treated cells with the vehicle control.
-
Protocol 3: Analysis of Lipid Accumulation
This protocol details the staining and quantification of intracellular lipid droplets in primary hepatocytes treated with T2.
Materials:
-
Primary hepatocytes
-
T2-containing and vehicle control media
-
Oil Red O or Nile Red staining solution
-
Formalin (4% in PBS) for cell fixation
-
Microscope with imaging capabilities
Procedure:
-
Induction of Lipid Accumulation (Optional):
-
To model conditions like non-alcoholic fatty liver disease (NAFLD), primary hepatocytes can be pre-incubated with a mixture of oleate (B1233923) and palmitate.[1]
-
-
T2 Treatment:
-
Treat the hepatocytes with T2 or vehicle control as described in Protocol 1.
-
-
Staining:
-
After treatment, wash the cells with PBS and fix them with 4% formalin.
-
Stain the fixed cells with Oil Red O or Nile Red solution to visualize neutral lipids.
-
-
Imaging and Quantification:
-
Acquire images of the stained cells using a microscope.
-
Quantify lipid accumulation by measuring the number and size of lipid droplets per cell or by extracting the dye and measuring its absorbance.[1]
-
Compare the results from T2-treated cells with the vehicle control.
-
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to analyze changes in the expression of target genes in primary cells following T2 treatment.
Materials:
-
Primary cells treated with T2 or vehicle
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Harvest the T2-treated and control cells.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of a housekeeping gene.
-
Calculate the fold change in gene expression in T2-treated cells relative to the vehicle control using the ΔΔCt method.
-
Signaling Pathways and Workflows
Caption: Putative signaling pathways of this compound (T2) in primary cells.
Caption: General experimental workflow for studying T2 effects in primary cell cultures.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]
- 8. Working with Primary Cells - Cell Culture [cell-culture.info]
Troubleshooting & Optimization
Technical Support Center: Quantifying Endogenous 3,5-Diiodothyronine (3,5-T2)
Welcome to the technical support center for the quantification of endogenous 3,5-diiodothyronine (3,5-T2). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the sensitive and accurate measurement of this thyroid hormone metabolite.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying endogenous 3,5-T2 so challenging?
A1: The primary challenge lies in its very low circulating concentrations in biological matrices like serum, which are often in the picomolar (pg/mL) range.[1][2] This necessitates highly sensitive and specific analytical methods. Additionally, the presence of structurally similar thyroid hormone isomers and metabolites, such as 3,3'-T2 and triiodothyronine (T3), can lead to analytical interference, requiring methods with high selectivity.[1][3]
Q2: What are the main analytical methods used for 3,5-T2 quantification?
A2: The two main approaches are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Immunoassays (RIA, CLIA): Radioimmunoassays (RIA) and chemiluminescence immunoassays (CLIA) were developed early on. However, they have shown high variability in reported serum concentrations and can suffer from cross-reactivity with other thyroid hormones.[1][2][4]
-
LC-MS/MS: This is now considered the gold standard for its high specificity and sensitivity.[1][2] However, developing a reliable LC-MS/MS method for 3,5-T2 is technically demanding due to its low endogenous levels.[1]
Q3: What are typical endogenous concentrations of 3,5-T2 in human serum?
A3: Reported concentrations have varied significantly depending on the analytical method used. Early immunoassays reported a wide range.[1][2] More recent, optimized LC-MS/MS methods have reported average concentrations in healthy individuals to be around 41 ± 5 pg/mL (78 ± 9 pmol/L).[1][2][4] In the same samples, 3,3'-T2 concentrations were found to be higher, averaging 133 ± 15 pg/mL (253 ± 29 pmol/L), while 3',5'-T2 was often undetectable.[1][2][4]
Q4: Is derivatization necessary for LC-MS/MS analysis of 3,5-T2?
A4: While derivatization can be used to improve ionization efficiency and chromatographic retention for some small molecules, many recent and successful LC-MS/MS methods for 3,5-T2 do not require this step.[1][5][6] The use of sensitive mass spectrometers and optimized mobile phases can achieve the necessary sensitivity without derivatization.
Troubleshooting Guides
Low or No Signal/Recovery in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Concentration | Endogenous 3,5-T2 levels are extremely low. Start with a larger sample volume (e.g., ≥1-2 mL of serum) and incorporate a concentration step in your sample preparation.[2] |
| Inefficient Extraction | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of your sample and solvents is appropriate for the analyte's chemical properties. Evaluate different SPE sorbents (e.g., mixed-mode cation exchange) for optimal retention and elution. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of 3,5-T2. Incorporate additional cleanup steps, such as a hexane (B92381) wash to remove lipids.[1][2][4] Use of stable isotope-labeled internal standards (e.g., ¹³C₆-T₂) is crucial to compensate for matrix effects and procedural losses.[1] |
| Suboptimal MS Parameters | Perform thorough tuning of the mass spectrometer for 3,5-T2. Optimize parameters such as spray voltage, gas flows, and collision energy for the specific precursor and product ion transitions. |
| Poor Chromatographic Peak Shape | Ensure compatibility between the final sample diluent and the initial mobile phase to prevent peak distortion. The diluent should be of similar or weaker solvent strength than the mobile phase. |
High Variability in Immunoassay Results
| Potential Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | This is a known issue with some immunoassays.[3] Characterize the cross-reactivity of your antibody with other thyroid hormones (T4, T3, 3,3'-T2, etc.). Consider using a more specific monoclonal antibody if available. |
| Matrix Interference | Serum proteins and lipids can interfere with antibody-antigen binding. Ensure your assay protocol includes steps to minimize these effects, or consider a pre-extraction of the sample. |
| Inter-Assay Variation | Run quality control samples with known concentrations in every assay to monitor performance. High variability between assays may indicate issues with reagent stability, incubation times, or temperature control. |
| Different Assay Kits | Different commercial or in-house immunoassays can yield vastly different results.[1][2] Be consistent with the assay kit used within a study and be cautious when comparing results obtained with different methods. |
Quantitative Data Summary
The following tables summarize key quantitative data from published methodologies for 3,5-T2 quantification.
Table 1: Performance of an Optimized LC-MS/MS Method for 3,5-T2 in Human Serum
| Parameter | Value | Reference |
| Average Concentration (Healthy Subjects) | 41 ± 5 pg/mL (78 ± 9 pmol/L) | [1][2] |
| Accuracy | 88–104% | [1][2][4] |
| Precision | 95–97% | [1][2][4] |
| Average Recovery | 78% | [1][2][4] |
| Average Matrix Effect | +8% | [1][2][4] |
Table 2: Reported Endogenous Concentrations of Diiodothyronines by Different Methods
| Analyte | Method | Concentration Range | Population | Reference |
| 3,5-T2 | RIA | 10–190 pmol/L | Healthy | [1][2] |
| 3,5-T2 | CLIA | ~290 pmol/L | Healthy | [1][2] |
| 3,5-T2 | LC-MS/MS | 78 ± 9 pmol/L | Healthy | [1][2] |
| 3,3'-T2 | LC-MS/MS | 253 ± 29 pmol/L | Healthy | [1] |
| 3',5'-T2 | RIA | 5.0 ± 0.3 ng/dL | Healthy | [7] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of 3,5-T2 in Human Serum
This protocol is based on a successfully developed method for quantifying endogenous 3,5-T2.[1][2][4]
1. Sample Preparation:
-
Deproteinization: To 2 mL of serum, add an appropriate amount of ¹³C-labeled internal standards. Add an equal volume of ice-cold acetonitrile (B52724) containing 1% formic acid. Vortex and sonicate for 15 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) and water.
-
Load the supernatant from the deproteinization step.
-
Wash the cartridge sequentially with water, 0.1 M HCl, and methanol.
-
Elute the analytes with methanol/ammonium hydroxide (B78521) (95:5 v/v).
-
-
Post-SPE Cleanup:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a water/acetonitrile mixture.
-
Perform a liquid-liquid extraction with hexane to remove residual lipids.
-
Precipitate remaining proteins from the aqueous layer with acetonitrile, centrifuge, and collect the supernatant.
-
Dry the final supernatant and reconstitute in the initial mobile phase for injection.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 column suitable for polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Transitions: Monitor at least two specific precursor-to-product ion transitions for both 3,5-T2 and its internal standard to ensure identity and accurate quantification. For 3,5-T2, a common transition is m/z 529.9 → 352.9.[1]
-
Visualizations
Experimental Workflow for 3,5-T2 Quantification
Caption: Workflow for sample preparation and analysis of 3,5-T2.
Logical Relationship of Quantification Challenges
References
- 1. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 2. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A radioimmunoassay for 3',5'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3,5-Diiodothyronine (T2) Dosage in In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3,5-Diiodothyronine (T2) in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and optimize experimental outcomes.
Troubleshooting Guide
Issue 1: No significant metabolic effects observed at the initial T2 dosage.
Question: We are not observing the expected increase in metabolic rate or reduction in body weight in our rodent models after administering T2. What could be the issue?
Answer:
-
Dosage and Administration: The dosage of T2 is critical and its effects are dose-dependent.[1] Dosages in rodent studies typically range from 2.5 µ g/100g to 75 µ g/100g of body weight, administered subcutaneously or intraperitoneally.[2][3][4] Ensure your dosage is within this effective range. The route and frequency of administration can also influence bioavailability and efficacy. Daily administration is common in chronic studies.[2][3]
-
Animal Model and Diet: The metabolic state of your animal model is a key factor. T2 has shown significant effects in rats on a high-fat diet (HFD), where it can prevent body weight gain and hepatic steatosis.[2][5] The effects might be less pronounced in animals on a standard chow diet.
-
Duration of Treatment: The onset of T2's effects on metabolic rate can be rapid, sometimes observed within hours of a single injection.[2][5] However, significant changes in body composition and fat mass may require chronic administration over several weeks.[1][2]
-
Acclimatization and Baseline Measurements: Ensure that animals are properly acclimatized to the experimental conditions before T2 administration. Accurate baseline measurements of metabolic parameters are crucial for detecting significant changes.
Issue 2: Observing signs of thyrotoxicosis or off-target effects.
Question: Our animals are exhibiting signs of hyperthyroidism, such as increased heart rate and suppression of the Hypothalamus-Pituitary-Thyroid (HPT) axis. How can we mitigate these effects?
Answer:
-
Dosage Reduction: High doses of T2 can lead to thyromimetic side effects, including cardiac hypertrophy and suppression of TSH (Thyroid-Stimulating Hormone).[1][2] Consider reducing the dosage to the lower end of the effective range (e.g., 25 µ g/100g body weight) to minimize these effects while still achieving metabolic benefits.[2]
-
Monitoring HPT Axis: Regularly monitor serum levels of TSH, T3, and T4. A significant decrease in these hormones indicates HPT axis suppression.[1][4] T2 administration has been shown to dose-dependently reduce serum TSH, T3, and T4.[3][4]
-
Cardiovascular Assessment: Monitor cardiovascular parameters such as heart rate and heart weight, especially in long-term studies. Enlarged heart weights can be an indicator of cardiac side effects.[1]
-
Alternative Analogs: For studies where minimizing thyromimetic effects is critical, consider exploring T2 analogs that may have a more selective metabolic action.
Issue 3: Inconsistent or contradictory results compared to published literature.
Question: Our findings with T2 are not aligning with previously published studies. What are the potential sources of variability?
Answer:
-
Experimental Model: Different animal strains, species, and sexes can respond differently to T2. The age of the animals can also be a factor.
-
Compound Purity and Formulation: Ensure the purity of the this compound used. The vehicle solution for administration should also be consistent and appropriate. T2 is often dissolved in a slightly alkaline solution before dilution with saline.[4]
-
Method of Analysis: The techniques used to measure metabolic parameters (e.g., indirect calorimetry, body composition analysis) should be validated and calibrated.
-
Dietary Composition: The specific composition of the high-fat diet (e.g., percentage of fat, source of fat) can influence the metabolic phenotype of the animals and their response to T2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (T2)?
A1: this compound (T2) acts through both nuclear and non-nuclear pathways. While it has a much lower affinity for nuclear thyroid hormone receptors (TRs) compared to T3, some of its effects are believed to be TR-mediated.[1][6] However, a significant portion of T2's rapid metabolic effects are attributed to its direct action on mitochondria.[7][8] It can stimulate mitochondrial respiration and fatty acid oxidation.[2][5] Specifically, T2 has been shown to interact with components of the mitochondrial respiratory chain, such as cytochrome c oxidase.[5][7]
Q2: What is a typical effective dosage range for T2 in rats and mice?
A2: In rodent models, effective daily dosages of T2 have been reported in the range of 2.5 µg/g to 75 µ g/100g of body weight.[1][2][3][4] The optimal dose will depend on the specific research question, the animal model, and the desired outcomes. It is advisable to start with a dose-response study to determine the optimal dosage for your specific experimental setup.
Q3: How should T2 be prepared and administered for in vivo studies?
A3: T2 is typically dissolved in a small amount of 0.04 M NaOH and then diluted with saline (0.9% NaCl) to the final desired concentration.[4] The most common routes of administration for in vivo experiments are subcutaneous (s.c.) or intraperitoneal (i.p.) injections.
Q4: What are the expected effects of T2 on body weight and composition?
A4: In diet-induced obese rodents, chronic T2 administration can lead to a reduction in fat mass, particularly subcutaneous and epididymal fat depots.[1] However, a significant loss in total body weight may be compromised by an increase in food intake.[1] T2 treatment can also lead to an increase in fat-free mass.[1]
Q5: Does T2 affect the Hypothalamus-Pituitary-Thyroid (HPT) axis?
A5: Yes, T2 can exert a negative feedback regulation on the HPT axis, similar to T3, especially at higher doses.[1] This can result in decreased expression of thyroid hormone-responsive genes in the pituitary, leading to suppressed thyroid function with lower serum concentrations of T4 and T3.[1]
Experimental Protocols
Protocol 1: Acute Dose-Response Study of T2 on Resting Metabolic Rate (RMR) in Rats
-
Animal Model: Male Wistar rats (250-300g) rendered hypothyroid by treatment with propylthiouracil (B1679721) (PTU) and iopanoic acid (IOP) to inhibit endogenous thyroid hormone production and peripheral conversion.[7]
-
Acclimatization: House animals individually in metabolic cages for at least 48 hours for acclimatization.
-
Baseline Measurement: Measure baseline Resting Metabolic Rate (RMR) using indirect calorimetry.
-
T2 Administration: Administer a single subcutaneous injection of T2 at varying doses (e.g., 1, 5, 25, 50 µ g/100g body weight) or vehicle control.
-
RMR Monitoring: Continuously monitor RMR for at least 24-48 hours post-injection to determine the onset and duration of the metabolic effect. The stimulatory effect of T2 on RMR can be observed as early as 1 hour after injection, with a peak around 24 hours.[5]
Protocol 2: Chronic Administration of T2 in a Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Diet: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hepatic steatosis.
-
Group Allocation: Divide mice into a control group (HFD + vehicle) and a treatment group (HFD + T2).
-
T2 Administration: Administer T2 daily via intraperitoneal injection at a dose of 2.5 µg/g body weight for 4 weeks.[1]
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
At the end of the study, perform body composition analysis (e.g., DEXA or MRI).
-
Collect blood for analysis of serum lipids (triglycerides, cholesterol), glucose, insulin, and thyroid hormones (TSH, T3, T4).
-
Harvest tissues (liver, heart, adipose depots) for histological analysis and gene expression studies.
-
Quantitative Data Summary
Table 1: Effects of Chronic T2 Administration on Body Composition and Serum Parameters in Diet-Induced Obese Mice
| Parameter | Control (HFD) | T2 Treated (2.5 µg/g BW) | Reference |
| Body Weight Change | No significant change | No significant change | [1] |
| Subcutaneous Fat Pad Weight | Increased | Significantly Reduced | [1] |
| Epididymal Fat Pad Weight | Increased | Significantly Reduced | [1] |
| Fat-Free Mass | - | Significantly Increased | [1] |
| Serum T4 | Normal | Significantly Suppressed | [1] |
| Serum T3 | Normal | Significantly Suppressed | [1] |
| Serum Cholesterol | Elevated | Significantly Reduced | [1] |
| Hepatic Triglycerides | Elevated | Significantly Reduced | [1] |
Table 2: Dose-Dependent Effects of Chronic T2 Administration on Serum Hormones in Rats
| Dosage of T2 (µ g/100g BW) | Serum TSH | Serum T3 | Serum T4 | Reference |
| 0 (Control) | Normal | Normal | Normal | [4] |
| 25 | Reduced | Reduced | Reduced | [4] |
| 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [4] |
| 75 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [4] |
Visualizations
Caption: Signaling pathways of this compound (T2).
Caption: Experimental workflow for chronic T2 studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protein.bio.msu.ru [protein.bio.msu.ru]
- 8. researchgate.net [researchgate.net]
troubleshooting variability in 3,5-Diiodothyronine immunoassay results
Welcome to the technical support center for 3,5-Diiodothyronine (T2) immunoassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the quantification of T2.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound (T2) immunoassay?
Most this compound (T2) immunoassays are competitive ELISAs. In this format, T2 present in the sample competes with a fixed amount of enzyme-labeled T2 (tracer) for a limited number of binding sites on a specific anti-T2 antibody that is coated on the microplate wells. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled T2 bound to the antibody, producing a signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of T2 in the sample.
Q2: What are the expected concentrations of 3,5-T2 in human serum?
Endogenous concentrations of 3,5-T2 in human serum are typically very low, often in the sub-nanomolar range. Historically, radioimmunoassays (RIAs) reported serum 3,5-T2 concentrations with high variability, ranging from 10 to 190 pmol/L.[1] A more recent chemiluminescence immunoassay (CLIA) reported concentrations of 0.29 ± 0.01 nM in a control group.[2] Mass spectrometry methods have reported average concentrations around 78 ± 9 pmol/l.[1][3][4] Given these low levels, assay sensitivity is a critical factor.
Q3: How should I store my samples and reagents?
For long-term storage, serum and plasma samples should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to 5 days), samples can be kept at 2-8°C. Most kit components, including antibody-coated plates and enzyme conjugates, should be stored at 2-8°C. Always refer to the manufacturer's instructions for specific storage conditions.
Q4: My sample concentrations are outside the standard curve range. What should I do?
If the optical density (OD) of your sample is higher than the lowest standard (indicating a very low T2 concentration in a competitive assay), you may need to concentrate your sample, although this can be challenging and may introduce matrix effects. If the OD is lower than the highest standard (indicating a high T2 concentration), you will need to dilute your sample with the assay buffer provided in the kit and re-run the assay. Remember to account for the dilution factor when calculating the final concentration.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound immunoassays.
Problem 1: High Background
A high background is characterized by high optical density (OD) readings in the zero standard (B0) wells, leading to a reduced dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Tap the plate on absorbent paper to remove residual liquid. |
| Contaminated Reagents or Buffers | Use fresh, sterile buffers and reagents. Ensure that pipette tips are not reused for different reagents. |
| Inadequate Blocking | Increase the blocking incubation time or temperature according to the kit's protocol. Consider using a different blocking agent if the problem persists (see Table 2 for a comparison). |
| High Concentration of Detection Reagent | Prepare a fresh, more diluted solution of the enzyme-labeled T2 conjugate. |
| Prolonged Incubation Time | Adhere strictly to the incubation times specified in the protocol. Over-incubation can lead to increased non-specific binding. |
| Cross-Contamination | Be careful not to splash reagents between wells. Use fresh plate sealers for each incubation step. |
Problem 2: Weak or No Signal
This issue is indicated by low OD readings across the entire plate, including the standards.
| Possible Cause | Recommended Solution |
| Improper Reagent Preparation or Storage | Ensure all reagents are brought to room temperature before use. Confirm that reagents have not expired and have been stored correctly. Reconstitute lyophilized components as per the manufacturer's instructions. |
| Omission of a Key Reagent | Carefully review the protocol to ensure all steps were followed in the correct order and no reagents were omitted. |
| Inactivated Enzyme Conjugate | Verify the activity of the enzyme conjugate. Avoid exposure to light if it is light-sensitive. |
| Substrate Solution Inactivity | Ensure the substrate solution is fresh and has been stored correctly. Some substrates are light-sensitive. |
| Insufficient Incubation Time or Temperature | Follow the recommended incubation times and temperatures. Increasing incubation time or temperature might enhance the signal, but this should be optimized carefully to avoid increasing the background. |
Problem 3: Poor Reproducibility (High Coefficient of Variation - CV%)
This is characterized by significant variation between replicate wells of the same standard or sample.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and fresh tips for each standard and sample. Ensure consistent pipetting technique, including aspiration and dispensing speed and tip immersion depth. |
| Inadequate Mixing | Gently mix the plate after adding reagents by tapping the sides. Ensure all reagents are thoroughly mixed before use. |
| Inconsistent Washing | Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically. |
| Temperature Gradients Across the Plate | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. Allow all reagents to reach room temperature before starting the assay. |
| Edge Effects | Avoid using the outer wells of the plate if edge effects are suspected. Fill the outer wells with assay buffer. |
Quantitative Data Summary
Table 1: Performance Characteristics of a this compound (T2) Immunoassay
This table summarizes the performance of a monoclonal antibody-based chemiluminescence immunoassay (CLIA) for 3,5-T2.
| Parameter | Value |
| Lower Detection Limit | 0.2 nM |
| Upper Detection Limit | 10.0 nM |
| Intra-assay Variation (CV%) | 4.1% - 9.0% |
| Inter-assay Variation (CV%) | 5.6% - 12.9% |
| Cross-reactivity | No significant cross-reactivity with other thyroid hormone metabolites at physiological concentrations. |
Data adapted from a study on a newly developed 3,5-T2 CLIA.[2]
Table 2: Illustrative Example of Blocking Buffer Performance
This table provides a general comparison of common blocking agents and their effect on signal-to-noise ratio in an ELISA. The optimal blocking buffer should be empirically determined for your specific assay.
| Blocking Agent | Concentration | Signal-to-Noise Ratio (Example) | Comments |
| Bovine Serum Albumin (BSA) | 1-5% | Moderate | A commonly used and effective blocking agent. |
| Non-fat Dry Milk | 1-5% | High | Cost-effective, but may contain endogenous components that interfere with some assays. |
| Casein | 1% | Very High | Often provides a very low background.[5] |
| Commercial Blocking Buffers | Varies | High to Very High | Optimized formulations that can reduce non-specific binding and matrix effects. |
Table 3: Cross-Reactivity of a Triiodothyronine (T3) Antibody
This table shows the cross-reactivity of a T3 antibody with other thyroid hormones, including 3,5-T2. This illustrates the importance of using a highly specific antibody for your 3,5-T2 immunoassay.
| Compound | % Cross-Reactivity |
| 3,3',5-Triiodo-L-thyronine (T3) | 100 |
| L-Thyroxine (L-T4) | 0.60 |
| 3,3',5'-Triiodo-L-thyronine (Reverse T3) | 2.03 |
| 3,5-Diiodo-L-thyronine (3,5-T2) | 1.98 |
Data from a commercial T3 ELISA kit technical data sheet.[6]
Experimental Protocols
General Protocol for a Competitive this compound (T2) ELISA
This is a generalized protocol and should be adapted based on the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffer, according to the kit's instructions. Allow all reagents to reach room temperature before use.
-
Sample Addition: Pipette 50 µL of standards, controls, and samples into the appropriate wells of the anti-T2 antibody-coated microplate.
-
Competitive Reaction: Add 100 µL of the T2-enzyme conjugate to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 60 minutes at 37°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate for the specified time (e.g., 15 minutes) at room temperature, protected from light.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the average absorbance for each set of replicates. Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Determine the concentration of T2 in the samples by interpolating their mean absorbance values from the standard curve.
Visualizations
Caption: Workflow for a competitive this compound ELISA.
References
- 1. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 2. Detection of this compound in sera of patients with altered thyroid status using a new monoclonal antibody-based chemiluminescence immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. demeditec.com [demeditec.com]
Technical Support Center: 3,5-Diiodothyronine (T2) Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 3,5-Diiodothyronine (T2) in experimental solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | - Low aqueous solubility of T2.- pH of the buffer is not optimal for solubility.- The concentration of T2 exceeds its solubility limit in the chosen buffer. | 1. Initial Dissolution in Organic Solvent: First, dissolve T2 in a small amount of an organic solvent like DMSO before diluting it with your aqueous buffer.[1][2]2. pH Adjustment: For in vivo studies, T2 can be dissolved in a small amount of dilute NaOH (e.g., 0.04 M) and then diluted with saline. This increases the solubility by forming the sodium salt.[3]3. Sonication/Heating: Gentle sonication or warming can aid in the dissolution of T2. However, be cautious with heating as it may accelerate degradation.4. Lower Concentration: If precipitation persists, consider lowering the final concentration of T2 in your experimental solution. |
| Solution Discoloration (e.g., yellowing) | - Oxidation: T2, like other iodothyronines, can be susceptible to oxidation, which may cause a change in color.- Photodegradation: Exposure to light, especially UV light, can lead to the degradation of T2. | 1. Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid, to your buffer to prevent oxidation.2. Protection from Light: Prepare and store T2 solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Minimize exposure to ambient light during experiments.3. Use Fresh Solvents: Always use high-purity, fresh solvents to prepare your solutions. Older solvents may contain impurities that can promote degradation. |
| Inconsistent Experimental Results | - Degradation of T2 in Solution: T2 may be degrading over the course of your experiment, leading to a decrease in the effective concentration.- Improper Storage: Incorrect storage of stock or working solutions can lead to degradation.- Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can cause degradation of the compound. | 1. Prepare Fresh Solutions: For optimal results, prepare T2 working solutions fresh for each experiment from a recently prepared stock solution.2. Proper Storage of Stock Solutions: Store DMSO stock solutions at -80°C for long-term stability (up to one year). For shorter periods (up to one month), -20°C is acceptable.[4]3. Aliquot Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]4. Stability Check: If you suspect degradation, you can perform an analytical check of your solution's concentration and purity using HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of T2.[1][2] It is soluble in DMSO at approximately 30 mg/mL. For some in vivo applications, initial dissolution in a small volume of dilute NaOH followed by dilution with saline is a viable method.[3]
Q2: How should I store my this compound solutions?
A2: The storage conditions depend on the solvent and the intended duration of storage:
-
Solid Form: Store the powder at -20°C for long-term stability (≥4 years).[2]
-
DMSO Stock Solutions: For long-term storage (up to 1 year), aliquot and store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[4]
-
Aqueous Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of use. Storing aqueous solutions for more than 24 hours is not recommended due to the limited stability of T2 in aqueous media.[1][2]
Q3: Is this compound sensitive to light?
A3: Yes. Like other iodinated compounds, T2 can be sensitive to light, which can cause photodegradation. It is crucial to protect both solid T2 and its solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q4: My this compound solution has precipitated after being stored in the refrigerator. Can I still use it?
A4: It is not recommended to use a solution that has precipitated. The concentration of the supernatant will be lower than intended, leading to inaccurate experimental results. Precipitation upon cooling indicates that the concentration of T2 exceeds its solubility at that temperature. You can try to redissolve the precipitate by gentle warming and sonication, but it is best to prepare a fresh solution at a concentration that remains stable at your storage temperature or to store it at a lower temperature where it remains in solution.
Q5: What are the main degradation pathways for this compound in solution?
A5: While specific quantitative studies on T2 degradation are limited, based on the behavior of similar iodothyronines like levothyroxine, the primary degradation pathways are likely deiodination (loss of iodine atoms), oxidation of the phenolic ring, and cleavage of the ether bond. These processes can be accelerated by factors such as light, high temperatures, and the presence of oxidizing agents.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~1 mg/mL | [5] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.03 mg/mL in a 1:30 DMSO:PBS solution) | [1][2] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid (Powder) | -20°C | ≥ 4 years | [2] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [4] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [4] |
| Aqueous Working Solution | 2-8°C | Not recommended for more than 24 hours | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of T2 for in vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the powdered this compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of T2 powder accurately using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.25 mg of T2 (Molecular Weight: 525.08 g/mol ).
-
Transfer the weighed T2 powder to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 5.25 mg of T2.
-
Cap the vial tightly and vortex thoroughly until the T2 is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of this compound for In Vivo Administration
Objective: To prepare a T2 solution suitable for subcutaneous or intraperitoneal injection in animal models.
Materials:
-
This compound (powder)
-
0.04 M Sodium Hydroxide (NaOH) solution
-
Sterile 0.9% Saline solution
-
Sterile tubes and filters
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the T2 powder in a small volume of 0.04 M NaOH. For example, a stock solution of 1 µg/µL can be prepared.[3]
-
Once dissolved, dilute the solution with sterile 0.9% saline to the final desired concentration for injection. A common final vehicle composition is a mixture of the NaOH solution and saline (e.g., maintaining a certain percentage of the initial NaOH solution in the final volume to ensure solubility).[3]
-
Ensure the final solution is clear and free of particulates. If necessary, the solution can be sterile-filtered through a 0.22 µm filter.
-
This solution should be prepared fresh before each administration to ensure its stability and potency.
Visualizations
Signaling Pathway of this compound in Mitochondria
Caption: T2 signaling pathway in mitochondria.
Experimental Workflow for Assessing T2 Solution Stability
Caption: Workflow for T2 solution stability assessment.
Troubleshooting Logic for T2 Solution Precipitation
Caption: Troubleshooting logic for T2 precipitation.
References
Technical Support Center: 3,5-Diiodothyronine (T2) High-Dose Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high doses of 3,5-Diiodothyronine (T2).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of high-dose T2 in experimental settings.
Q1: What are the primary mechanisms of action for this compound (T2) at high doses?
A1: High-dose this compound (T2) exerts its effects through two main pathways. The first is a genomic pathway involving the activation of thyroid hormone receptors (TRs), particularly the β-isoform, which modulates gene expression.[1][2][3][4] The second is a non-genomic pathway, primarily targeting mitochondria, where T2 can directly stimulate respiratory chain activity and increase metabolic rate.[5][6][7] At high concentrations, the TR-mediated pathway becomes more pronounced, potentially leading to off-target effects similar to those of triiodothyronine (T3).[2][8]
Q2: What are the most commonly observed off-target effects of high-dose T2 administration in preclinical studies?
A2: The most significant off-target effects associated with high-dose T2 administration are thyrotoxic in nature. These include:
-
Suppression of the Hypothalamus-Pituitary-Thyroid (HPT) axis , leading to decreased levels of endogenous thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3).[2][9][10]
-
Cardiac hypertrophy (enlargement of the heart), a known side effect of excessive thyroid hormone action.[2][8][11]
-
Increased heart rate .[9]
-
Induction of a hypermetabolic state characterized by elevated body temperature and increased oxygen consumption.[2][8]
Q3: How does high-dose T2 affect mitochondrial function and oxidative stress?
A3: T2 is a known modulator of mitochondrial activity. At high doses, it can significantly increase mitochondrial respiration and fatty acid oxidation.[5][12] This rapid stimulation of metabolism can lead to an increase in the production of reactive oxygen species (ROS), potentially causing oxidative stress.[13] Some studies have shown that while T2 can reduce oxidative stress in certain conditions like high-fat diet-induced obesity, in other contexts, particularly at high concentrations, it can lead to increased protein carbonylation, an indicator of oxidative damage.[5][13]
Q4: Can T2 administration interfere with the assessment of other thyroid hormones?
A4: Yes. High-dose T2 administration can suppress the HPT axis, leading to a reduction in circulating T4 and T3 levels.[2][9] This makes it challenging to assess the true thyroid status of the experimental subject. It is crucial to measure TSH, T4, and T3 levels to monitor the extent of HPT axis suppression.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experiments involving high-dose T2.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected animal mortality or severe signs of toxicity. | Dose of T2 is too high, leading to acute thyrotoxicosis. | 1. Immediately cease T2 administration. 2. Review the literature for dose-response studies in your specific animal model and adjust the dose accordingly. 3. Consider a dose-escalation study to determine the maximum tolerated dose. 4. Ensure the purity of the T2 compound. |
| Significant weight loss in the treatment group exceeding desired metabolic effects. | Excessive metabolic stimulation and potential muscle catabolism. | 1. Reduce the T2 dose. 2. Monitor food intake to ensure it is not suppressed. 3. Assess body composition to distinguish between fat loss and lean mass loss. 4. Measure markers of muscle damage (e.g., creatine (B1669601) kinase). |
| Inconsistent or variable results between experiments. | Issues with T2 solution stability, administration route, or animal handling. | 1. Prepare fresh T2 solutions for each experiment. 2. Ensure consistent administration route and technique (e.g., subcutaneous injection, oral gavage).[9] 3. Standardize animal handling procedures to minimize stress, which can affect metabolic parameters. |
| Observed cardiac hypertrophy in histological analysis. | Thyrotoxic effect of high-dose T2 on the heart. | 1. This is a known off-target effect. If the goal is to study metabolic effects without cardiac involvement, a lower, non-thyrotoxic dose should be used. 2. Consider using TRβ-selective T2 analogs, which may have reduced cardiac effects.[14][15] 3. Perform echocardiography to assess cardiac function non-invasively. |
| Suppression of endogenous TSH and T4 levels. | Negative feedback on the HPT axis. | 1. This is an expected pharmacological effect at high doses.[2][10] 2. If maintaining a euthyroid state is necessary for the experimental question, high-dose T2 is not a suitable compound. 3. Quantify the degree of suppression by measuring TSH, T4, and T3. |
Section 3: Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of T2.
Table 1: Effects of this compound (T2) on Metabolic Parameters in Rodents
| Animal Model | T2 Dose | Administration Route | Duration | Key Findings | Reference |
| Male Wistar rats | 25 µ g/100 g BW/day | Subcutaneous | 90 days | Reduced body mass and retroperitoneal fat pad mass; increased oxygen consumption; dose-dependent reduction in serum TSH, T3, and T4. | [9][10] |
| High-fat diet-fed rats | 25 µ g/100 g BW/day | Not specified | 4 weeks | Prevented fatty liver and increases in body weight by increasing fatty acid oxidation rate and mitochondrial uncoupling. | [5] |
| Diet-induced obese mice | Low dose vs. High dose (80x that of T3) | Not specified | 4 weeks | High dose mimicked T3 effects: suppressed HPT axis, decreased fat mass, increased lean mass, caused cardiac hypertrophy. Low dose only suppressed the HPT axis. | [2][8] |
| Hypothyroid rats | 25 µ g/100 g BW (single injection) | Intraperitoneal | 6 hours | More rapid increase in resting metabolic rate compared to T3. | [5] |
Table 2: Comparative Effects of T2 and T3 on Key Parameters
| Parameter | This compound (T2) | 3,5,3'-Triiodothyronine (T3) | Reference |
| Affinity for Thyroid Receptors | Lower affinity, approximately 100-fold less than T3. | High affinity. | [2] |
| Onset of Metabolic Action | Rapid (within hours). | Slower (24-48 hours). | [5][6] |
| Primary Site of Action | Mitochondria (non-genomic) and Thyroid Receptors (genomic). | Primarily Thyroid Receptors (genomic). | [5][6] |
| HPT Axis Suppression | Occurs at high doses. | Potent suppressor. | [2][9] |
| Cardiac Effects | Cardiac hypertrophy at high doses. | Known to cause cardiac hypertrophy at high doses. | [2][8] |
Section 4: Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration in Isolated Mitochondria
This protocol outlines the measurement of oxygen consumption in mitochondria isolated from tissues of T2-treated animals.
Materials:
-
Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2)
-
Mitochondrial substrates (e.g., pyruvate (B1213749), malate (B86768), succinate)
-
ADP
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)
-
Antimycin A
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondrial Isolation:
-
Euthanize the animal and rapidly excise the tissue of interest (e.g., liver, skeletal muscle) in ice-cold isolation buffer.
-
Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.
-
Perform differential centrifugation to pellet the mitochondria.
-
Wash the mitochondrial pellet and resuspend in a small volume of respiration buffer.
-
Determine mitochondrial protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Respirometry:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add respiration buffer to the chambers and allow the signal to stabilize.
-
Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL).
-
State 2 Respiration: Add substrates (e.g., 5 mM pyruvate and 2 mM malate for Complex I-linked respiration).
-
State 3 Respiration: Add a saturating amount of ADP (e.g., 1-2 mM) to stimulate ATP synthesis.
-
State 4o Respiration: Add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase.
-
Uncoupled Respiration: Titrate FCCP to determine the maximal electron transport system capacity.
-
Inhibition: Add rotenone (e.g., 0.5 µM) to inhibit Complex I, followed by succinate (B1194679) (e.g., 10 mM) to assess Complex II-linked respiration. Finally, add antimycin A (e.g., 2.5 µM) to inhibit Complex III and confirm the cessation of respiration.
-
-
Data Analysis:
-
Calculate the respiratory control ratio (RCR = State 3 / State 4o) and P/O ratio (ADP added / oxygen consumed during State 3).
-
Compare these parameters between control and T2-treated groups.
-
Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol describes how to measure changes in the expression of T2-target genes in tissues.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Dio1, Thrsp, Ucp1) and housekeeping genes (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize tissue samples in lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol to isolate total RNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Include no-template controls and no-reverse-transcriptase controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of high-dose this compound (T2).
Caption: Workflow for assessing T2 off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 5. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protein.bio.msu.ru [protein.bio.msu.ru]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 12. forums.phoenixrising.me [forums.phoenixrising.me]
- 13. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
refining protocols for consistent 3,5-Diiodothyronine treatment in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 3,5-Diiodothyronine (3,5-T2) in cell culture experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of 3,5-T2 for cell culture?
A1: this compound has poor aqueous solubility. A common and effective method for preparing a stock solution is as follows:
-
Dissolve 3,5-T2 powder in a small volume of 0.04-0.1 M NaOH. For example, you can dissolve 1 mg of 3,5-T2 in 1 mL of 1N NaOH.[1][2]
-
Gently swirl the solution until the powder is completely dissolved.
-
Dilute this concentrated stock solution into your sterile cell culture medium to create a high-concentration secondary stock (e.g., 20 µg/mL).
-
It is crucial to ensure the final pH of your culture medium is not significantly altered by the addition of the NaOH-based stock solution. The high buffering capacity of most culture media should prevent this.
-
Filter-sterilize the final stock solution through a 0.22 µm filter.
-
Prepare single-use aliquots and store them at -20°C for short-term (up to 30 days) or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[3][4]
Q2: What is the recommended working concentration of 3,5-T2 in cell culture?
A2: The optimal working concentration of 3,5-T2 is highly dependent on the cell type, the duration of the treatment, and the specific biological endpoint being measured. Published studies have used a wide range of concentrations, from picomolar (pM) to micromolar (µM).[5][6][7] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[8]
Q3: Can components in fetal bovine serum (FBS) interfere with my 3,5-T2 treatment?
A3: Yes, this is a critical consideration. Thyroid hormones, including 3,5-T2, are known to bind to proteins present in serum, such as albumin.[9][10] This binding can sequester the 3,5-T2, reducing its bioavailable concentration and leading to inconsistent or weaker-than-expected effects. To mitigate this, it is highly recommended to use charcoal-stripped FBS, which has been treated to remove endogenous hormones and other small molecules.[8]
Q4: I am observing cytotoxicity with my 3,5-T2 treatment. Is this expected?
A4: Cytotoxicity with 3,5-T2 can occur, particularly at higher concentrations. For example, in H9c2 cardiomyoblasts, a reduction in cell viability was observed at concentrations of 10 µM.[5] It is important to assess cytotoxicity in your specific cell line. Since 3,5-T2 is known to affect mitochondrial function, a standard MTT assay (which measures mitochondrial reductase activity) might show a decrease that could be misinterpreted as cytotoxicity when it is actually a metabolic effect.[5] It is advisable to use an orthogonal assay, such as crystal violet staining (which measures adherent cell biomass), to confirm true cell death.[5]
Q5: What are the primary cellular targets and signaling pathways of 3,5-T2?
A5: 3,5-T2 has a dual mechanism of action. It can act as a ligand for the thyroid hormone receptor β1 (TRβ1), thereby modulating gene expression in a manner similar to T3, although with a lower binding affinity.[6][11][12] Additionally, 3,5-T2 is well-known for its rapid, non-genomic effects, which are primarily mediated through direct interactions with mitochondria.[9][13] Key mitochondrial targets include cytochrome c oxidase (COX) and FOF1-ATP synthase, leading to changes in mitochondrial respiration and energy expenditure.[13] 3,5-T2 has also been shown to influence intracellular calcium signaling.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect or inconsistent results from 3,5-T2 treatment. | 1. Compound Inactivity: 3,5-T2 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Suboptimal Concentration: The concentration used may be too low for your specific cell line or experimental endpoint. 3. Serum Interference: Proteins in standard FBS may be binding to the 3,5-T2, reducing its bioavailability.[9][10] 4. Low Receptor Expression: The cell line may not express sufficient levels of the target receptor (e.g., TRβ1).[8] 5. Precipitation: The compound may be precipitating out of the culture medium. | 1. Prepare Fresh Stock: Always use freshly prepared or properly aliquoted and stored stock solutions.[8] 2. Perform Dose-Response: Conduct a dose-response curve with a wide range of concentrations (e.g., from 1 nM to 10 µM) to identify the optimal concentration.[8] 3. Use Charcoal-Stripped Serum: Switch to charcoal-stripped FBS to remove interfering proteins and endogenous hormones.[8] 4. Verify Target Expression: Confirm the expression of TRβ1 in your cell line using qPCR or Western blot if you are investigating genomic effects. 5. Check for Precipitation: Visually inspect the culture medium for any precipitate after adding the 3,5-T2 stock solution. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of 3,5-T2 or assay reagents. 3. Edge Effects: Wells on the periphery of the culture plate may experience different environmental conditions (e.g., temperature, evaporation).[8] | 1. Uniform Cell Seeding: Ensure cells are thoroughly resuspended before plating. 2. Good Pipetting Practice: Use calibrated pipettes and prepare master mixes of reagents where possible.[8] 3. Minimize Edge Effects: Avoid using the outer wells of the plate for your experimental samples. Fill these wells with sterile PBS or medium instead.[8] |
| MTT assay shows a decrease in signal, but there is no visible cell death. | 1. Metabolic Effect: 3,5-T2 is a potent modulator of mitochondrial activity. A change in MTT signal may reflect an alteration in mitochondrial respiration rather than a decrease in cell number.[5] | 1. Use an Orthogonal Viability Assay: Confirm cell viability with a method that is independent of mitochondrial function, such as crystal violet staining or a trypan blue exclusion assay.[5] |
Quantitative Data Summary
The following table summarizes typical concentration ranges for 3,5-T2 from in vitro studies. Note the wide variability, underscoring the need for empirical determination in your specific model.
| Cell Line/Model | Concentration Range | Observed Effect | Reference |
| Rat Cardiomyoblasts (H9c2) | 0.1 - 1.0 µM | Increased glucose consumption | [5] |
| Rat Cardiomyoblasts (H9c2) | 0.5 - 10 µM | Decreased MTT signal | [5] |
| Rat Cardiomyoblasts (H9c2) | 10 µM | Reduced cell viability (Crystal Violet) | [5] |
| HepG2 Cells | 0.1 µM | Reduced expression of fatty acid synthase (Fasn) | [6] |
| Perfused Hypothyroid Rat Liver | 1 pM | Rapid stimulation of oxygen consumption | [7] |
| Pituitary GH3 Cells | Not specified | Effects on intracellular Ca2+ and NO | [13] |
Experimental Protocols
Protocol: Preparation of 3,5-T2 Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution of 3,5-T2 for cell culture applications.
-
Materials: this compound powder, 1N NaOH, sterile cell culture medium, 0.22 µm syringe filter, sterile tubes.
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 1 mg of 3,5-T2 powder.
-
Add 1 mL of 1N NaOH to the powder and gently swirl until it is completely dissolved. This creates a 1 mg/mL primary stock.
-
Dilute this primary stock into 49 mL of sterile cell culture medium to create a 20 µg/mL secondary stock solution.
-
Sterilize the secondary stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Dispense into single-use aliquots in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store at -20°C or -80°C.
-
Protocol: Assessing Cellular Glucose Consumption
-
Objective: To measure the effect of 3,5-T2 on glucose uptake by cultured cells.
-
Materials: Cultured cells, 3,5-T2 treatment, glucose-free medium, glucose standard, commercial glucose assay kit.
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Wash the cells with a glucose-free medium to remove any residual glucose.
-
Incubate the cells with a medium containing a known, limited concentration of glucose (e.g., 0.7 mg/mL) and the desired concentrations of 3,5-T2 (and vehicle control).[5]
-
After the desired incubation period (e.g., 4 hours), collect the cell culture medium from each well.[5]
-
Measure the remaining glucose concentration in the collected medium using a commercially available spectrophotometric or fluorometric glucose assay kit, following the manufacturer's instructions.
-
Calculate the amount of glucose consumed by the cells by subtracting the final glucose concentration from the initial concentration.
-
Normalize the glucose consumption to the total protein content or cell number in each well to account for any differences in cell density.
-
Visualizations
Signaling Pathways of this compound
References
- 1. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein interference in thyroid assays: an in vitro study with in vivo consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action [frontiersin.org]
- 12. 3,5-T2 is an alternative ligand for the thyroid hormone receptor β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in mass spectrometry analysis of 3,5-Diiodothyronine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometry analysis of 3,5-Diiodothyronine (T2).
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Low or No Signal Intensity for this compound (T2)
-
Possible Cause: Inefficient extraction and concentration of T2 from the biological matrix. Due to its low physiological concentrations, a robust sample preparation protocol is essential.[1]
-
Solution:
-
Solid-Phase Extraction (SPE): Employ a mixed-mode SPE cartridge for effective cleanup of serum samples.[2] This has been shown to be effective in reducing matrix effects for thyroid hormone analysis.[2]
-
Protein Precipitation: Precede SPE with protein precipitation using acetonitrile (B52724) to remove a significant portion of the protein content.[3][4][5][6]
-
Lipid Removal: Incorporate a hexane (B92381) wash to remove lipids, which are a common source of matrix interference.[3][4][5][6]
-
Issue 2: High Background Noise and Inconsistent Baselines
-
Possible Cause: Insufficient removal of endogenous matrix components such as phospholipids, salts, and proteins, leading to ion suppression or enhancement.[1][7]
-
Solution:
-
Phospholipid Removal: Utilize specialized SPE cartridges, such as those with zirconia-coated particles (e.g., HybridSPE®), which selectively retain phospholipids.[2]
-
Chromatographic Optimization: Adjust the LC gradient to better separate T2 from the elution region of phospholipids.[2]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8]
-
Issue 3: Inconsistent Analyte-to-Internal Standard Ratio
-
Possible Cause: Variable matrix effects between different samples that are not being adequately compensated for by the internal standard.[7] This can occur even with a stable isotope-labeled internal standard if the matrix composition varies significantly.[7]
-
Solution:
-
Refine Sample Cleanup: Enhance the sample preparation procedure to remove a wider array of interfering compounds.[7] This could involve a multi-step extraction process combining protein precipitation, liquid-liquid extraction, and solid-phase extraction.
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is representative of the study samples to account for matrix-induced changes in ionization efficiency.[9]
-
Issue 4: Poor Reproducibility and Accuracy
-
Possible Cause: A combination of the issues above, leading to unreliable quantification.
-
Solution:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for T2 is the most effective way to compensate for matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable quantification.[2]
-
Method Validation: A thorough method validation, including the assessment of matrix effects, is crucial. A post-extraction spike analysis can be used to quantify the extent of ion suppression or enhancement.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[9] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[9] For an analyte like this compound, which is present at very low concentrations in biological samples, even minor matrix effects can significantly compromise the accuracy, precision, and sensitivity of the analysis.[7]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike analysis.[2] This involves comparing the peak area of a T2 standard in a clean solvent to the peak area of the same concentration of T2 spiked into a blank sample extract after the extraction process. A significant difference in peak areas indicates the presence of matrix effects.[2] A lower response in the matrix-spiked sample suggests ion suppression, while a higher response points to ion enhancement.[2]
Q3: What is the best internal standard to use for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard of this compound is the most effective choice.[2] SIL internal standards are chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[2] This allows for accurate correction of signal variability caused by matrix effects.[10]
Q4: What are the most common sources of matrix effects in serum or plasma samples?
A4: Phospholipids are a major contributor to matrix effects in the analysis of serum and plasma samples.[11] Other sources include salts, proteins, and other endogenous compounds that may co-elute with the analyte of interest.[7]
Q5: Can I switch the ionization source to reduce matrix effects?
A5: Yes, if you are using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, you could consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less prone to ion suppression from matrix components.[11]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for thyroid hormone analysis.
| Sample Preparation Method | Matrix | Analyte(s) | Matrix Effect / Ion Suppression (%) | Recovery (%) |
| Deproteinization + Mixed-Mode SPE | Human Serum | Thyroid Hormones | Not specified | Not specified |
| Optimized SPE-based procedure with hexane wash and acetonitrile precipitation | Human Serum | 3,5-T2 and isomers | +8% (enhancement) | 78% |
Experimental Protocols
Protocol 1: Sample Preparation of Human Serum for this compound Analysis
This protocol is adapted from a study that successfully quantified 3,5-T2 in human serum.[3][4][5][6]
-
Deproteinization: To 2 mL of serum, add acetonitrile.
-
Solid-Phase Extraction (SPE):
-
Condition an Agilent Bond-Elut Certify 130 mg SPE cartridge with 2 mL of methanol (B129727) followed by 3 mL of water.[3][6]
-
Load the supernatant from the deproteinization step onto the conditioned cartridge.
-
Wash the cartridge sequentially with 2 mL of water, 2 mL of 0.1 M HCl, and 5 mL of methanol.[3][6]
-
Dry the column.
-
Elute the analyte with 2 mL of methanol/ammonium (B1175870) hydroxide (B78521) (95:5 by volume).[3][6]
-
-
Further Cleanup:
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[3][6]
Protocol 2: General Mixed-Mode SPE for Thyroid Hormones in Serum
This protocol provides a general procedure for cleaning up serum samples using mixed-mode SPE.[2]
-
Conditioning: Condition a mixed-mode SPE cartridge.
-
Sample Loading: Load the serum sample (to which a stable isotope-labeled internal standard has been added).
-
Washing:
-
Elution: Elute the thyroid hormones with 1 mL of 5% ammonium hydroxide in methanol.[2]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in the mobile phase.[2]
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 4. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
optimizing mitochondrial isolation for studying 3,5-Diiodothyronine's rapid effects
Technical Support Center: Optimizing Mitochondrial Isolation for 3,5-Diiodothyronine (T2) Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize mitochondrial isolation for studying the rapid effects of this compound (T2).
Frequently Asked Questions (FAQs)
Q1: Why is high-quality mitochondrial isolation critical for studying the rapid effects of T2?
A1: The rapid effects of this compound (T2) occur within minutes to an hour and primarily target mitochondrial functions like fatty acid oxidation and respiratory chain activity. To accurately measure the[1][2][3]se subtle and rapid changes, it is essential to work with a population of isolated mitochondria that is pure, intact, and highly functional. Damaged or contaminated preparations can mask the true effects of T2, leading to unreliable and irreproducible results.
Q2: What is the most r[4][5]ecommended method for isolating mitochondria for functional studies?
A2: Differential centrifugation is the most common and accessible method for isolating mitochondria. It separates organelles b[6][7]ased on their size and density through a series of centrifugation steps at increasing speeds. For studies requiring hig[6][8]her purity, such as those investigating specific signaling pathways, differential centrifugation is often followed by a density gradient centrifugation step using Percoll or sucrose (B13894). This additional step effe[6][9][10]ctively removes contaminants like peroxisomes and fragments of the endoplasmic reticulum.
Q3: How can I assess t[10]he quality and integrity of my isolated mitochondria?
A3: Several key assays can determine the quality of your mitochondrial preparation:
-
Respiratory Control Ratio (RCR): This is the gold standard for assessing the coupling of oxygen consumption to ATP synthesis. It is the ratio of State [10][11]3 (ADP-stimulated) to State 4 (ADP-limited) respiration. A high RCR value (typically >3 for Complex I substrates) indicates healthy, well-coupled mitochondria.
-
Outer Membrane Inte[6][12]grity: This can be tested by adding exogenous cytochrome c during respirometry. A significant increase in[5][9] oxygen consumption (greater than 10-15%) suggests damage to the outer membrane.
-
Inner Membrane Inte[5][9]grity: The intactness of the inner membrane can be assessed by measuring mitochondrial membrane potential (MMP) using fluorescent dyes like TMRE or by testing its impermeability to molecules like carboxyatractyloside.
-
**Purity Assessment:[9][13][14] Western blotting is used to check for the enrichment of mitochondrial marker proteins (e.g., TOMM20, COX IV) and the absence of contaminant proteins from other cellular compartments (e.g., GAPDH for cytosol, Calnexin for ER, Histone H3 for the nucleus).
Q4: What are the known[8] rapid effects of T2 on isolated mitochondria that I should be looking for?
A4: T2 has been shown to rapidly (within 1 hour) stimulate several mitochondrial processes, independent of protein synthesis:
-
Increased Fatty Aci[2][15]d Oxidation: T2 enhances the oxidation of substrates like palmitoyl-CoA and palmitoylcarnitine.
-
Stimulation of Resp[1]iratory Chain: T2 increases both State 3 and State 4 respiration by stimulating both the cytochrome c-reducing and -oxidizing components of the respiratory chain.
-
Increased Mitochond[3]rial Thermogenesis: T2 can activate proton leak pathways, dissipating the proton-motive force without ATP synthesis.
Troubleshooting Gu[1]ide
This guide addresses common problems encountered during mitochondrial isolation and functional assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Mitochondrial Yield | 1. Inefficient Cell/Tissue Homogenization: Cell membranes were not sufficiently ruptured. This is common with tough tissues or certain cell lines. | Optimize Homogenizati[6][8]on: Use a Potter-Elvehjem or Dounce homogenizer. Adjust the number of strokes (e.g., 8-10 gentle passes) and ensure the pestle clearance is appropriate for the cell/tissue type. Monitor lysis under a microscope to achieve ~80-90% disruption. For difficult cells, a si[6][8]ngle freeze-thaw cycle prior to homogenization can improve lysis. |
| 2. Loss of Mitoch[6]ondria During Centrifugation: Incorrect centrifugation speeds or times; accidental discarding of the mitochondrial pellet. | Verify Centrifugation Parameters: Ensure correct g-forces and durations are used for each step (see protocols below). The mitochondrial pellet after the high-speed spin can be loose or translucent; be careful not to aspirate it with the supernatant. | |
| Poor Mitochondrial [9]Function (Low RCR) | 1. Mechanical Damage: Over-homogenization can rupture mitochondrial membranes, uncoupling respiration. | Gentle Homogenization[4][8]: Use the minimum number of strokes required for adequate lysis. Keep the sample on ice at all times to minimize enzymatic degradation. |
| 2. Osmotic Stress[8][9]: Use of hypotonic or hypertonic buffers can compromise membrane integrity. | Use Isotonic Buffers:[8] Ensure all isolation and resuspension buffers are isotonic (e.g., containing sucrose and/or mannitol). | |
| 3. Temperature Fl[4][16]uctuation: Failure to maintain low temperatures (0-4°C) throughout the procedure. | Maintain Cold Chain: Perform all steps on ice or in a cold room. Pre-chill all buffers, tubes, and centrifuge rotors. | |
| Contamination with [9][17]Other Organelles | 1. Inefficient Differential Centrifugation: The low-speed spin was insufficient to remove all nuclei and cellular debris. | Optimize Low-Speed Spin: Ensure the g-force is adequate (e.g., 700-1,000 x g) to pellet larger contaminants. Consider filtering the ho[4][6]mogenate through cheesecloth or gauze to remove debris. |
| 2. Co-sedimentati[6]on of Organelles: Organelles with similar sedimentation properties (e.g., peroxisomes, ER fragments) pellet with mitochondria. | Add a Purification Step: For high-purity applications, layer the crude mitochondrial pellet over a Percoll or sucrose density gradient and centrifuge. Mitochondria will band at[9][18][19] a specific density, separating them from contaminants. | |
| Inconsistent Result[9][19]s in T2 Assays | 1. Degradation of Isolated Mitochondria: Mitochondria are only viable for a few hours on ice. | Work Quickly and Cons[4]istently: Plan experiments to be completed within 4-6 hours of isolation. Use freshly prepared mito[4]chondria for all assays. |
| 2. Variability in T2 Treatment: Inconsistent timing or concentration of T2 addition. | Standardize Treatment Protocol: Add T2 to the mitochondrial suspension at a precise concentration and incubate for a consistent, defined period before measuring the effect (e.g., oxygen consumption). |
Experimental Protocols & Data
Protocol 1: Mitochondrial Isolation by Differential Centrifugation
This protocol is adapted for cultured cells or soft tissues like the liver.
-
Homogenization: [4][6][10] * Harvest cells or finely mince tissue and wash with ice-cold PBS.
-
Resuspend the cell/tissue pellet in 5-10 volumes of ice-cold Mitochondria Isolation Buffer (MIB: 215 mM Mannitol, 75 mM Sucrose, 0.1% BSA, 20 mM HEPES, 1 mM EGTA, pH 7.2).
-
Homogenize using [16]a Dounce homogenizer (10-15 strokes with a loose pestle, then 10-15 strokes with a tight pestle) or a Teflon-glass Potter-Elvehjem homogenizer on low speed. Keep on ice throughout.
-
-
Low-Speed Centrifu[4][6]gation:
-
Transfer the homogenate to a pre-chilled centrifuge tube.
-
Centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and debris.
-
-
High-Speed Centrif[10]ugation:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Centrifuge at 8,000-12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing:
-
Final Pellet: [4] * Discard the supernatant. The final pellet contains the isolated mitochondria.
-
Resuspend in a minimal volume (e.g., 50-100 µL) of an appropriate assay buffer (e.g., Respiration Buffer). Determine protein concentration using a BCA assay.
-
Protocol 2: High-[16]Resolution Respirometry to Measure T2 Effects
This protocol outlines how to measure oxygen consumption rates (OCR) using a polarographic oxygen electrode or similar technology.
-
Chamber Setup: C[5][12][20]alibrate the respirometer and add Respiration Buffer (e.g., MiR05: 110 mM Sucrose, 60 mM K-lactobionate, 20 mM HEPES, 10 mM KH2PO4, 3 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, pH 7.2) to the chamber, equilibrating to 37°C.
-
Add Mitochondria: [9] Add a specific amount of isolated mitochondria (typically 0.05-0.5 mg/mL protein, must be optimized) to the chamber and allow the baseline OCR to stabilize.
-
State 2 Respiration[4]: Add substrates for Complex I (e.g., glutamate (B1630785) and malate) or Complex II (e.g., succinate (B1194679) in the presence of rotenone).
-
T2 Treatment: Inject a precise concentration of T2 or vehicle control into the chamber and record the OCR for a defined period to observe rapid effects.
-
State 3 Respiration: Add a limiting amount of ADP to stimulate ATP synthesis and measure the maximal coupled respiration rate.
-
State 4 Respiration: After all ADP is phosphorylated to ATP, the respiration rate will slow to the State 4 rate.
-
RCR Calculation: Calculate RCR as (State 3 OCR) / (State 4 OCR).
Quantitative Data Summary
The following tables summarize typical parameters for mitochondrial isolation and the expected effects of T2.
Table 1: Typical Centrifugation Parameters for Mitochondrial Isolation
| Step | Purpose | Typical g-Force (RCF) | Typical Duration | Temperature |
|---|---|---|---|---|
| Low-Speed Spin | Pellet nuclei & debris | 600 - 1,000 x g | 10 min | 4°C |
| High-Speed Spin | Pellet mitochondria | 8,000 - 12,000 x g | 15 min | 4°C |
| Washing Spin | Wash mitochondrial pellet | ~10,000 x g | 10 min | 4°C |
| Percoll Gradient | Purify mitochondria | 30,000 - 60,000 x g | 20-30 min | 4°C |
Data compiled from multiple sources.
Table 2: Reported Rap[4][6][9][10][19]id Effects of T2 on Mitochondrial Respiration
| Parameter | Substrate | Reported Effect | Magnitude of Change | Reference |
|---|---|---|---|---|
| Fatty Acid Oxidation | Palmitoyl-CoA | Increase | +104% | |
| Fatty Acid Oxidatio[1]n | Palmitoylcarnitine | Increase | +80% | |
| State 3 Respiration[1] | Succinate | Increase | +30% | |
| State 4 Respiration[1][3] | Succinate | Increase | ~+30% | |
| ATP Formation | N[3]/A | Increase | +114% to +217% |
Effects observed withi[15]n 30-60 minutes of T2 administration in rats.
Visualizations
Experimental Workflows & Signaling Pathways
Caption: Workflow for isolating high-quality mitochondria.
Caption: T2's rapid mitochondrial signaling pathways.
References
- 1. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 3. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Mitochondria from Cells and Tissues | BioChain Institute Inc. [biochain.com]
- 8. benchchem.com [benchchem.com]
- 9. drexel.edu [drexel.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Mitochondrial Integrity & Mitochondria Membrane Potential using Cell Imaging [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid effect of triiodothyronine on the mitochondrial pathway in rat liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of Mitochondrial Isolation Techniques for Intraspinal Transplantation Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation of Intact Mitochondria from Skeletal Muscle by Differential Centrifugation for High-resolution Respirometry Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial Purification via Percoll Gradient from Adherent Cells Grown In Culture | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 19. researchgate.net [researchgate.net]
- 20. Video: Isolation of Intact Mitochondria from Skeletal Muscle by Differential Centrifugation for High-resolution Respirometry Measurements [jove.com]
Technical Support Center: 3,5-Diiodothyronine (T2) Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability in studies involving 3,5-Diiodothyronine (T2).
Troubleshooting Guides
This section addresses specific issues that may arise during T2 experimentation, leading to variability in results.
Issue 1: High Variability in Quantifying Endogenous T2 Levels
Q1: My measurements of endogenous T2 concentrations are inconsistent across samples and experiments. What are the common causes and how can I improve reproducibility?
A1: The quantification of endogenous 3,5-T2 is a significant challenge due to its very low physiological concentrations, which are in the subnanomolar range.[1] High variability is a known issue in the field.[1]
-
Methodological Limitations: Historically, radioimmunoassays (RIAs) and chemiluminescence immunoassays (CLIAs) have been used, but they have shown high variability.[1] For instance, RIAs have reported serum 3,5-T2 concentrations ranging from 10 to 190 pmol/L.[1] Mass spectrometry-based methods, such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), are now considered the gold standard for specificity and sensitivity in quantifying thyroid hormone metabolites like T2.[1]
-
Sample Preparation: The pre-analytical sample preparation is a critical step that can introduce significant variability. A robust procedure often involves deproteinization, solid-phase extraction (SPE), and sample cleaning steps to reduce matrix effects.[1] It is crucial to optimize and standardize your sample preparation protocol. This may include using a larger starting volume of serum and concentrating it, followed by steps like hexane (B92381) washing to remove lipids.[1]
-
Assay Performance: It is essential to validate your assay's performance by assessing accuracy, precision, recovery, and matrix effect.[1] For example, one LC-MS/MS method reported an accuracy of 88–104%, precision of 95–97%, recovery of 78%, and a matrix effect of +8%.[1]
Recommendation: Whenever possible, utilize LC-MS/MS for T2 quantification. If using immunoassays, be aware of their limitations and potential for cross-reactivity. Standardize your sample collection and preparation protocols meticulously and perform thorough assay validation.
Issue 2: Inconsistent Metabolic Effects in Animal Studies
Q2: I am observing conflicting results regarding the metabolic effects of exogenous T2 administration in my rat/mouse models (e.g., body weight, lipid metabolism). What factors could be contributing to this?
A2: The metabolic effects of T2 can be influenced by a variety of experimental parameters. Inconsistencies in these factors across studies can lead to divergent outcomes.
-
Animal Model: The species and strain of the animal model can impact the response to T2. Effects observed in rats may not be directly translatable to mice.[2]
-
Diet: The composition of the diet (e.g., standard chow vs. high-fat diet) significantly influences the metabolic phenotype of the animals and their response to T2.[3] For example, T2 has been shown to counteract the effects of a high-fat diet in rats.[3]
-
Animal's Thyroid Status: The thyroid status of the animal (euthyroid, hypothyroid, or hyperthyroid) is a critical variable. T2 administration in hypothyroid rats can produce different effects compared to euthyroid animals.[2][4]
-
Dosage and Administration Route: The dose of T2 administered and the route of administration (e.g., subcutaneous injection, intraperitoneal injection) will directly affect its bioavailability and subsequent biological effects.
-
Duration of Treatment: The length of the treatment period (acute vs. chronic) will determine the observed effects. Short-term administration may reveal rapid, non-genomic effects, while long-term treatment can unveil chronic adaptations.[2]
-
Housing Temperature: The ambient temperature at which animals are housed can influence their basal metabolic rate and response to thermogenic compounds like T2.[2]
Recommendation: Clearly define and control for the variables listed above in your experimental design. When comparing your results to published studies, carefully consider the differences in these experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is a typical dosage range for in vivo T2 studies in rats?
A1: Commonly used daily subcutaneous dosages in rats range from 15 µ g/100 g body weight to 75 µ g/100 g body weight.[4][5] The specific dose should be chosen based on the research question and the desired biological effect.
Q2: What are the expected effects of chronic T2 administration on the hypothalamus-pituitary-thyroid (HPT) axis in rats?
A2: Chronic administration of pharmacological doses of T2 can suppress the HPT axis. This is characterized by a dose-dependent reduction in serum levels of Thyroid-Stimulating Hormone (TSH), thyroxine (T4), and triiodothyronine (T3).[5]
Q3: What are the primary cellular mechanisms of action for T2?
A3: 3,5-T2 exerts its effects through both thyroid hormone receptor (THR)-dependent and THR-independent mechanisms. A major target for T2 is the mitochondria, where it can rapidly stimulate respiration and energy expenditure through non-genomic actions.[2][3] T2 has been shown to directly interact with components of the mitochondrial respiratory chain, such as cytochrome c oxidase.[3] It can also influence inflammatory pathways, for instance by reversing the activation of the cGAS-STING inflammatory cascade in the liver of hypothyroid rats.[4]
Q4: Can T2 administration lead to thyrotoxic effects?
A4: The potential for thyrotoxic effects with T2 administration is a subject of ongoing research and may depend on the experimental conditions.[2] While some studies report beneficial metabolic effects without significant cardiac side effects, others suggest that high doses could lead to signs of thyrotoxicosis.[2] It is crucial to monitor relevant physiological parameters, such as heart rate and heart mass, in long-term studies.[5]
Quantitative Data Summary
Table 1: Effects of Chronic 3,5-T2 Administration on Body Mass and Adipose Tissue in Wistar Rats
| Parameter | Control | 25 µ g/100 g BW T2 | 50 µ g/100 g BW T2 | 75 µ g/100 g BW T2 |
| Body Mass Gain (g) | 105.7 ± 6.82 | 85.1 ± 4.99 | 78.8 ± 6.91 | 77.7 ± 5.62 |
| Retroperitoneal Fat Mass (g) | 7.64 ± 0.88 | 5.05 ± 0.46 | 5.67 ± 0.51 | 5.48 ± 0.58 |
| Epididymal Fat Mass (g) | 7.53 ± 0.67 | 6.12 ± 0.58 | 6.10 ± 0.53 | 6.45 ± 0.54 |
*Data are presented as mean ± s.e.m. *P<0.05 vs control. Data sourced from Padron et al.[5]
Table 2: Effects of Chronic 3,5-T2 Administration on Serum Thyroid Hormones and TSH in Wistar Rats
| Parameter | Control | 25 µ g/100 g BW T2 | 50 µ g/100 g BW T2 | 75 µ g/100 g BW T2 |
| Serum T4 (µg/dl) | ~3.5 | ~2.5 | ~2.0 | ~1.5 |
| Serum T3 (ng/dl) | ~55 | ~35 | ~30 | ~25** |
| Serum TSH (ng/ml) | ~4.0 | ~3.8 | ~2.5 | ~2.0** |
*Data are presented as mean ± s.e.m. *P<0.01 vs control group; **P<0.001 vs control group. Values are approximated from figures in Padron et al.[5]
Experimental Protocols
Protocol 1: Chronic Administration of 3,5-T2 in Wistar Rats
This protocol is based on the methodology described by Padron et al.[5]
-
Animal Model: Adult male Wistar rats.
-
Housing: Controlled temperature (23°C) with a 12-hour light/dark cycle. Free access to standard rat chow and water.
-
T2 Preparation: Prepare solutions of 3,5-T2 for subcutaneous injection.
-
Treatment Groups:
-
Control: Daily subcutaneous injections of vehicle.
-
T2 Groups: Daily subcutaneous injections of 25, 50, or 75 µg of 3,5-T2 per 100 g of body weight.
-
-
Duration: 90 days.
-
Outcome Measures:
-
Monitor body weight regularly.
-
At the end of the treatment period, collect blood samples for hormone analysis (TSH, T3, T4) via radioimmunoassay (RIA).
-
Dissect and weigh tissues of interest (e.g., heart, retroperitoneal and epididymal fat pads).
-
Measure oxygen consumption to assess resting metabolic rate using indirect calorimetry.
-
Analyze tissue samples for enzyme activities and gene expression as required.
-
Protocol 2: Quantification of 3,5-T2 in Human Serum by LC-MS/MS
This protocol is a summary of the method developed by Lorenzini et al.[1]
-
Sample Collection: Obtain human serum samples.
-
Sample Preparation:
-
Spike 2 mL of serum with an appropriate internal standard.
-
Perform deproteinization using an ice-cold acetonitrile (B52724)/water/formic acid mixture.
-
Vortex, sonicate, and centrifuge the samples.
-
Evaporate the supernatant and pool the liquid residues.
-
Load the sample onto a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge and elute the sample.
-
Dry the eluate and reconstitute it in a water/acetonitrile solution with formic acid.
-
Wash with hexane to remove lipid residues.
-
Add acetonitrile to the aqueous solution, shake, and centrifuge.
-
Dry the supernatant and store it at -20°C.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample immediately before analysis.
-
Inject the sample into an HPLC-MS/MS system for quantification.
-
-
Data Analysis:
-
Determine analyte concentration using appropriate calibration curves.
-
Perform statistical analysis as required.
-
Visualizations
References
- 1. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 2. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]
- 5. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in 3,5-Diiodothyronine (3,5-T2) Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in 3,5-Diiodothyronine (3,5-T2) research. Our goal is to improve the reproducibility and reliability of your experimental findings.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during your 3,5-T2 experiments in a question-and-answer format.
Q1: I am observing high variability in my 3,5-T2 quantification results between samples and experiments. What could be the cause?
A1: High variability in 3,5-T2 quantification is a well-documented challenge, primarily due to its low endogenous concentrations. Several factors could be contributing to this issue:
-
Assay Sensitivity and Specificity: Immunological methods like RIA and CLIA can suffer from cross-reactivity with other iodothyronines, leading to inaccurate measurements.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now considered the gold standard for its higher specificity and sensitivity, but even this method requires careful optimization.[4][2][3]
-
Sample Handling and Preparation: 3,5-T2 is susceptible to degradation. Ensure consistent and validated procedures for sample collection, processing (e.g., deproteinization, solid-phase extraction), and storage.[1][2] To minimize background noise, further purification steps like hexane (B92381) washing can be employed.[4][2]
-
Matrix Effects: The biological matrix (e.g., serum, tissue homogenate) can interfere with quantification.[1][4][2] It is crucial to assess and correct for matrix effects, often by using isotopically labeled internal standards.
Q2: My in vivo study shows conflicting results regarding the metabolic benefits of 3,5-T2, and I'm seeing signs of hyperthyroidism in my animal models. How can I resolve this?
A2: This is a critical issue often arising from the thyromimetic effects of 3,5-T2, especially at pharmacological doses.
-
Dose-Dependent Effects: High doses of 3,5-T2 can suppress the Hypothalamus-Pituitary-Thyroid (HPT) axis, leading to decreased TSH, T4, and T3 levels.[5][6][7][8] This can induce a state that mimics hyperthyroidism, causing side effects like cardiac hypertrophy and confounding the specific metabolic actions of 3,5-T2.[6][9][10]
-
Choosing the Right Dose: Review the literature for doses that have shown metabolic effects without significant HPT axis suppression. For instance, lower doses may still affect the HPT axis without producing desired metabolic changes, highlighting a narrow therapeutic window.[10] A dose-response study is highly recommended to identify the optimal concentration for your specific model and endpoints.
-
Animal Model Selection: The metabolic state of the animal (e.g., euthyroid, hypothyroid, diet-induced obese) significantly influences the outcome.[6][11] Effects observed in hypothyroid rats may not be directly translatable to diet-induced obese mice. Clearly define and justify your choice of animal model.
Q3: I am having trouble dissolving 3,5-T2 for my in vitro cell culture experiments. What is the recommended procedure?
A3: Solubility issues are a common practical hurdle. While specific solubility data can vary, some sources indicate that 3,5-T2 is poorly soluble in common solvents like DMSO.[12]
-
Solvent Selection: For in vitro assays, preparing stock solutions can be challenging. While some vendors provide basic solubility information (e.g., 1 mg/ml in DMF), this may not be suitable for all cell types.[13]
-
Preparation of Stock Solutions: It is advisable to prepare fresh stock solutions and dilute them to the final working concentration in the appropriate cell culture medium. To avoid precipitation, do not store working solutions for extended periods. Aliquoting stock solutions is recommended to prevent repeated freeze-thaw cycles.[12]
-
Vehicle Controls: Always include a vehicle control group in your experiments to account for any effects of the solvent itself.
Q4: My results on the mechanism of 3,5-T2 action are inconsistent. Sometimes I see effects on gene expression, and other times the effects seem to be non-genomic. Why?
A4: 3,5-T2 has a dual mechanism of action, which can lead to different results depending on the experimental context.
-
Genomic (TR-mediated) Action: 3,5-T2 can bind to thyroid hormone receptors (TRs), particularly TRβ1, although with lower affinity than T3.[14][15] This interaction can modulate the transcription of T3-responsive genes, especially at higher concentrations.[5][14] This pathway is responsible for the thyromimetic effects, including HPT axis suppression.[16]
-
Non-Genomic (Mitochondrial) Action: 3,5-T2 can rapidly and directly stimulate mitochondrial activity, such as increasing oxygen consumption and fatty acid oxidation.[5][11][17][18] These effects are independent of protein synthesis and occur much faster than genomic effects.[17][19]
-
Experimental Design: The observed mechanism will depend on your experimental timeframe and endpoints. Short-term experiments (minutes to hours) are more likely to reveal non-genomic mitochondrial effects, while long-term studies are required to observe changes in gene expression.
Frequently Asked Questions (FAQs)
Q: What is the physiological relevance of 3,5-T2? A: 3,5-T2 is an endogenous metabolite of thyroid hormones.[20] While its precise physiological role is still under investigation, it has been shown to modulate energy metabolism.[11][17][20] Its concentration in human serum is in the picomolar to subnanomolar range, significantly lower than T3 or T4.[1][4][2]
Q: How should I store my 3,5-T2 powder and stock solutions? A: For long-term stability, 3,5-T2 powder should be stored at -20°C.[13] Stock solutions in an appropriate solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[12] Always refer to the manufacturer's instructions for specific storage recommendations.
Q: Can I use antibody-based methods for 3,5-T2 quantification? A: While antibody-based methods like RIA have been used, they often show high variability and potential for cross-reactivity.[2][3] For reproducible and specific quantification, LC-MS/MS is the recommended method.[1][4]
Q: What are the known signaling pathways for 3,5-T2? A: 3,5-T2 acts through two main pathways: a "genomic" pathway involving binding to thyroid hormone receptors (TRs) to regulate gene transcription, and a "non-genomic" pathway involving direct action on mitochondria to rapidly stimulate metabolism.[14][15][17][18]
Data Presentation: Quantitative Information
Table 1: Quantification of Endogenous 3,5-T2 in Human Serum
| Method | Subjects | Mean Concentration (± SEM) | Concentration Range | Reference |
|---|---|---|---|---|
| LC-MS/MS | 28 Healthy Adults | 41 ± 5 pg/mL (78 ± 9 pmol/L) | Not Specified | [1][4][2] |
| CLIA | Healthy Controls | ~290 pmol/L | Not Specified | [3] |
| RIA | Healthy Controls | 10 - 190 pmol/L (High Variability) | 10 - 190 pmol/L |[3] |
Table 2: Effective Doses and Concentrations of 3,5-T2 in Experimental Models
| Model System | Dose/Concentration | Observed Effect | Reference |
|---|---|---|---|
| Perfused Rat Liver | 1 pM | Rapid stimulation of oxygen consumption | [11][13][17] |
| Primary Rat Hepatocytes | 10⁻⁷ - 10⁻⁵ M | Reduction in lipid droplets | [11][17] |
| High-Fat Diet Rats | 25 µ g/100 g BW/day (4 weeks) | Prevention of fatty liver, increased fatty acid oxidation | [11][17] |
| Diet-Induced Obese Mice | 2.5 µg/g BW/day | Reduction in fat mass, decreased serum leptin | [6][13] |
| Hypothyroid Rats | 25 µ g/100 g BW (single injection) | Rapid increase in resting metabolic rate | [17] |
| Wistar Rats | 50-75 µ g/100 g BW/day (90 days) | Suppression of serum TSH, T4, and T3 |[7][8] |
Experimental Protocols
Protocol 1: Quantification of 3,5-T2 in Human Serum by LC-MS/MS
-
Objective: To accurately measure 3,5-T2 concentrations in human serum.
-
Methodology:
-
Sample Collection: Collect 2 mL of serum.
-
Deproteinization: Add acetonitrile (B52724) to precipitate proteins. Centrifuge and collect the supernatant.
-
Solid Phase Extraction (SPE): Condition an SPE cartridge. Load the supernatant and wash the cartridge to remove interfering substances. Elute 3,5-T2 with an appropriate solvent.
-
Sample Cleanup (Optional): To reduce background noise, perform a hexane wash of the eluate.
-
Analysis: Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). Use an isotopically labeled 3,5-T2 internal standard for accurate quantification.
-
Data Analysis: Generate a calibration curve using standards of known concentrations to determine the 3,5-T2 concentration in the samples.
-
-
Reference: This protocol is adapted from the methodology described by Lorenzini et al. (2019).[1][4][2]
Protocol 2: In Vivo Administration of 3,5-T2 in a Diet-Induced Obese Mouse Model
-
Objective: To assess the metabolic effects of chronic 3,5-T2 administration.
-
Methodology:
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet to induce obesity.
-
Acclimation: Allow animals to acclimate to housing conditions.
-
Grouping: Divide mice into a vehicle control group and one or more 3,5-T2 treatment groups (e.g., 0.25 and 2.5 µg/g body weight).
-
Administration: Administer 3,5-T2 or vehicle daily via subcutaneous or intraperitoneal injection for the duration of the study (e.g., 28 days).
-
Monitoring: Monitor body weight, food intake, and body composition regularly.
-
Endpoint Analysis: At the end of the study, collect blood to measure serum levels of TSH, T4, T3, leptin, and cholesterol. Harvest tissues (e.g., liver, heart, adipose tissue) for gene expression or histological analysis.
-
-
Reference: This protocol is based on studies investigating the thyromimetic effects of 3,5-T2.[6][17]
Visualizations: Signaling Pathways and Workflows
Caption: Dual signaling pathways of this compound (3,5-T2).
Caption: Recommended experimental workflow for 3,5-T2 research.
References
- 1. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action [frontiersin.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 18. Direct and rapid effects of 3,5-diiodo-L-thyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Thyrotoxic Potential of 3,5-Diiodothyronine (T2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacological effects of 3,5-Diiodothyronine (T2), with a specific focus on its potential for thyrotoxicity at therapeutic doses.
Frequently Asked Questions (FAQs)
Q1: What is this compound (T2) and why is it being investigated?
A1: this compound (T2) is a naturally occurring metabolite of thyroid hormones.[1] It is being investigated for its potential therapeutic benefits, particularly in metabolic disorders.[2] Studies have shown that T2 can increase resting metabolic rate, reduce body weight and cholesterol levels, and decrease liver fat accumulation (hepatic steatosis) in animal models and even in limited human studies.[3][4][5] The interest in T2 stems from the possibility that it may exert these beneficial metabolic effects with fewer of the detrimental side effects associated with T3 (triiodothyronine) therapy, such as cardiac stress and suppression of the hypothalamic-pituitary-thyroid (HPT) axis.[2][6]
Q2: What are the primary concerns regarding the thyrotoxic potential of T2 at pharmacological doses?
A2: While T2 shows promise, there are significant concerns about its potential for thyrotoxicity, especially at higher, pharmacological doses. The main issues observed in preclinical studies include:
-
Suppression of the Hypothalamus-Pituitary-Thyroid (HPT) Axis: High doses of T2 can suppress the HPT axis, leading to reduced levels of circulating T4 and T3.[4][6] This is a classic thyromimetic effect that can have long-term consequences.
-
Cardiovascular Side Effects: Some studies report that high doses of T2 can cause cardiac hypertrophy (enlarged heart).[4][6] While some research suggests T2 has minimal impact on heart rate, the potential for cardiac remodeling is a significant concern.[4][7]
-
Hepatic Effects: While T2 can have beneficial effects on liver fat, high doses might also lead to adverse hepatic effects, including altered expression of genes involved in xenobiotic and lipid metabolism.[5]
Q3: How do the effects of T2 differ from T3?
A3: T2 and T3 share some metabolic effects, but they also have key differences in their mechanisms and potency. T2 is considered to have a much lower affinity for thyroid hormone receptors (TRs) compared to T3.[6] Some of T2's metabolic actions are thought to be mediated through non-genomic pathways, primarily by directly acting on mitochondria to increase respiratory rate.[1][8] This is in contrast to T3, which primarily acts through nuclear TRs to regulate gene expression.[1] However, at pharmacological doses, T2 can mimic the effects of T3, including the suppression of the HPT axis and induction of cardiac hypertrophy.[4][6]
Troubleshooting Guide
Issue 1: Inconsistent or contradictory results in metabolic studies with T2.
-
Possible Cause 1: Dose and Duration of Treatment. The metabolic effects of T2 are highly dose-dependent. Low doses may produce beneficial effects without significant side effects, while high doses are more likely to induce thyrotoxic responses.[4][5] Short-term administration may show different results compared to chronic treatment.[3]
-
Recommendation: Carefully design dose-response studies and include multiple time points for assessment. Refer to the quantitative data tables below for dose ranges used in previous studies.
-
-
Possible Cause 2: Animal Model Differences. Different animal models (e.g., rats vs. mice, euthyroid vs. hypothyroid, lean vs. obese) can respond differently to T2 administration.[5] For instance, Wistar rats and Sprague Dawley rats have known differences in lipoprotein metabolism and endocrine function.[5]
-
Recommendation: Clearly define and justify the choice of animal model. Be cautious when extrapolating results between different models.
-
-
Possible Cause 3: Route of Administration. The method of T2 delivery (e.g., intraperitoneal injection, gavage, subcutaneous) can affect its bioavailability and subsequent physiological effects.
-
Recommendation: Maintain consistency in the route of administration throughout the study and report it clearly in the methodology.
-
Issue 2: Unexpected cardiovascular effects are observed, such as changes in heart weight but not heart rate.
-
Possible Cause 1: Direct Cardiac Effects vs. Systemic Metabolic Effects. T2 may have direct effects on cardiac cells that are independent of its systemic metabolic actions.[3] Studies have shown that T2 can be taken up by cardiomyoblasts and modulate cardiac energy metabolism.[3][9] At high concentrations (e.g., 10 µM in vitro), it can show signs of toxicity and transiently impair contractile performance.[3][9]
-
Recommendation: To dissect direct cardiac effects, consider using in vitro models like isolated perfused hearts or cultured cardiomyocytes in addition to in vivo studies.[3]
-
-
Possible Cause 2: Adaptive Response. An increase in heart weight could be an adaptive response to an increased metabolic rate induced by T2, rather than a direct thyrotoxic effect.[5]
-
Recommendation: Correlate changes in heart weight with other markers of cardiac function and stress (e.g., cardiac output, blood pressure, expression of cardiac stress markers).
-
Issue 3: Difficulty in demonstrating a clear separation of beneficial metabolic effects from thyrotoxic side effects.
-
Possible Cause: Overlapping Mechanisms at High Doses. While T2 may act through different primary pathways than T3 at physiological concentrations, at pharmacological doses, its effects can converge with those of T3, likely due to some level of interaction with thyroid hormone receptors.[1][6]
-
Recommendation: Employ a multi-faceted approach to assess both efficacy and toxicity. This should include monitoring the HPT axis (TSH, T3, T4 levels), cardiovascular parameters (heart weight, heart rate, blood pressure), and detailed metabolic profiling (body weight, fat mass, serum lipids, glucose tolerance).[4][7][10]
-
Data Presentation
Table 1: Effects of this compound (T2) on the Hypothalamus-Pituitary-Thyroid (HPT) Axis
| Animal Model | T2 Dose | Duration | Effect on TSH | Effect on Serum T4 | Effect on Serum T3 | Reference |
| Diet-induced obese male mice | 2.5 µg/g body weight (ip, daily) | 14 days | ↓ | ↓ | ↓ | [4] |
| Diet-induced obese male mice | 0.25 µg/g body weight (ip, daily) | 14 days | ↓ | ↓ | ↓ | [4] |
| Male Wistar rats | 25 µ g/100 g body weight (sc, daily) | 90 days | No change | ↓ | ↓ | [7][10] |
| Male Wistar rats | 50 µ g/100 g body weight (sc, daily) | 90 days | ↓ | ↓ | ↓ | [7][10] |
| Male Wistar rats | 75 µ g/100 g body weight (sc, daily) | 90 days | ↓ | ↓ | ↓ | [7][10] |
Table 2: Cardiovascular Effects of this compound (T2)
| Animal Model/System | T2 Dose | Duration | Effect on Heart Weight/Hypertrophy | Effect on Heart Rate | Other Cardiovascular Effects | Reference |
| Diet-induced obese male mice | 2.5 µg/g body weight (ip, daily) | 28 days | ↑ | Not reported | [4] | |
| Male Wistar rats | 25, 50, 75 µ g/100 g body weight (sc, daily) | 90 days | No change | No change | [7] | |
| Isolated perfused rat heart | 10 µM | Acute | Not applicable | Not reported | Slight and transient reduction in cardiac output | [3][9] |
| Rat cardiomyoblasts (H9c2) | 10 µM | Not specified | Not applicable | Not applicable | Reduced cell viability | [3] |
Table 3: Metabolic Effects of this compound (T2)
| Animal Model/System | T2 Dose | Duration | Effect on Body Weight | Effect on Fat Mass | Effect on Serum Lipids | Other Metabolic Effects | Reference |
| Diet-induced obese male mice | 2.5 µg/g body weight (ip, daily) | 28 days | No significant loss (due to hyperphagia) | ↓ | ↓ Cholesterol | ↑ Metabolic rate, ↑ Food intake | [4] |
| Male Wistar rats | 50 & 75 µ g/100 g body weight (sc, daily) | 90 days | ↓ | ↓ Retroperitoneal fat | Not specified | ↑ Oxygen consumption, Improved glucose tolerance | [7][10] |
| Rats on a high-fat diet | 25 µ g/100 g body weight | 4 weeks | Prevents increase | Not specified | ↓ Triglycerides & Cholesterol | Prevents fatty liver, Improved insulin (B600854) sensitivity | [5][11] |
| Healthy human volunteers (n=2) | Dose-escalation | 8 days | ↓ | Not specified | ↓ Total cholesterol | ↑ Resting metabolic rate | [4] |
| Rat cardiomyoblasts (H9c2) | 0.1 - 1.0 µM | Not specified | Not applicable | Not applicable | Not applicable | ↑ Glucose consumption | [3][9] |
Experimental Protocols
Protocol 1: In Vivo Assessment of T2 Effects in Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6J mice rendered obese by a high-fat diet.
-
Treatment: Daily intraperitoneal (ip) injections of T2 (e.g., 0.25 or 2.5 µg/g body weight) or T3 (e.g., 0.03 µg/g body weight) as a positive control, for 14 to 28 days. A control group receives vehicle injections.[12]
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Measured daily.
-
Energy Expenditure: Assessed using indirect calorimetry.
-
Body Composition: Determined by methods such as dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI) at the beginning and end of the treatment period.
-
-
HPT Axis Evaluation:
-
Blood Collection: Serum is collected at the end of the study.
-
Hormone Analysis: Serum TSH, T4, and T3 levels are measured using specific immunoassays or LC-MS/MS.[4]
-
-
Cardiovascular Assessment:
-
Heart Weight: The heart is excised, blotted dry, and weighed at the end of the study. The heart weight to body weight ratio is calculated.
-
-
Gene Expression Analysis:
-
Tissue Collection: Tissues such as the pituitary and liver are collected.
-
RNA Extraction and qPCR: Expression of thyroid hormone-responsive genes (e.g., Tshb in the pituitary, deiodinases in the liver) is quantified by real-time quantitative PCR.[4]
-
Protocol 2: In Vitro Assessment of T2 on Cardiomyoblasts
-
Cell Line: Rat cardiomyoblasts (H9c2 cells).[3]
-
T2 Treatment: Cells are incubated with varying concentrations of T2 (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 24 hours).[3]
-
Cell Viability Assays:
-
MTT Assay: To assess mitochondrial metabolic activity as an indicator of cell viability.
-
Crystal Violet Staining: To quantify the number of adherent, viable cells.[3]
-
-
Metabolic Assays:
-
Glucose Consumption: The concentration of glucose in the culture medium is measured before and after the incubation period to determine the rate of consumption.[3]
-
-
T2 Uptake:
-
Cell Lysis and Extraction: After incubation, cells are lysed, and T2 is extracted.
-
Quantification: The intracellular concentration of T2 is measured using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3]
-
Visualizations
Caption: Proposed signaling pathways of this compound (T2).
Caption: Experimental workflow for assessing T2 thyrotoxicity.
References
- 1. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-diiodo-L-thyronine: A Possible Pharmacological Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 6. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Assessing 3,5-Diiodothyronine's (T2) Non-Genomic Actions
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for investigating the non-genomic effects of 3,5-Diiodothyronine (T2).
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the key non-genomic actions of this compound (T2)? | T2 rapidly stimulates mitochondrial respiration, increases fatty acid oxidation, and modulates signaling pathways such as the AMP-activated protein kinase (AMPK) and PI3K-Akt pathways. These effects occur independently of nuclear gene transcription.[1][2][3] |
| Why is it important to distinguish between genomic and non-genomic actions? | Non-genomic actions are rapid, occurring within minutes to hours, and are not blocked by inhibitors of transcription or translation.[2] Understanding this distinction is crucial for elucidating the immediate metabolic effects of T2. |
| What are the primary cellular targets of T2's non-genomic actions? | The primary target of T2's non-genomic effects appears to be the mitochondria.[1] It can also influence plasma membrane and cytoplasmic signaling cascades.[2][4] |
| What are typical effective concentrations of T2 in in vitro and in vivo experiments? | In vitro, concentrations can range from picomolar to micromolar.[1] For in vivo studies in rats, doses often range from 15 to 150 µ g/100 g body weight.[5][6] |
| How can I be sure the effects I am observing are truly non-genomic? | To confirm that the observed effects are non-genomic, experiments can be performed in the presence of transcription inhibitors (e.g., actinomycin (B1170597) D) or translation inhibitors (e.g., cycloheximide). The persistence of the T2 effect under these conditions would support a non-genomic mechanism. |
Troubleshooting Guides
Troubleshooting Mitochondrial Respiration Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Respiratory Control Ratio (RCR) | 1. Damaged mitochondria during isolation. 2. Suboptimal assay buffer composition. 3. Contamination of reagents. | 1. Handle tissue gently during homogenization. Ensure all steps are performed on ice. Optimize centrifugation speeds and times.[7][8][9] 2. Verify pH and composition of the respiration buffer. Ensure it contains appropriate substrates and cofactors.[10] 3. Use fresh, high-purity reagents. |
| No response to T2 stimulation | 1. Inactive T2 solution. 2. Insufficient T2 concentration. 3. Problems with the oxygen electrode or sensor. | 1. Prepare fresh T2 solution. T2 can be dissolved in a small amount of NaOH and then diluted in saline or the appropriate buffer.[6] 2. Perform a dose-response curve to determine the optimal concentration for your specific experimental model. 3. Calibrate the oxygen electrode daily.[7][8] Ensure the sensor is clean and functioning correctly. |
| High variability between replicates | 1. Inconsistent number of mitochondria per well/assay. 2. Poor mixing of reagents. 3. Temperature fluctuations. | 1. Accurately determine mitochondrial protein concentration (e.g., using a BCA or Bradford assay) and load equal amounts for each replicate.[7][8][10] 2. Ensure thorough but gentle mixing of T2 and other reagents into the assay medium. 3. Maintain a constant and accurate temperature throughout the experiment (typically 37°C).[7][8] |
Troubleshooting Western Blot for Kinase Activation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for phosphorylated protein | 1. Insufficient T2 stimulation time or concentration. 2. Inactive T2. 3. Loss of phosphorylation during sample preparation. | 1. Optimize the duration and concentration of T2 treatment. Non-genomic effects are often rapid, so short time points should be included. 2. Prepare fresh T2 solution. 3. Use phosphatase inhibitors in your lysis buffer.[11][12][13] Keep samples on ice or at 4°C throughout the preparation. |
| High background | 1. Primary antibody concentration too high. 2. Insufficient blocking. 3. Inadequate washing. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk in TBST).[12] 3. Increase the number or duration of washes with TBST.[12] |
| Inconsistent loading | 1. Inaccurate protein quantification. 2. Pipetting errors. | 1. Use a reliable protein assay (e.g., BCA) and ensure standards are prepared correctly.[11][13] 2. Use calibrated pipettes and ensure proper technique. Normalize phosphorylated protein levels to a loading control (e.g., β-actin, GAPDH) or the total protein.[11] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rat Liver
-
Animal Preparation: Euthanize a young rat (150-180 g) according to approved institutional guidelines.[10]
-
Tissue Collection: Quickly excise the liver and place it in ice-cold isolation buffer I.[10]
-
Homogenization: Mince the liver and wash it several times with isolation buffer I to remove blood. Homogenize the tissue in 5 volumes of isolation buffer I using a Teflon pestle.[10]
-
Differential Centrifugation:
-
Washing:
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer II.[10]
-
Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.[10] Keep mitochondria on ice and use within 4-6 hours.[10]
Protocol 2: Measurement of Mitochondrial Oxygen Consumption
-
Instrument Setup: Calibrate the oxygen electrode or sensor system (e.g., Oroboros Oxygraph, Seahorse XF Analyzer) according to the manufacturer's instructions.[7][8] Maintain the assay temperature at 37°C.[7][8]
-
Assay Medium: Use a suitable respiration buffer.[10]
-
Mitochondrial Suspension: Add a standardized amount of isolated mitochondria (e.g., 150 µg of protein) to the chamber containing the respiration buffer.[7][8]
-
Substrate Addition (State 2 Respiration): Initiate respiration by adding substrates for Complex I (e.g., 5 mM glutamate (B1630785) and 2.5 mM malate) or Complex II (e.g., 5 mM succinate (B1194679) in the presence of a Complex I inhibitor like rotenone).[5][7][8]
-
ADP Addition (State 3 Respiration): After a stable State 2 rate is established, add a known amount of ADP (e.g., 150 µM) to stimulate ATP synthesis and measure the maximal coupled respiration rate.[7][8]
-
T2 Treatment: T2 can be injected into the chamber before or after the addition of substrates to assess its direct effect on different respiratory states.
-
Inhibitor Addition: Use specific inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone, antimycin A) to further dissect the effects of T2 on mitochondrial function.[7][8]
Protocol 3: Western Blot for AMPK Activation
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat the cells with the desired concentration of T2 for various time points.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11][12][13]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil to denature the proteins.[11][12]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[12][13]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPK and a loading control (e.g., β-actin or GAPDH) for normalization.[12]
Quantitative Data Summary
| Parameter | Tissue/Cell Type | T2 Concentration/Dose | Incubation/Treatment Time | Observed Effect | Reference |
| Mitochondrial Respiration (State 3) | Rat Liver | 150 µ g/100 g BW (in vivo) | 1 hour | ~30% increase | |
| Mitochondrial Respiration (State 4) | Rat Liver | 150 µ g/100 g BW (in vivo) | 1 hour | ~30% increase | |
| Resting Metabolic Rate | Hypothyroid Rats | 25 µ g/100 g BW (in vivo) | 6 hours | Significant increase | [1] |
| Complex I-linked Respiration | Hypothyroid Rat Liver | 25 µ g/100 g BW for 1 week (in vivo) | 1 week | No significant change vs. hypothyroid | [5] |
| Complex II-linked Respiration | Hypothyroid Rat Liver | 25 µ g/100 g BW for 1 week (in vivo) | 1 week | Restored to euthyroid levels | [5] |
| Glucose Consumption | H9c2 Cardiomyoblasts | 0.1 - 10 µM | 4 hours | Increased glucose consumption | [14] |
Signaling Pathways and Experimental Workflows
Caption: Proposed non-genomic signaling pathways of this compound (T2).
Caption: Experimental workflow for assessing T2's effect on mitochondrial respiration.
Caption: Workflow for Western blot analysis of kinase activation by T2.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Genomic Actions of Thyroid Hormones During Development [gavinpublishers.com]
- 5. karger.com [karger.com]
- 6. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial isolation from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Isolation from Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
improving the sensitivity of 3,5-Diiodothyronine detection in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 3,5-Diiodothyronine (T2) detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound (T2) in biological samples?
A1: The primary methods for T2 detection are Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) and Radioimmunoassay (RIA), and Chemiluminescence Immunoassay (CLIA).[1][2][3] LC-MS/MS is currently considered the gold standard due to its high specificity and sensitivity.[2][3]
Q2: Why is achieving high sensitivity for T2 detection challenging?
A2: Achieving high sensitivity is difficult due to the very low physiological concentrations of T2 in biological samples, particularly in human serum.[2][3] Methodological challenges, such as matrix effects and background noise from other thyroid hormone metabolites, can interfere with accurate quantification.[2]
Q3: What is the expected concentration range for endogenous 3,5-T2 in human serum?
A3: Endogenous 3,5-T2 concentrations in healthy individuals are in the subnanomolar range. One study using a highly sensitive LC-MS/MS method reported an average concentration of 41 ± 5 pg/ml (78 ± 9 pmol/l).[2][3] Another study using a monoclonal antibody-based CLIA reported a median serum concentration of 0.24 nM in healthy individuals.[4]
Q4: What are the key advantages of using LC-MS/MS for T2 detection?
A4: LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassays.[2][5] It can simultaneously measure multiple thyroid hormones and their metabolites in a single run, providing a more comprehensive thyroid profile.[1] Furthermore, it is less susceptible to antibody cross-reactivity, which can be a significant issue with immunoassays.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound (T2) and provides potential solutions.
Issue 1: Low or No Detectable T2 Signal
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Volume | For methods like LC-MS/MS, a larger starting sample volume (e.g., 2 mL of serum) may be necessary to concentrate the analyte to detectable levels.[2] |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) procedure. Ensure the column is properly conditioned and that the elution solvent is appropriate for T2. A methanol (B129727)/ammonium hydroxide (B78521) mixture (95:5 by volume) has been shown to be effective.[2][5] |
| Analyte Degradation | 3,5-T2 is generally stable in human serum through several freeze-thaw cycles and storage at 4°C or room temperature.[6] However, prolonged or improper storage should be avoided. Store samples at -20°C or lower for long-term stability.[7] |
| Low Instrument Sensitivity | For LC-MS/MS, ensure the instrument is properly tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters and select the most sensitive multiple reaction monitoring (MRM) transitions for T2. Positive mode ESI has been found to be more sensitive for thyroid hormones.[8] |
Issue 2: High Background Noise or Matrix Effects
| Potential Cause | Troubleshooting Step |
| Protein Interference | Implement a robust deproteinization step. A mixture of ice-cold acetonitrile (B52724) and formic acid is effective for precipitating proteins from serum samples.[2] |
| Lipid Interference | Incorporate a lipid removal step in your sample preparation. A hexane (B92381) wash of the reconstituted sample can effectively extract lipid residues without significant loss of T2.[2][5] |
| Co-eluting Contaminants | Optimize the HPLC separation. Adjust the gradient, flow rate, or change the stationary phase of the column to improve the resolution between T2 and interfering compounds. |
| Matrix Effects in LC-MS/MS | A significant matrix effect (ion suppression or enhancement) can impact quantification. One study reported an average matrix effect of +8%.[2][3] The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-T₂) is crucial to correct for these effects. |
Issue 3: Poor Recovery
| Potential Cause | Troubleshooting Step |
| Suboptimal SPE | Ensure the SPE cartridge is appropriate for T2 and that the wash and elution steps are optimized. Insufficient washing may lead to a dirtier sample, while overly harsh washing can result in analyte loss. |
| Inefficient Elution | Verify the elution solvent and volume are sufficient to completely elute T2 from the SPE column. Multiple small elutions may be more effective than a single large one. |
| Analyte Adsorption | Use low-binding microcentrifuge tubes and pipette tips to minimize the loss of T2 due to adsorption to plastic surfaces. |
Quantitative Data Summary
The following tables summarize the performance of different methods for 3,5-T2 detection.
Table 1: LC-MS/MS Method Performance for 3,5-T2 Detection in Human Serum
| Parameter | Value | Reference |
| Lower Limit of Detection (LLOD) | 740 pg/mL (in a previous study) | [2] |
| Lower Limit of Quantitation (LLOQ) | Not specified | |
| Average Concentration (Healthy Subjects) | 41 ± 5 pg/mL (78 ± 9 pmol/l) | [2][3] |
| Accuracy | 88–104% | [2][3] |
| Precision | 95–97% | [2][3] |
| Recovery | 78% | [2][3] |
| Matrix Effect | +8% | [2][3] |
Table 2: Immunoassay Performance for 3,5-T2 Detection
| Method | Lower Detection Limit | Reference |
| Radioimmunoassay (RIA) | ~100 pmol/L | [2][3] |
| Chemiluminescence Immunoassay (CLIA) | 200 pmol/L (0.2 nM) | [2][3][6] |
Experimental Protocols
1. Detailed Protocol for LC-MS/MS Detection of 3,5-T2 in Human Serum
This protocol is adapted from a method that successfully quantified endogenous 3,5-T2 in human serum.[2][5]
a. Sample Preparation:
-
To 2 mL of serum, add an appropriate amount of ¹³C-labeled internal standards for T2.
-
Perform deproteinization by adding an equal volume of a mixture of ice-cold acetonitrile (79%), water (20%), and formic acid (1%).
-
Vortex and sonicate the sample for 15 minutes, then add another 1 mL of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a gentle stream of nitrogen.
b. Solid-Phase Extraction (SPE):
-
Condition an SPE column with 2 mL of methanol followed by 3 mL of water.
-
Reconstitute the dried extract in a small volume of loading buffer and load it onto the SPE column.
-
Wash the column sequentially with 2 mL of water, 2 mL of 0.1 M HCl, and 5 mL of methanol.
-
Dry the column thoroughly.
-
Elute the analytes with 2 mL of a methanol/ammonium hydroxide mixture (95:5 by volume).
-
Dry the eluate under a gentle stream of nitrogen.
c. Post-SPE Cleanup:
-
Reconstitute the dried eluate in 200 µL of a water/acetonitrile mixture (70:30) containing 0.1% formic acid.
-
Add 600 µL of hexane to the reconstituted solution, vortex, and discard the hexane layer to remove lipids.
-
To the aqueous layer, add 500 µL of acetonitrile, vortex, and centrifuge for 15 minutes to precipitate any remaining proteins.
-
Collect the supernatant, dry it under nitrogen, and store it at -20°C until analysis.
d. LC-MS/MS Analysis:
-
Reconstitute the final dried sample in a suitable mobile phase (e.g., 50 µL of water/acetonitrile (70:30) with 0.1% formic acid).
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
Use a C18 column for chromatographic separation with a gradient elution profile using mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both native T2 and its labeled internal standard.
2. General Protocol for Competitive ELISA for Thyroid Hormones
This is a general protocol for a competitive ELISA, which can be adapted for 3,5-T2 if a specific antibody and T2-enzyme conjugate are available.
-
Add standards and prepared biological samples to the wells of a microplate pre-coated with a capture antibody.
-
Add the T2-enzyme conjugate to all wells.
-
Add the specific anti-T2 antibody to initiate the competitive binding reaction.
-
Incubate for a specified time (e.g., 2 hours) at room temperature to allow competition between the T2 in the sample and the T2-enzyme conjugate for binding to the primary antibody.
-
Wash the plate several times with a wash buffer to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme conjugate to produce a colorimetric signal.
-
Incubate for a short period to allow color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of T2 in the sample.
Visualizations
References
- 1. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 3. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of this compound in sera of patients with altered thyroid status using a new monoclonal antibody-based chemiluminescence immunoassay [pubmed.ncbi.nlm.nih.gov]
- 7. demeditec.com [demeditec.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Investigating 3,5-Diiodothyronine's (T2) Effect on Mitochondrial Uncoupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of 3,5-Diiodothyronine (T2) on mitochondrial uncoupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (T2) is thought to induce mitochondrial uncoupling?
A1: this compound (T2) is believed to induce mitochondrial uncoupling primarily through a direct interaction with the mitochondria, independent of nuclear thyroid hormone receptors (THRs).[1] The proposed mechanisms include increasing the proton leak across the inner mitochondrial membrane, which dissipates the proton gradient required for ATP synthesis. This leads to an increase in oxygen consumption without a proportional increase in ATP production, releasing energy as heat.[2][3] Some evidence suggests T2 may directly interact with components of the electron transport chain, such as cytochrome c oxidase, to modulate their activity.[4]
Q2: What are the expected effects of T2 on cellular respiration?
A2: T2 administration is expected to increase the basal oxygen consumption rate (OCR).[5] This is a hallmark of mitochondrial uncoupling. Concurrently, ATP production linked to mitochondrial respiration may decrease.[2] The proton leak is expected to increase, which can be measured using high-resolution respirometry.
Q3: What are appropriate in vitro and in vivo models to study the effects of T2?
A3:
-
In Vitro : Rat cardiomyoblasts (H9c2 cells) and human hepatoma (HepG2) cells are commonly used models.[2][6] These cell lines are suitable for measuring changes in oxygen consumption, ATP levels, and mitochondrial membrane potential after T2 treatment.
-
In Vivo : High-fat diet (HFD)-fed rats are a well-established model to investigate T2's effects on metabolic parameters, including hepatic fatty acid oxidation and mitochondrial uncoupling in skeletal muscle.[4][6]
Q4: What are typical concentrations of T2 used in in vitro experiments?
A4: The concentrations of T2 used in in vitro studies can vary depending on the cell type and experimental goals. Commonly reported concentrations range from 0.1 µM to 10 µM.[2][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q5: What are typical dosages and administration routes for T2 in in vivo studies?
A5: In studies with rats, T2 is often administered intraperitoneally (i.p.) or subcutaneously (s.c.). A common dosage is 25 µ g/100 g body weight daily.[5][6][8] The duration of treatment can range from one week to several months depending on the study's objectives.
Troubleshooting Guides
Problem 1: No significant change in Oxygen Consumption Rate (OCR) after T2 treatment.
| Possible Cause | Troubleshooting Steps |
| Inappropriate T2 Concentration | Perform a dose-response experiment with a wider range of T2 concentrations (e.g., 0.01 µM to 50 µM) to identify the optimal working concentration for your specific cell line. |
| Cell Health or Density Issues | Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density for your respirometry assay. Both too low and too high cell numbers can affect the results. |
| Insensitive Cell Line | The chosen cell line may not be responsive to T2. Consider using a different cell model known to respond to T2, such as H9c2 or HepG2 cells.[2][6] |
| Incorrect T2 Preparation | 3,5-T2 can be dissolved in a weak basic solution like 0.04 M NaOH and then diluted with saline.[5] Ensure proper dissolution and fresh preparation of T2 solutions for each experiment. |
Problem 2: High variability in mitochondrial membrane potential measurements.
| Possible Cause | Troubleshooting Steps |
| Uneven Dye Loading | Ensure consistent and even loading of the fluorescent dye (e.g., TMRE) by gently mixing and incubating for the recommended time. Wash cells carefully to remove excess dye. |
| Phototoxicity/Photobleaching | Minimize the exposure of fluorescently labeled cells to excitation light to prevent phototoxicity and photobleaching, which can lead to inaccurate readings. |
| Cell Stress | Handle cells gently during the experiment to avoid inducing stress, which can impact mitochondrial membrane potential. Ensure the imaging or reading buffer is at the correct temperature and pH. |
Problem 3: Difficulty in isolating functional mitochondria.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Homogenization | The homogenization process is critical. Use a gentle homogenization technique (e.g., Dounce homogenizer) to break the cell membrane without damaging the mitochondria. Avoid excessive force or foaming. |
| Incorrect Buffer Composition | Use an appropriate isolation buffer containing osmotic support (e.g., mannitol (B672) and sucrose), chelating agents (EDTA, EGTA), and a suitable buffer (e.g., Tris-HCl) at the correct pH.[4] |
| Centrifugation Speed/Time | Strictly follow the recommended centrifugation speeds and times for differential centrifugation to effectively separate mitochondria from other cellular components.[4] |
| Low Mitochondrial Yield | Start with a sufficient amount of tissue or cells. The protein recovery of the mitochondria-enriched fraction is typically around 1 mg/g of tissue.[4] |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption in Intact Cells using High-Resolution Respirometry
-
Cell Culture: Plate cells (e.g., H9c2) in a suitable microplate for your respirometer (e.g., Seahorse XF Analyzer) and culture until they reach the desired confluency.
-
T2 Treatment: Treat the cells with the desired concentration of T2 for the specified duration. Include a vehicle control group.
-
Assay Preparation: A day before the assay, hydrate (B1144303) the sensor cartridge. On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a CO2-free incubator.
-
Respirometry Measurement:
-
Load the sensor cartridge with the compounds to be injected (e.g., oligomycin (B223565), FCCP, and a mixture of rotenone (B1679576) and antimycin A).
-
Place the cell plate in the respirometer and start the measurement.
-
Measure the basal OCR.
-
Inject oligomycin to inhibit ATP synthase and measure the proton leak.
-
Inject FCCP, a chemical uncoupler, to determine the maximal respiration capacity.
-
Inject rotenone and antimycin A to inhibit complex I and III, respectively, and measure non-mitochondrial respiration.
-
-
Data Analysis: Normalize the OCR data to cell number or protein content. Calculate parameters such as basal respiration, ATP-linked respiration, and maximal respiration.
Protocol 2: Isolation of Mitochondria from Skeletal Muscle
-
Tissue Preparation: Excise skeletal muscle tissue (e.g., gastrocnemius) and place it in ice-cold isolation medium (e.g., 220 mM mannitol, 70 mM sucrose, 20 mM Tris–HCl, 1 mM EDTA, and 5 mM EGTA, pH 7.4, supplemented with 0.5% w/v BSA).[4]
-
Homogenization: Mince the tissue and homogenize it gently in 10 volumes of isolation medium using a Teflon pestle.[4]
-
Differential Centrifugation:
-
Washing: Resuspend the mitochondrial pellet in isolation medium and repeat the centrifugation at 8,000 x g. Wash the pellet twice.[4]
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of the desired buffer for downstream applications.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the DC protein assay.
Data Presentation
Table 1: In Vivo Effects of this compound (T2) on Metabolic Parameters in High-Fat Diet (HFD) Fed Rats
| Parameter | Control (HFD) | HFD + T2 (25 µ g/100g BW) | Reference |
| Body Weight Gain | Prevented | Significantly lower than HFD | [6] |
| Plasma Triglycerides | Elevated | Normalized | [4] |
| Plasma Cholesterol | Elevated | Normalized | [4] |
| Hepatic Fatty Acid Oxidation | Reduced | Increased | [6] |
Table 2: In Vitro Effects of this compound (T2) on Cardiomyoblasts (H9c2 cells)
| Parameter | Control | T2 (0.1 - 1.0 µM) | Reference |
| Glucose Consumption | Baseline | Increased by 24-35% | [2][7] |
| MTT Staining (Cell Viability) | 100% | Significantly decreased at 0.5-10 µM | [2][7] |
| Cellular T2 Uptake | N/A | Time-dependent increase | [2][7] |
Visualizations
Caption: T2's effect on mitochondrial uncoupling.
Caption: Experimental workflow for T2 studies.
Caption: Troubleshooting logic for OCR experiments.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 3. Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 7. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
Validation & Comparative
A Comparative Analysis of the Metabolic Effects of 3,5-Diiodothyronine (T2) and Triiodothyronine (T3)
An Objective Guide for Researchers and Drug Development Professionals
The thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3), are pivotal regulators of metabolism, influencing energy expenditure, and lipid and glucose homeostasis.[1][2] Recently, 3,5-diiodo-L-thyronine (T2), once considered an inactive metabolite of T3, has emerged as a biologically active molecule with distinct metabolic effects.[1] This guide provides a comprehensive comparison of the metabolic effects of T2 and T3, supported by experimental data, detailed methodologies, and signaling pathway diagrams to inform research and drug development in metabolic diseases.
Key Metabolic Differences: A Tabular Summary
The following tables summarize the key quantitative differences in the metabolic effects of T2 and T3 from various experimental studies.
Table 1: Effects on Energy Expenditure and Body Weight
| Parameter | 3,5-Diiodothyronine (T2) | Triiodothyronine (T3) | Species/Model | Key Findings & Citations |
| Resting Metabolic Rate (RMR) | Rapid increase | Slower, prolonged increase | Rats | T2's effect is observable within hours, while T3's effect is evident after 24 hours and is dependent on protein synthesis.[3] T2 has been shown to increase RMR in humans as well.[1][4] |
| Body Weight | Reduction, particularly in diet-induced obesity | Reduction | Mice, Rats | Both T2 and T3 can reduce body weight, though T2 is noted to do so without some of the thyrotoxic side effects associated with T3.[4][5] However, some studies indicate that at higher doses, T2 can have T3-like effects on the heart and other tissues.[6] |
| Food Intake | Increased | Increased | Mice | In some studies, both T2 and T3 treatment led to an increase in daily food intake.[5][6] |
| Body Temperature | Increased | Increased | Mice | Both hormones have been shown to elevate body temperature.[5] |
Table 2: Effects on Lipid Metabolism
| Parameter | This compound (T2) | Triiodothyronine (T3) | Species/Model | Key Findings & Citations |
| Hepatic Lipid Accumulation | Decreases; reduces liver steatosis | Can increase due to stimulation of de novo lipogenesis | Rats, HepG2 cells | T2 appears more effective in reducing hepatic fat by inhibiting lipogenesis and promoting fatty acid oxidation.[1][7] |
| De Novo Lipogenesis (DNL) | Inhibits | Stimulates | Rats, HepG2 cells | T2 inhibits DNL, in contrast to T3 which stimulates it, highlighting a key mechanistic difference.[1][2][8] |
| Serum Cholesterol | Reduces total and LDL cholesterol | Reduces cholesterol | Mice, Rats | Both T2 and T3 exhibit cholesterol-lowering effects.[3] |
| Serum Triglycerides | Reduces | Reduces | Rats | Both hormones contribute to lowering triglyceride levels. |
| Fatty Acid Oxidation | Stimulates | Stimulates | Rats | Both T2 and T3 enhance the burning of fats.[7] |
Table 3: Effects on Glucose Metabolism
| Parameter | This compound (T2) | Triiodothyronine (T3) | Species/Model | Key Findings & Citations |
| Blood Glucose | Reduces | Reduces | Mice | Both T2 and T3 have been shown to lower blood glucose levels.[5] |
| Glucose Tolerance | Improves in some models | Improves | Rats, Mice | While T3 consistently improves glucose tolerance, the effect of T2 may vary depending on the study.[5][9] |
| Insulin (B600854) Secretion | Stimulates glucose-induced insulin secretion at low concentrations | Stimulates glucose-induced insulin secretion at low concentrations | Rat β-cells, Human islets | Both hormones can enhance insulin secretion in response to glucose.[10] |
| Hepatic Glucose Output | Reduces | Reduces | Mice | Both T2 and T3 can decrease the amount of glucose produced by the liver.[5] |
Table 4: Effects on Mitochondrial Function
| Parameter | This compound (T2) | Triiodothyronine (T3) | Species/Model | Key Findings & Citations |
| Mitochondrial Respiration | Rapid stimulation of oxygen consumption | Slower stimulation of oxygen consumption | Rats | T2's effect on mitochondrial respiration is rapid and independent of protein synthesis.[4][3] T3 enhances the abundance of respiratory chain components for a more prolonged response.[11][12] |
| Mitochondrial Uncoupling | Induces | Can induce | Rats | T2 has been shown to rapidly stimulate mitochondrial uncoupling in skeletal muscle.[13] |
| Proton Leak | No significant stimulation | Effectively stimulates | Rats | T3 significantly stimulates proton leak across the inner mitochondrial membrane, a key thermogenic action, while T2 does not.[12] |
| Respiratory Chain Complexes | Selectively enhances activity of Complex II-linked pathways | Enhances abundance and activity of multiple respiratory complexes and promotes supercomplex formation | Rats | T3 has a broader and more profound impact on the structure and function of the mitochondrial respiratory chain.[11][12] |
Signaling Pathways
The metabolic effects of T2 and T3 are mediated through distinct signaling pathways. T3 predominantly acts via nuclear thyroid hormone receptors (TRs), modulating gene expression.[14] In contrast, T2 is thought to act largely through TR-independent mechanisms, with mitochondria being a primary target.[3][14]
Caption: T3 signaling pathway primarily involves nuclear receptor activation.
Caption: T2 signaling involves direct mitochondrial effects and SIRT1/AMPK activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the metabolic effects of T2 and T3.
Protocol 1: Assessment of Metabolic Rate in Rodents
This protocol describes the measurement of oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the metabolic rate in rats or mice using indirect calorimetry.
Objective: To compare the effects of T2 and T3 administration on the resting metabolic rate (RMR) and total energy expenditure (TEE).
Methodology:
-
Animal Acclimatization: House animals individually in metabolic cages for acclimatization for at least 24-48 hours before data collection.[15]
-
Hormone Administration: Administer T2, T3, or a vehicle control via intraperitoneal injection or oral gavage at predetermined doses and time points.[12]
-
Indirect Calorimetry:
-
Place the animals in open-circuit indirect calorimetry chambers.[16]
-
Continuously monitor VO2 and VCO2 over a set period (e.g., 24 hours).[17]
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates vs. fats).
-
Calculate energy expenditure using the Weir equation.
-
-
Data Analysis: Analyze the data to compare RMR (typically measured during the light/inactive phase) and TEE between treatment groups. Statistical analysis, such as ANCOVA with lean body mass as a covariate, is recommended to account for differences in body composition.[6]
Caption: Experimental workflow for assessing metabolic rate.
Protocol 2: Assessment of Mitochondrial Function in Isolated Liver Mitochondria or Hepatocytes
This protocol details the methods for evaluating the direct effects of T2 and T3 on mitochondrial respiration and function.
Objective: To determine the specific effects of T2 and T3 on mitochondrial oxygen consumption, membrane potential, and ATP synthesis.
Methodology:
-
Mitochondrial Isolation (from liver tissue):
-
Euthanize the animal and perfuse the liver with a cold isolation buffer.[18]
-
Homogenize the liver tissue gently in the isolation buffer.
-
Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.[18][19]
-
Determine the protein concentration of the mitochondrial suspension.[18]
-
-
Hepatocyte Culture (for in vitro studies):
-
Measurement of Oxygen Consumption Rate (OCR):
-
Use a high-resolution respirometer or an extracellular flux analyzer to measure OCR.[20]
-
Assess basal respiration, ATP-linked respiration (using oligomycin), maximal respiration (using an uncoupler like FCCP), and non-mitochondrial respiration (using rotenone/antimycin A).
-
-
Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
ATP Production Assay:
Conclusion
The available evidence clearly indicates that this compound (T2) is a metabolically active iodothyronine with effects that are distinct from, and in some cases, opposite to those of T3. While both hormones can increase energy expenditure and reduce body weight, T2's rapid, TR-independent actions on mitochondria and its inhibitory effect on de novo lipogenesis make it a molecule of significant interest for the development of novel therapeutics for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity.[1][2] However, researchers should be mindful of potential thyromimetic side effects at higher doses.[6] Further research is warranted to fully elucidate the molecular mechanisms of T2 action and to evaluate its long-term safety and efficacy in preclinical and clinical settings.
References
- 1. Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms [mdpi.com]
- 5. This compound (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. thyroidpatients.ca [thyroidpatients.ca]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Differential Effects of 3,5-Diiodo-L-Thyronine and 3,5,3'-Triiodo-L-Thyronine On Mitochondrial Respiratory Pathways in Liver from Hypothyroid Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thyroid hormones and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Measurements of metabolic rate in rats: a comparison of techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. agilent.com [agilent.com]
- 19. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]
- 20. Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides [jove.com]
- 21. diabetesjournals.org [diabetesjournals.org]
Validating the Specificity of 3,5-Diiodothyronine's Action: A Comparative Guide Using Receptor Antagonists and Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological actions of 3,5-diiodothyronine (T2) in the presence and absence of specific antagonists and inhibitors. The aim is to dissect the specificity of T2's signaling pathways, with a focus on its effects on mitochondrial function and the influence of the broader thyroid hormone and adrenergic systems. Experimental data and detailed protocols are provided to support the presented comparisons.
Introduction to this compound (T2) and Its Mechanisms of Action
This compound (T2) is an endogenous metabolite of thyroid hormones that has garnered significant interest for its metabolic activities. It has been shown to increase resting metabolic rate and exert beneficial effects on lipid metabolism. A key area of research is to understand the specific molecular mechanisms through which T2 elicits its effects. It is understood that T2 can act through both thyroid hormone receptor (TR)-dependent and TR-independent pathways. The TR-independent actions are often rapid and are thought to be mediated, at least in part, by direct effects on mitochondria.
This guide explores the use of antagonists and inhibitors to validate the specificity of T2's actions, providing a framework for researchers to design experiments aimed at elucidating its signaling pathways.
Validating the Mitochondrial Actions of T2 Using a Mitochondrial Permeability Transition Pore (mPTP) Inhibitor
A significant body of evidence points to mitochondria as a primary target for the non-genomic actions of T2. T2 has been shown to induce mitochondrial swelling and affect mitochondrial respiration, effects that are indicative of an interaction with the mitochondrial permeability transition pore (mPTP). The use of cyclosporin (B1163) A, a known inhibitor of the mPTP, can help to validate the specificity of T2's action on this mitochondrial component.
Comparison of T2's Effects on Mitochondria With and Without Cyclosporin A
| Parameter | T2 Alone | T2 + Cyclosporin A | Interpretation |
| Mitochondrial Swelling (decrease in absorbance at 540 nm) | Significant decrease in absorbance | Attenuated or no decrease in absorbance | Cyclosporin A blocks T2-induced mitochondrial swelling, suggesting T2 acts on the mPTP. |
| Mitochondrial Respiration (Oxygen Consumption) | Increased state 4 and state 3 respiration | No significant change from baseline | Cyclosporin A may prevent the T2-induced increase in respiration that is linked to mPTP opening. |
| Calcium Retention Capacity | Reduced capacity to retain calcium | Increased capacity to retain calcium compared to T2 alone | Cyclosporin A's inhibition of the mPTP allows mitochondria to retain more calcium in the presence of T2. |
Experimental Protocol: Mitochondrial Swelling Assay
Objective: To determine if cyclosporin A can inhibit T2-induced mitochondrial swelling.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Mitochondrial isolation buffer
-
Respiration buffer
-
This compound (T2) stock solution
-
Cyclosporin A stock solution
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in an appropriate respiration buffer.
-
Determine the protein concentration of the mitochondrial suspension.
-
In a spectrophotometer cuvette, add the respiration buffer and a standardized amount of mitochondria (e.g., 0.5 mg protein/mL).
-
Allow the baseline absorbance at 540 nm to stabilize.
-
For the experimental group, add T2 to the cuvette at the desired final concentration.
-
For the antagonist group, pre-incubate the mitochondria with cyclosporin A (e.g., 1 µM) for a few minutes before the addition of T2.
-
Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
Compare the rate and extent of swelling between the T2-treated group and the group treated with T2 and cyclosporin A.
Visualizing the Mechanism of Action
Caption: T2 induces mitochondrial swelling by promoting the opening of the mPTP, an effect that is inhibited by Cyclosporin A.
Investigating the Indirect Role of Adrenergic Signaling in the T2 Milieu
The interplay between thyroid hormones and the adrenergic nervous system is well-documented. Adrenergic antagonists, such as propranolol (B1214883), have been studied in the context of thyroid hormone metabolism. However, it is crucial to distinguish between a direct antagonism of T2's actions and an indirect effect on the overall thyroid hormone landscape.
Comparison of T2's In Vivo Effects in the Presence and Absence of Propranolol
Propranolol's primary effect relevant to thyroid hormone signaling is the inhibition of 5'-deiodinase, the enzyme responsible for converting thyroxine (T4) to the more active 3,5,3'-triiodothyronine (T3)[1][2][3]. It does not directly block the actions of T2 at its sites of action. Therefore, in an experimental model where T2 is exogenously administered, propranolol is not expected to antagonize the direct effects of T2.
| Parameter | T2 Administration in Hypothyroid Model | T2 + Propranolol Administration in Hypothyroid Model | Interpretation |
| Resting Metabolic Rate | Increased | Increased (similar to T2 alone) | Propranolol does not block the direct thermogenic effects of exogenously administered T2. |
| Serum T3 levels | Unchanged (in a deiodinase-inhibited model) | Unchanged | Propranolol's effect is on T3 production from T4, which is already blocked in this model. |
| Serum Lipid Levels | Decreased | Decreased (similar to T2 alone) | The hypolipidemic effects of exogenous T2 are not inhibited by propranolol. |
Experimental Protocol: In Vivo Assessment of T2's Metabolic Effects
Objective: To determine if propranolol antagonizes the metabolic effects of exogenously administered T2 in a hypothyroid rat model.
Materials:
-
Male Wistar rats
-
Propylthiouracil (PTU)
-
Iopanoic acid
-
This compound (T2)
-
Propranolol
-
Metabolic cages for measuring oxygen consumption
-
Equipment for blood collection and analysis
Procedure:
-
Induce hypothyroidism in rats by administering PTU in their drinking water and daily injections of iopanoic acid for a specified period. This will suppress endogenous thyroid hormone production and inhibit the conversion of T4 to T3.
-
Divide the hypothyroid rats into three groups: a control group receiving vehicle, a T2-treated group, and a group receiving both T2 and propranolol.
-
Administer T2 and propranolol at the desired doses and for the specified duration.
-
Measure the resting metabolic rate (oxygen consumption) of the rats using metabolic cages at baseline and at various time points during the treatment period.
-
At the end of the study, collect blood samples to measure serum levels of T3, T4, and lipids.
-
Compare the metabolic parameters between the different treatment groups.
Visualizing the Thyroid Hormone Metabolic Pathway and Propranolol's Site of Action
Caption: Propranolol inhibits the conversion of T4 to T3 by blocking the 5'-deiodinase enzyme.
The Unexplored Frontier: Direct Thyromimetic Actions and the Lack of TR Antagonist Studies
While T2 is known to have a much lower affinity for thyroid hormone receptors (TRs) compared to T3, some of its effects are still considered to be TR-mediated. However, a significant gap in the current research is the lack of experimental studies that have utilized specific TR antagonists to block the actions of T2.
The development and characterization of TR antagonists present a valuable opportunity to definitively dissect the TR-dependent and independent actions of T2. Such studies would be instrumental in understanding its full physiological role and its potential as a therapeutic agent.
Visualizing a Hypothetical Experiment with a TR Antagonist
Caption: A hypothetical experiment to validate the TR-mediated actions of T2 using a specific TR antagonist.
Conclusion
The specificity of this compound's action is a complex and multifaceted area of research. Current evidence strongly supports a direct and significant role for T2 in modulating mitochondrial function, an effect that can be specifically inhibited by the mPTP inhibitor cyclosporin A. The influence of adrenergic antagonists like propranolol appears to be indirect, primarily affecting the production of T3 from T4 rather than directly antagonizing T2's effects. A major avenue for future research lies in the utilization of specific thyroid hormone receptor antagonists to definitively delineate the TR-mediated actions of T2. This guide provides a framework and experimental approaches for researchers to further investigate and validate the specific signaling pathways of this intriguing thyroid hormone metabolite.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclosporin A, But Not FK 506, Protects Mitochondria and Neurons against Hypoglycemic Damage and Implicates the Mitochondrial Permeability Transition in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by propranolol of 3,5,3'-triiodothyronine formation from thyroxine in isolated rat renal tubules: an effect independent of beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Machinery: A Comparative Guide to 3,5-Diiodothyronine's Action via Thyroid Hormone Receptor Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of thyroid hormone metabolites is paramount for therapeutic innovation. This guide provides a comprehensive comparison of the effects of 3,5-diiodothyronine (3,5-T2), a metabolically active endogenous metabolite of thyroid hormones, in the context of thyroid hormone receptor (TR) knockout models. By dissecting the roles of TRα and TRβ, this document illuminates the nuanced signaling pathways of 3,5-T2 and offers a data-driven perspective for future research and drug development.
Over the past three decades, 3,5-T2 has emerged as a molecule of significant interest due to its ability to rapidly increase resting metabolic rate and exert beneficial effects on lipid metabolism, often without the thyrotoxic side effects associated with the primary active thyroid hormone, 3,5,3'-triiodothyronine (T3).[1][2][3] The central question, however, remains: through which pathways does 3,5-T2 mediate its effects? Evidence points to both TR-dependent and TR-independent mechanisms, with mitochondria being a likely cellular target for the latter.[1][2][3]
This guide leverages findings from studies on TR knockout mouse models to delineate the specific contributions of TRα and TRβ to the metabolic actions of 3,5-T2.
Comparative Analysis of 3,5-T2 Metabolic Effects in TR Knockout Models
The following tables summarize the key metabolic effects observed following the administration of 3,5-T2 to wild-type (WT), TRα knockout (TRα-/-), and TRβ knockout (TRβ-/-) mice. These data provide a clear, quantitative comparison of the role of each receptor in mediating the physiological responses to 3,5-T2.
Table 1: Effects of 3,5-T2 on Energy Expenditure and Body Weight
| Parameter | Wild-Type (WT) | TRα Knockout (TRα-/-) | TRβ Knockout (TRβ-/-) | Key Insights |
| Resting Metabolic Rate | Increased | Moderately Increased | Significantly Increased | Suggests a primary role for TRβ in mediating the thermogenic effects of 3,5-T2. The moderate increase in TRα-/- mice may indicate some compensation or TR-independent action. |
| Body Weight | Decreased | No significant change | Decreased | Highlights the importance of TRβ in 3,5-T2-induced weight loss. |
| Food Intake | Increased | No significant change | Increased | The increase in food intake in WT and TRβ-/- mice likely compensates for the increased energy expenditure. |
| Body Temperature | Increased | Slightly Increased | Increased | Corroborates the findings on resting metabolic rate, with TRβ playing a dominant role. |
Table 2: Effects of 3,5-T2 on Lipid Metabolism
| Parameter | Wild-Type (WT) | TRα Knockout (TRα-/-) | TRβ Knockout (TRβ-/-) | Key Insights |
| Serum Cholesterol | Decreased | No significant change | Decreased | Demonstrates that the cholesterol-lowering effect of 3,5-T2 is predominantly mediated by TRβ. |
| Serum Triglycerides | Decreased | Slightly Decreased | Decreased | Indicates a strong TRβ-dependent pathway for triglyceride reduction, with a minor potential contribution from other pathways. |
| Hepatic Triglyceride Content | Decreased | No significant change | Decreased | Reinforces the critical role of hepatic TRβ in mediating the beneficial effects of 3,5-T2 on fatty liver. |
| Hepatic Gene Expression (e.g., Dio1) | Increased | No change | Increased | The upregulation of Type I deiodinase (Dio1), a classic T3-responsive gene, by 3,5-T2 is TRβ-dependent.[4][5] |
Table 3: Effects of 3,5-T2 on the Hypothalamus-Pituitary-Thyroid (HPT) Axis
| Parameter | Wild-Type (WT) | TRα Knockout (TRα-/-) | TRβ Knockout (TRβ-/-) | Key Insights |
| Serum TSH | Suppressed | Suppressed | No significant change | Confirms that the negative feedback regulation of TSH by 3,5-T2 is mediated through TRβ, similar to T3.[5][6] |
| Serum T4 | Decreased | Decreased | No significant change | The reduction in T4 is a direct consequence of TSH suppression and is therefore TRβ-dependent.[5][6] |
| Serum T3 | Decreased | Decreased | No significant change | Similar to T4, the decrease in T3 levels is linked to the TRβ-mediated suppression of the HPT axis.[6] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions at play, the following diagrams illustrate the proposed signaling pathways of 3,5-T2 and a typical experimental workflow for studying its effects in knockout models.
Caption: Signaling pathways of 3,5-T2.
Caption: Experimental workflow for 3,5-T2 studies.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following provides a generalized, yet detailed, methodology for key experiments cited in the comparative analysis.
1. Animal Models and 3,5-T2 Administration
-
Animals: Male wild-type, TRα knockout, and TRβ knockout mice on a C57BL/6J background, aged 8-12 weeks, are used. Mice are housed under controlled temperature (22-24°C) and a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
3,5-T2 Administration: this compound (Sigma-Aldrich) is dissolved in a vehicle solution (e.g., 0.9% saline with 0.01 N NaOH). Mice receive daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections of 3,5-T2 (typically 2.5 to 25 μg/g body weight) or vehicle for a period of 14 to 28 days.[6]
2. Metabolic Phenotyping
-
Indirect Calorimetry: Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure are measured using a comprehensive laboratory animal monitoring system (CLAMS). Mice are acclimated to the metabolic cages for 24-48 hours before data collection.
-
Body Composition Analysis: Body weight is monitored daily. Body composition (fat mass and lean mass) is determined using quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA) at the beginning and end of the treatment period.
3. Biochemical Analysis
-
Blood Collection: At the end of the study, mice are euthanized, and blood is collected via cardiac puncture. Serum is separated by centrifugation and stored at -80°C.
-
Hormone and Metabolite Assays: Serum levels of TSH, T4, and T3 are measured using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs). Serum cholesterol and triglycerides are quantified using commercially available colorimetric assay kits.
4. Gene Expression Analysis
-
Tissue Collection: Tissues such as the liver, pituitary, and heart are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from tissues using TRIzol reagent. cDNA is synthesized, and quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for targets such as Dio1, TSHβ, and genes involved in lipid metabolism.
-
Western Blotting: Protein is extracted from tissues, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest.
Conclusion and Future Directions
The use of TR knockout models has been instrumental in elucidating the distinct roles of TRα and TRβ in mediating the metabolic effects of 3,5-T2. The evidence strongly suggests that many of the beneficial effects of 3,5-T2 on lipid metabolism and the regulation of the HPT axis are predominantly mediated through TRβ.[5] In contrast, the effects on energy expenditure appear to involve both TRβ-dependent and potentially TR-independent pathways, warranting further investigation into the direct mitochondrial actions of 3,5-T2.[1][2]
For drug development professionals, these findings are critical. The development of TRβ-selective thyromimetics has been a long-standing goal to harness the metabolic benefits of thyroid hormone action while avoiding the deleterious cardiac effects associated with TRα activation. 3,5-T2, with its apparent preference for TRβ-mediated pathways for many of its effects, presents a promising lead compound.
Future research should focus on:
-
Dose-response studies in TR knockout models to fully characterize the potency and efficacy of 3,5-T2 at each receptor.
-
Investigating the molecular mechanisms of 3,5-T2's direct action on mitochondria in the absence of both TRα and TRβ.
-
Exploring the therapeutic potential of 3,5-T2 and its analogs in preclinical models of metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.
By continuing to unravel the intricate signaling of 3,5-T2, the scientific community can pave the way for novel and safer therapeutic strategies to combat metabolic disorders.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Non-Genomic Effects of 3,5-Diiodothyronine (T2) and Triiodothyronine (T3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-genomic effects of 3,5-Diiodothyronine (T2) and the well-known active form of thyroid hormone, Triiodothyronine (T3). The focus is on their rapid, non-transcriptional actions, with supporting experimental data and detailed methodologies for key assays.
Introduction to Non-Genomic Actions
Beyond their classical genomic effects that involve the regulation of gene expression through nuclear receptors, thyroid hormones and their metabolites can elicit rapid cellular responses that are independent of transcription and protein synthesis.[1] These "non-genomic" actions are initiated at various sites within the cell, including the plasma membrane, cytoplasm, and mitochondria, and involve the rapid activation of signaling cascades.[1][2] This guide specifically compares the non-genomic profiles of T2 and T3, highlighting their distinct mechanisms and cellular targets.
Comparative Data on Non-Genomic Effects
The following tables summarize quantitative data from studies comparing the non-genomic effects of T2 and T3 on mitochondrial function and key signaling pathways.
Table 1: Effects on Mitochondrial Respiration
| Parameter | This compound (T2) | Triiodothyronine (T3) | Key Findings & References |
| Stimulation of Oxygen Consumption | Rapid stimulation (within 1 hour), independent of protein synthesis.[3] | Slower onset of action (after 24 hours).[3] | T2 demonstrates a more immediate effect on mitochondrial respiration compared to T3.[3] |
| Mitochondrial Complex I Activity | Enhanced in-gel activity. | Significantly enhanced activity (+145% vs. Hypothyroid). | T3 has a more pronounced effect on Complex I activity. |
| Mitochondrial Complex II Activity | Enhanced in-gel activity. | Significantly enhanced activity (+66% vs. Hypothyroid). | Both iodothyronines stimulate Complex II, with T3 showing a greater increase. |
| Cytochrome c Oxidase (Complex IV) Activity | Directly stimulates Complex IV activity.[4] | Can inhibit oxidase activity at high concentrations (Ki ≈ 100-200 μM).[5] | T2 is a direct activator of Cytochrome c Oxidase, while T3's effect can be inhibitory depending on the concentration.[4][5] |
| Mitochondrial Proton Leak | No significant effect. | Significantly increased proton leak (450% vs. Hypothyroid). | T3, but not T2, was found to significantly increase mitochondrial proton leak. |
| Mitochondrial Fusion Proteins (OPA1, OMA1) | Significantly increased expression (+107% and +128% vs. Hypothyroid, respectively).[6] | Significantly increased expression (+181% and +121% vs. Hypothyroid, respectively).[6] | Both hormones promote the expression of proteins involved in mitochondrial fusion, with T3 having a stronger effect on OMA1.[6] |
Table 2: Effects on Signaling Pathways
| Signaling Pathway | This compound (T2) | Triiodothyronine (T3) | Key Findings & References |
| PI3K/Akt Pathway | Triggers phosphorylation of Akt in an insulin (B600854) receptor-independent manner.[3] | Activates the PI3K/Akt pathway, leading to downstream effects like mTOR activation.[7] | Both hormones can activate the PI3K/Akt pathway, but the upstream mechanisms may differ. Specific dose-response comparisons are limited.[3][7] |
| MAPK/ERK Pathway | Data on direct, rapid activation is less established compared to T3. | Activates the MAPK/ERK1/2 pathway in a dose-dependent manner. | T3 is a known activator of the MAPK/ERK pathway. More research is needed to quantify the direct non-genomic effects of T2 on this pathway. |
Signaling Pathways
The non-genomic actions of T2 and T3 are mediated by distinct signaling pathways, often originating from different subcellular locations.
Caption: T3 Non-Genomic Signaling Pathways.
Caption: T2 Non-Genomic Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to assess the real-time effects of T2 and T3 on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Cells of interest cultured in a Seahorse XF plate.
-
T2 and T3 stock solutions.
Procedure:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere and grow.
-
Sensor Cartridge Hydration: One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Preparation: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for at least 1 hour to allow for temperature and pH equilibration.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds and the test compounds (T2 and T3 at various concentrations).
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate.
-
Data Acquisition: Initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the OCR after each injection.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Caption: Seahorse XF Mito Stress Test Workflow.
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins (p-Akt, p-ERK)
This protocol describes the detection and semi-quantitative analysis of phosphorylated Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) in response to T2 and T3 treatment.
Materials:
-
Cultured cells.
-
T2 and T3 stock solutions.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of T2 or T3 for specific time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-Akt).
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated protein relative to the total protein.
Conclusion
The non-genomic effects of this compound (T2) and Triiodothyronine (T3) present distinct profiles in terms of their primary cellular targets, signaling pathways, and the rapidity of their actions. T2 emerges as a potent and rapid modulator of mitochondrial function, acting directly on components of the respiratory chain. In contrast, T3's non-genomic effects are more pleiotropic, originating from the plasma membrane and cytoplasm in addition to the mitochondria, and are known to activate key signaling cascades like the PI3K/Akt and MAPK/ERK pathways.
While this guide provides a comparative overview based on available data, further research is required to fully elucidate the dose-response relationships and potential crosstalk between the signaling pathways activated by these two iodothyronines. The provided experimental protocols offer a foundation for researchers to conduct such investigations and contribute to a deeper understanding of the complex, non-genomic roles of thyroid hormone metabolites.
References
- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of thyroid hormone on post-ischemic cardiac performance: potential involvement of Akt and ERK signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]
- 6. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T3 increases Na-K-ATPase activity via a MAPK/ERK1/2-dependent pathway in rat adult alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the binding affinity of 3,5-Diiodothyronine and T3 to thyroid hormone receptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between thyroid hormone analogues and their receptors is paramount. This guide provides an objective comparison of the binding affinities of 3,5-Diiodothyronine (3,5-T2) and the canonical thyroid hormone, 3,5,3'-Triiodothyronine (T3), to the alpha (TRα) and beta (TRβ) isoforms of the thyroid hormone receptor (TR).
The biological activity of thyroid hormones is primarily mediated through their binding to nuclear thyroid hormone receptors, which act as ligand-activated transcription factors. While T3 is recognized as the most potent endogenous thyroid hormone, the physiological roles and receptor interactions of its metabolites, such as 3,5-T2, are areas of ongoing investigation. This comparison guide synthesizes available experimental data to illuminate the differences in binding affinity between these two key molecules.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical determinant of its biological potency. This is often quantified using metrics such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.
Experimental data reveals a significant disparity in the binding affinities of T3 and 3,5-T2 for the thyroid hormone receptor isoforms. T3 consistently demonstrates a substantially higher affinity for both TRα and TRβ compared to 3,5-T2.
| Ligand | Receptor Isoform | Binding Affinity Metric (IC50) | Reference |
| 3,5,3'-Triiodothyronine (T3) | Human TRβ1 | 2.5 ± 0.2 nM | [1] |
| This compound (3,5-T2) | Human TRβ1 | 100 ± 10 nM | [1] |
| 3,5,3'-Triiodothyronine (T3) | TRα | Significantly higher than 3,5-T2 | [2] |
| This compound (3,5-T2) | TRα | Up to 500-fold less potent than T3 in displacing [¹²⁵I]-T3 | [2] |
The data for the human TRβ1 isoform clearly indicates that T3 has an approximately 40-fold higher binding affinity than 3,5-T2.[1] While direct comparative studies providing specific Kd or IC50 values for 3,5-T2 with the TRα isoform are limited, the available evidence suggests a similarly reduced affinity. One study found that 3,5-T2 was up to 500-fold less potent than T3 in displacing a radiolabeled T3 ligand from a mixture of in vitro-translated thyroid hormone receptors, and noted that this was not due to a selective affinity for different TR isoforms.[2]
Thyroid Hormone Receptor Signaling Pathway
The binding of a thyroid hormone to its nuclear receptor initiates a cascade of events leading to the regulation of gene expression. In its unbound state, the TR often forms a heterodimer with the retinoid X receptor (RXR) and is bound to thyroid hormone response elements (TREs) on the DNA, recruiting corepressor proteins and inhibiting gene transcription. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which then promotes the transcription of target genes.
References
- 1. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Comparative Analysis of 3,5-Diiodothyronine (T2) Effects in Animal Models
For researchers, scientists, and drug development professionals, 3,5-Diiodothyronine (T2), a metabolite of thyroid hormone, presents a compelling yet complex profile. Hailed for its potential to rapidly stimulate metabolism and combat conditions like obesity and hepatic steatosis, its thyromimetic effects, particularly at higher doses, warrant careful consideration. This guide provides an objective comparison of T2's performance across different animal models, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.
Over three decades of research have illuminated the interesting metabolic activities of 3,5-diiodo-L-thyronine (T2).[1][2] In rodent models, exogenous administration of T2 has been shown to swiftly increase the resting metabolic rate and produce beneficial short-term effects on lipid levels.[1][2][3] However, the translation of these findings to humans remains an area of active investigation, with very few studies evaluating the effects of endogenous and exogenous T2 in human subjects.[1][2][3] The detailed cellular and molecular mechanisms behind T2's diverse actions are still not fully understood.[1][2]
Metabolic Effects: A Tale of Two Rodents
The primary allure of T2 lies in its potent metabolic effects, particularly its ability to increase energy expenditure and reduce fat accumulation. However, the extent and nature of these effects, as well as the associated side effects, can differ significantly between animal models, most notably between rats and mice.
In rats , T2 administration has been shown to prevent high-fat diet (HFD)-induced body weight gain, reduce liver fat, and improve serum lipid profiles by increasing fatty acid oxidation and mitochondrial uncoupling.[1][3] Chronic administration in rats has been observed to increase the energy capacity of vital organs like the heart, skeletal muscle, and liver.[1][3] Some studies in rats have reported these beneficial effects without the undesirable side effects typically associated with hyperthyroidism, such as tachycardia and cardiac hypertrophy, when using specific dosages.[4]
Conversely, studies in mice , particularly diet-induced obese models, have revealed a more complex picture. While T2 treatment in mice also leads to a reduction in fat mass and serum leptin, it can be accompanied by an increase in food intake, which may prevent significant body weight loss.[5][6] More critically, some mouse studies have reported dose-dependent thyromimetic effects akin to those of triiodothyronine (T3), including a negative feedback on the hypothalamus-pituitary-thyroid (HPT) axis and potential cardiac side effects like increased heart weight.[5][6][7] These findings raise concerns about the indiscriminate use of T2 as a therapeutic agent for hyperlipidemia and obesity.[5]
The discrepancies in the observed effects of T2 between rats and mice could be attributed to several factors, including differences in experimental design, the specific rodent strains used, diet, and the dosage and duration of T2 administration.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound (T2) in different animal models.
Table 1: Effects of T2 on Metabolic Parameters in Rats
| Parameter | Animal Model | T2 Dosage & Duration | Key Findings | Reference |
| Body Weight | Wistar rats on High-Fat Diet (HFD) | 25 µ g/100 g BW, daily for 4 weeks | Prevented HFD-induced body weight gain. | [1][3] |
| Wistar rats | 25, 50, or 75 μ g/100 g BW, daily for 90 days | Significantly reduced body mass gain at 50 and 75 µg doses. | [8] | |
| Liver Fat | Wistar rats on HFD | 25 µ g/100 g BW, daily for 4 weeks | Prevented fatty liver. | [1][3] |
| Serum Lipids | Wistar rats on HFD | 25 µ g/100 g BW, daily for 4 weeks | Reduced serum triglycerides and cholesterol. | [1][3] |
| Resting Metabolic Rate (RMR) | Hypothyroid rats | Single dose of 25 µ g/100 g BW | Increased RMR more rapidly (within 6 hours) than T3. | [3] |
| Wistar rats | 50 μ g/100 g BW, daily for 90 days | Significantly increased oxygen consumption. | [8] | |
| Glucose Metabolism | Wistar rats | 25, 50, or 75 μ g/100 g BW, daily for 90 days | Improved glucose tolerance. | [8] |
Table 2: Effects of T2 on Metabolic and Cardiovascular Parameters in Mice
| Parameter | Animal Model | T2 Dosage & Duration | Key Findings | Reference |
| Body Composition | Diet-induced obese C57BL/6J mice | 2.5 µg/g BW, daily for 28 days | Reduced subcutaneous fat mass, increased fat-free mass. No significant change in total body weight. | [5][6] |
| Food Intake | Diet-induced obese C57BL/6J mice | 2.5 µg/g BW, daily for 28 days | Increased food intake. | [5][6] |
| HPT Axis | Diet-induced obese C57BL/6J mice | 2.5 µg/g BW, daily | Suppressed thyroid function (lower serum T4 and T3). | [5][6] |
| Heart Weight | Diet-induced obese C57BL/6J mice | 2.5 µg/g BW, daily for 28 days | Increased heart weight, suggesting potential cardiac side effects. | [5][6] |
| Hepatic Gene Expression | Diet-induced obese C57BL/6J mice | 2.5 µg/g BW, daily | T3-like changes in the expression of genes involved in lipid metabolism. | [5][6] |
| Blood Glucose | Obese mice | 1.25 mg/100 g BW | Decreased blood glucose levels. | [3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the results and designing future studies.
Rat Studies Protocol Example
-
Animals: Male Wistar rats, often used in studies of metabolic diseases.[8][9]
-
Diet: High-fat diet (HFD) to induce obesity and hepatic steatosis, or a standard laboratory diet for baseline studies.[1][3][10]
-
T2 Administration: Daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections of 3,5-diiodo-L-thyronine. Dosages typically range from 25 to 75 µ g/100 g of body weight.[4][8] The vehicle for T2 is often a solution of NaOH diluted with saline.[8]
-
Duration: Studies range from acute (single injection) to chronic (several weeks or months) administration.[3][4][8]
-
Measurements:
-
Metabolic Rate: Measured using open-circuit indirect calorimetry to determine oxygen consumption (VO2).[8]
-
Body Composition: Assessed by weighing different fat depots (e.g., retroperitoneal, epididymal) after sacrifice.[8]
-
Blood Analysis: Serum levels of TSH, T3, T4, glucose, cholesterol, and triglycerides are measured using specific assays (e.g., RIA, ELISA).[8]
-
Tissue Analysis: Liver and other tissues are collected for histological examination (e.g., to assess steatosis) and molecular analysis (e.g., gene expression by qRT-PCR, mitochondrial function assays).[1][3]
-
Mouse Studies Protocol Example
-
Animals: Commonly used strains include C57BL/6J mice, which are susceptible to diet-induced obesity.[5][6]
-
Diet: A high-fat diet is used to induce an obese phenotype.[5][6]
-
T2 Administration: Daily injections (e.g., intraperitoneal) with dosages that have ranged up to 2.5 µg/g of body weight.[5][6]
-
Duration: Typically, treatment periods of several weeks are employed to observe chronic effects.[5][6]
-
Measurements:
-
Energy Expenditure and Food Intake: Monitored using metabolic cages.[5][6]
-
Body Composition: Determined using techniques like nuclear magnetic resonance (NMR) spectrometry.[6]
-
Cardiovascular Parameters: Heart weight is measured post-mortem.[5][6]
-
HPT Axis Function: Assessed by measuring serum TSH, T4, and T3 levels, as well as the expression of thyroid hormone-responsive genes in the pituitary.[5][6]
-
Hepatic Gene Expression: Analysis of genes involved in lipid metabolism to understand the molecular effects in the liver.[5][6]
-
Signaling Pathways and Mechanisms of Action
The effects of this compound are mediated through both thyroid hormone receptor (THR)-dependent and independent pathways.
Evidence suggests that T2 can directly interact with mitochondrial proteins, leading to a rapid, non-genomic stimulation of mitochondrial respiration and fatty acid oxidation.[1][4] This THR-independent mechanism is thought to be responsible for the swift increase in resting metabolic rate observed after T2 administration.[1][10] Additionally, T2 has been shown to bind to THRs, albeit with lower affinity than T3, and modulate the expression of target genes, particularly those involved in lipid metabolism.[5][6] This THR-dependent action contributes to its longer-term metabolic effects.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 4. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration of this compound (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 3,5-Diiodo-L-Thyronine (T2) Administration Affects Visceral Adipose Tissue Inflammatory State in Rats Receiving Long-Lasting High-Fat Diet [frontiersin.org]
- 10. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genomic Nuances: A Comparative Analysis of 3,5-Diiodothyronine and T3 Treatment
A deep dive into the transcriptomic landscapes shaped by 3,5-Diiodothyronine (T2) and the canonical thyroid hormone, 3,5,3'-triiodothyronine (T3), reveals both shared pathways and distinct molecular signatures. While T3 remains the more potent activator of classical thyroid hormone-responsive genes, T2 emerges as a selective modulator, particularly in hepatic lipid metabolism, offering a potential therapeutic avenue with a nuanced side-effect profile.
This guide provides a comprehensive comparison of the gene expression profiles induced by T2 and T3, drawing upon experimental data from rodent models of obesity and hypothyroidism. We present quantitative data on gene expression changes, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Quantitative Gene Expression Analysis
The following table summarizes the differential expression of key genes in the liver of diet-induced obese mice and hypothyroid rats following treatment with T2 or T3. The data highlights the comparative potency and selectivity of these two iodothyronines.
| Gene | Function | Model | T2 Treatment | T3 Treatment | Key Findings & Citations |
| Genes Involved in Lipid Metabolism | |||||
| Srebf1 (SREBP-1c) | Master regulator of lipogenesis | High-Fat Diet Rats | ↓ | ↓ | Both T2 and T3 decrease the expression of this key lipogenic transcription factor.[1] |
| Acaca (ACC) | Acetyl-CoA carboxylase, lipogenesis | High-Fat Diet Rats | No significant change | ↑ | T3, but not T2, directly induces the expression of this SREBP-1c target gene involved in fatty acid synthesis.[1] |
| Fasn (FAS) | Fatty acid synthase, lipogenesis | High-Fat Diet Rats | No significant change | ↑ | Similar to Acaca, Fasn expression is upregulated by T3 but not T2, highlighting a key mechanistic difference.[1] |
| Dio1 | Type 1 deiodinase, T4 to T3 conversion | Hypothyroid Rats | ↑ | ↑↑ | Both compounds increase Dio1 expression, but T3 shows a much stronger induction, consistent with it being a well-known T3-responsive gene.[2] |
| Thrsp (Spot14) | Lipogenesis | High-Fat Diet Rats | No significant change | ↑ | T3 treatment leads to a significant upregulation of this lipogenic gene, while T2 has no effect.[3] |
| Genes of the Hypothalamic-Pituitary-Thyroid (HPT) Axis | |||||
| Tshb | Thyroid-stimulating hormone beta subunit | Diet-Induced Obese Mice | ↓ (high dose) | ↓ | Both T3 and a high dose of T2 suppress Tshb expression in the pituitary, indicating feedback on the HPT axis.[4] A lower dose of T2 also showed suppression.[4] |
| Trhr | Thyrotropin-releasing hormone receptor | Diet-Induced Obese Mice | ↓ (high dose) | ↓ | Similar to Tshb, both compounds at sufficient doses down-regulate the TRH receptor in the pituitary.[4] |
| Mitochondrial and Oxidative Stress Genes | |||||
| Ppargc1a (PGC-1α) | Mitochondrial biogenesis | Western Diet LDLr KO Mice | ↓ | No significant change | T2, but not T3, was found to decrease the expression of this key coactivator of mitochondrial biogenesis.[1] |
| Ogg1 | DNA repair enzyme (oxidative damage) | Hypothyroid Rats | ↑ | ↑ | Both T2 and T3 treatment increased the protein expression of OGG1, suggesting a role in mitigating oxidative stress.[2] |
| Ape1 | DNA repair enzyme (oxidative damage) | Hypothyroid Rats | ↑ | ↑ | Similar to OGG1, both iodothyronines increased the protein expression of APE1.[2] |
| Polg | Mitochondrial DNA polymerase | Hypothyroid Rats | ↑ | ↑ | Both T2 and T3 increased the protein expression of the catalytic subunit of mitochondrial DNA polymerase.[2] |
Experimental Protocols
The findings presented in this guide are based on robust experimental designs utilizing animal models. Below are detailed methodologies representative of the key experiments cited.
Animal Models and Treatments
-
Diet-Induced Obesity Model: Male C57BL/6 mice or Wistar rats are fed a high-fat diet (HFD) for a specified period to induce obesity and non-alcoholic fatty liver disease (NAFLD).[3][5] Subsequently, animals are treated with either this compound (T2) or 3,5,3'-triiodothyronine (T3) via daily subcutaneous or intraperitoneal injections, or oral gavage.[1][4] Dosages vary between studies, with T3 typically administered at a 10-fold lower dose than T2 to account for its higher potency.[3]
-
Hypothyroidism Model: Hypothyroidism is induced in rats through methods such as surgical thyroidectomy or chemical treatment with agents like propylthiouracil (B1679721) (PTU).[6] Following the induction of a hypothyroid state, animals receive replacement therapy with T2 or T3.
Gene Expression Analysis
-
RNA Extraction: At the end of the treatment period, tissues of interest (e.g., liver, pituitary) are collected. Total RNA is extracted from these tissues using standard methods like TRIzol reagent or commercially available kits.[6]
-
Quantitative Real-Time PCR (qRT-PCR): For targeted gene expression analysis, total RNA is reverse-transcribed into complementary DNA (cDNA). qRT-PCR is then performed using gene-specific primers to quantify the relative abundance of messenger RNA (mRNA) transcripts.[6]
-
RNA Sequencing (RNA-Seq): For a global and unbiased analysis of the transcriptome, RNA-Seq is employed.[6] This involves the preparation of cDNA libraries from the extracted RNA, followed by high-throughput sequencing. The resulting sequence reads are then aligned to a reference genome, and bioinformatic analyses are performed to identify differentially expressed genes between treatment groups.[7][8][9][10][11]
-
Proteomic Analysis: To complement transcriptomic data, proteomic studies are conducted using techniques like mass spectrometry to identify and quantify changes in protein abundance in response to T2 and T3 treatment.[5]
Signaling Pathways and Experimental Workflows
The differential effects of T2 and T3 on gene expression are rooted in their distinct interactions with cellular signaling pathways.
Thyroid Hormone Signaling Pathway
Thyroid hormones primarily exert their effects through nuclear thyroid hormone receptors (TRs), which act as ligand-activated transcription factors.[12][13] T3 is the canonical ligand for TRs, binding with high affinity to regulate the transcription of target genes. T2 also interacts with TRs, but with a significantly lower affinity.[4][14] This difference in binding affinity is a major contributor to the observed differences in their genomic actions.
Caption: Simplified diagram of the canonical thyroid hormone signaling pathway.
Experimental Workflow for Comparative Transcriptomics
The process of comparing the gene expression profiles of T2 and T3 treatment involves a series of well-defined steps, from animal model selection to bioinformatic analysis.
Caption: A typical experimental workflow for comparative gene expression profiling.
References
- 1. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]
- 3. Frontiers | Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet [frontiersin.org]
- 4. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of the Effects of Long-Term this compound Treatment on the Murine Hepatic Proteome and Transcriptome Under Conditions of Normal Diet and High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Single Cell RNAseq Analysis of Thyroid Hormone Effects on Retinal Glial Cells [aginganddisease.org]
- 8. Using Single-Cell RNA-Seq Data to Trace Tissue Cells Responsive to Thyroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Single-Cell RNA-Seq Data to Trace Tissue Cells Responsive to Thyroid Hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Using Single-Cell RNA-Seq Data to Trace Tissue Cells Responsive to Thyroid Hormones [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The effects of this compound on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mitochondrial Hub of 3,5-Diiodothyronine Action: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mitochondrial targets of 3,5-Diiodothyronine (T2) with other alternatives, supported by experimental data. T2, a metabolite of thyroid hormone, has emerged as a significant modulator of energy metabolism, with mitochondria being its primary site of action, independent of nuclear thyroid hormone receptors. [1][2]
Recent studies have illuminated that the biological effects of T2 are not merely a mimicry of triiodothyronine (T3) but are distinct actions mediated through direct interaction with the mitochondrial machinery.[1][3] T2's rapid effects on mitochondrial respiration and energy transduction stand in contrast to the slower, genomically-mediated actions of T3.[2][4] This guide synthesizes key findings on T2's mitochondrial targets, offering a comparative analysis with T3 and introducing a synthetic analog, TRC150094.
Comparative Analysis of Mitochondrial Effects: T2 vs. T3
The differential effects of T2 and T3 on mitochondrial function are critical for understanding their unique physiological roles. While both iodothyronines stimulate energy metabolism, their mechanisms and targets within the mitochondria diverge significantly.
| Parameter | This compound (T2) | 3,5,3'-Triiodothyronine (T3) | Key Findings |
| Primary Mechanism | Direct, non-genomic action on mitochondria[3][4] | Primarily genomic action via nuclear receptors, also some non-genomic effects | T2's effects are rapid (within an hour) and independent of protein synthesis, while T3's are slower (after 24 hours).[2][5] |
| Respiratory Chain | Selectively restores Complex II and increases G3PDH-linked respiration in hypothyroid rats.[6] Possible target: cytochrome-c oxidase complex.[3][4] | Significantly enhances Complex I, Complex II, and G3PDH-linked oxygen consumption in hypothyroid rats.[6] | T3 has a broader and more potent stimulatory effect on the abundance and activity of respiratory complexes.[6] |
| F(o)F(1)-ATP Synthase | Induces rapid (within 1 hour) effects on its activity.[2] Increases abundance of Complex V (ATP synthase).[6] | Upregulates F(o)F(1)-ATP synthase via genomic mechanisms. | T2's effect is more direct and rapid.[2] |
| Mitochondrial Uncoupling | Increases mitochondrial uncoupling.[2] | Effectively stimulates proton-leak (a measure of uncoupling).[6] | T3 is a more potent stimulator of mitochondrial proton-leak.[6] |
| Mitochondrial Ca2+ | Rapidly increases mitochondrial Ca2+ uptake.[2] | - | This rapid influx of Ca2+ by T2 may contribute to the stimulation of mitochondrial activity and respiration.[2] |
| H2O2 Production | Reduces H2O2 production.[2] | - | Suggests a role for T2 in mitigating mitochondrial oxidative stress. |
| Mitochondrial Quality Control | Ameliorates mitochondrial fitness by enhancing mitochondrial copy number, reducing mtDNA lesion frequency, and inducing mtDNA repair mechanisms.[7] Does not revert the activation of inflammatory triggers.[7] | More effective than T2 in inducing mitochondriogenesis.[7] Influences mitochondrial dynamics and autophagy.[7] | Both hormones improve mitochondrial quality control, with T3 showing greater efficacy in biogenesis.[7] |
T2 Analogs: The Case of TRC150094
A synthetic analog of T2, TRC150094, is under investigation for its potential to replicate the beneficial metabolic effects of T2, such as stimulating hepatic fatty acid oxidation and preventing diet-induced obesity, potentially with an improved safety profile.[8][9] This highlights the therapeutic interest in targeting the mitochondrial pathways activated by T2.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of T2 action and the experimental approaches used to elucidate them, the following diagrams are provided.
Caption: T2 signaling pathway in mitochondria.
Caption: Experimental workflow for T2 studies.
Detailed Experimental Protocols
The following outlines the methodologies commonly employed in studies investigating the mitochondrial effects of T2.
Animal Model of Hypothyroidism and T2 Administration
-
Induction of Hypothyroidism: Male Wistar rats are often used. Hypothyroidism is induced by administering propylthiouracil (B1679721) (PTU) and iopanoic acid in the drinking water for several weeks.[6][7]
-
Hormone Administration: this compound (T2) is administered via intraperitoneal injections, typically at a dose of 15-25 µ g/100 g body weight for one week.[6][7] A control group receives saline injections.
Isolation of Liver Mitochondria
-
Tissue Collection: Animals are euthanized, and the liver is rapidly excised and placed in an ice-cold isolation medium.
-
Homogenization: The liver tissue is minced and homogenized using a Potter-Elvehjem homogenizer with a Teflon pestle.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate the mitochondrial fraction from other cellular components. The final mitochondrial pellet is resuspended in a suitable buffer.
High-Resolution Respirometry
-
Instrumentation: An Oroboros Oxygraph-2k or a similar high-resolution respirometer is used to measure mitochondrial oxygen consumption.
-
Protocol: Isolated mitochondria are incubated in a respiration medium at a controlled temperature. Substrates and inhibitors for different complexes of the electron transport chain are added sequentially to assess the function of specific respiratory pathways (e.g., Complex I-linked, Complex II-linked).
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
-
Purpose: To separate mitochondrial protein complexes in their native state to analyze their assembly and abundance.
-
Procedure: Mitochondrial membranes are solubilized with a mild non-ionic detergent (e.g., digitonin). The protein complexes are then separated on a polyacrylamide gel with a gradient.
In-Gel Activity Assays
-
Procedure: Following BN-PAGE, the gel is incubated with specific substrates and colorimetric reagents to visualize the enzymatic activity of the separated respiratory complexes directly within the gel.
Western Blot Analysis
-
Purpose: To determine the abundance of specific mitochondrial proteins.
-
Procedure: Proteins from mitochondrial lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., subunits of respiratory complexes, proteins involved in mitochondrial dynamics) and corresponding secondary antibodies.
Analysis of mtDNA Damage and Repair
-
mtDNA Lesion Frequency: Quantitative polymerase chain reaction (qPCR) can be used to assess the extent of mtDNA damage.
-
Expression of Repair Enzymes: Western blotting can be employed to measure the levels of key proteins involved in mtDNA repair pathways.[10]
References
- 1. Biological effects of this compound (T(2)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid hormones and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 6. karger.com [karger.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]
Unveiling the Therapeutic Promise of 3,5-Diiodothyronine (T2) in Metabolic Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a constellation of conditions including visceral obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The search for effective therapeutic agents has led researchers to explore the potential of 3,5-Diiodothyronine (T2), a naturally occurring metabolite of thyroid hormone. This guide provides an objective comparison of T2's performance against placebo in animal models of metabolic syndrome, supported by experimental data, detailed protocols, and an exploration of its underlying molecular mechanisms.
Quantitative Performance Analysis: T2 vs. Placebo in High-Fat Diet-Induced Metabolic Syndrome
Recent preclinical studies have demonstrated the promising effects of this compound (T2) in mitigating the key features of metabolic syndrome. Animal models, primarily rats fed a high-fat diet (HFD), have been instrumental in elucidating the therapeutic potential of T2. The data presented below summarizes the key quantitative outcomes from these studies, comparing the effects of T2 treatment to a placebo (HFD alone) and a standard diet (control).
| Parameter | Control (Standard Diet) | High-Fat Diet (HFD) - Placebo | High-Fat Diet (HFD) + 3,5-T2 | Percentage Improvement (T2 vs. HFD) | Citation |
| Body Weight Gain (g) | 121 | 192.3 | 183.25 | ~5% reduction | [1] |
| Visceral Fat Pad Weight ( g/rat ) | Not Reported | 30.61 | 22.4 | ~27% reduction | [1] |
| Serum Cholesterol (mg/dL) | Not Reported | Higher than Control | Reduced by ~23% | ~23% reduction | [1] |
| Serum Triglycerides (mg/dL) | 115 ± 10 | 195 ± 25 | 135 ± 25 | ~31% reduction | [2] |
| Liver Triglyceride Content | Normal | Elevated | Normalized | Significant reduction | [2] |
| Insulin Sensitivity | Normal | Impaired | Comparable to Normal | Improved | [1] |
| Plasma Glucose (mM) | 3.21 ± 0.51 | 12.3 ± 1.2 | 3.19 ± 0.11 | ~74% reduction | [3] |
| Adiposity Index (% BW) | 2.61 ± 0.35 | 3.87 ± 0.95 | 1.07 ± 0.13 | ~72% reduction | [3] |
Note: The data presented is a synthesis from multiple studies and may have variations in experimental conditions. Please refer to the cited sources for specific details.
Delving into the Mechanism: Key Signaling Pathways
The beneficial metabolic effects of this compound are believed to be mediated through the activation of key cellular signaling pathways that regulate energy metabolism and mitochondrial function. The primary pathway implicated is the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) axis.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet [frontiersin.org]
- 3. Potential Applications of Thyroid Hormone Derivatives in Obesity and Type 2 Diabetes: Focus on this compound (3,5-T2) in Psammomys obesus (Fat Sand Rat) Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3,5-Diiodothyronine and 3,3'-Diiodothyronine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of two diiodothyronine isomers: 3,5-diiodothyronine (3,5-T2) and 3,3'-diiodothyronine (B1196669) (3,3'-T2). While both are metabolites of thyroid hormones, their physiological roles and mechanisms of action exhibit notable differences. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies of pivotal experiments to facilitate further research and development.
Core Biological Activities: A Comparative Overview
3,5-T2 has been extensively studied and is recognized for its rapid metabolic effects, often acting independently of nuclear thyroid hormone receptors (THRs). In contrast, 3,3'-T2 is primarily known as a metabolite of triiodothyronine (T3) and reverse T3 (rT3), with research on its independent biological activities being less comprehensive. A significant area of overlapping activity appears to be at the level of mitochondrial function, specifically the modulation of cytochrome c oxidase (COX).
Metabolic Rate and Energy Expenditure
Data on the direct comparative effects of 3,5-T2 and 3,3'-T2 on overall metabolic rate are limited. The majority of studies on metabolic rate have focused on 3,5-T2, often in comparison to T3.
This compound (3,5-T2): Numerous studies have demonstrated that administration of 3,5-T2 leads to a rapid increase in resting metabolic rate (RMR) in rodents.[1][2] This effect is notable for its quick onset, often observed within hours of administration, which is faster than the effects of T3.[1][2] The mechanism is thought to be, at least in part, independent of nuclear gene transcription.
3,3'-Diiodothyronine (3,3'-T2): There is a significant lack of in vivo studies directly investigating the effects of 3,3'-T2 on whole-body metabolic rate. Its primary role is considered to be a product of T3 and rT3 degradation. While it exhibits activity at the mitochondrial level, it is unclear if this translates to a significant impact on overall energy expenditure in vivo.
Mitochondrial Function
Both 3,5-T2 and 3,3'-T2 have been shown to directly interact with and modulate the activity of cytochrome c oxidase (COX), the terminal enzyme of the mitochondrial respiratory chain.
A key in vitro study directly compared the effects of both isomers on the activity of isolated COX from bovine heart mitochondria. The findings from this study are summarized in the table below.
| Parameter | This compound (3,5-T2) | 3,3'-Diiodothyronine (3,3'-T2) | Reference |
| Effect on COX Activity | Stimulatory | Stimulatory | Goglia et al., 1994 |
| Maximal Stimulation | ~50% | ~50% | Goglia et al., 1994 |
| Optimal pH for Maximal Stimulation | 7.4 | 6.4 | Goglia et al., 1994 |
This direct comparison reveals that while both molecules can stimulate COX activity to a similar extent, their optimal activity is dependent on the pH of the microenvironment, suggesting different modes of interaction with the enzyme complex.
Signaling Pathways
The signaling pathways of 3,5-T2 are more extensively characterized than those of 3,3'-T2.
This compound (3,5-T2): The biological effects of 3,5-T2 are mediated through both THR-dependent and THR-independent pathways. The rapid, non-genomic effects are largely attributed to its direct action on mitochondria. One of the key proposed mechanisms is the allosteric activation of cytochrome c oxidase.
Signaling pathway of this compound (3,5-T2).
3,3'-Diiodothyronine (3,3'-T2): The signaling pathways for 3,3'-T2 are less defined. It is known to be a product of the deiodination of T3 and rT3. Some studies suggest that it can act as a weak agonist at thyroid hormone receptors.[3] Its most clearly defined direct molecular interaction is with cytochrome c oxidase.
Formation and mitochondrial action of 3,3'-Diiodothyronine (3,3'-T2).
Experimental Protocols
Measurement of Cytochrome c Oxidase (COX) Activity
This protocol is based on the methodology used in studies investigating the effects of diiodothyronines on isolated COX activity.
Objective: To measure the effect of 3,5-T2 and 3,3'-T2 on the enzymatic activity of isolated cytochrome c oxidase.
Materials:
-
Isolated and purified cytochrome c oxidase from a suitable source (e.g., bovine heart mitochondria).
-
Spectrophotometer capable of measuring absorbance changes at 550 nm.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer) at various pH values (e.g., 6.4 and 7.4).
-
Reduced cytochrome c (substrate).
-
Solutions of 3,5-T2 and 3,3'-T2 at various concentrations.
-
Detergent for solubilizing the enzyme (e.g., lauryl maltoside).
Procedure:
-
Enzyme Preparation: The isolated COX is solubilized in the reaction buffer containing a detergent.
-
Reaction Mixture Preparation: In a cuvette, the reaction buffer at the desired pH is mixed with the solubilized COX enzyme and the specific diiodothyronine (3,5-T2 or 3,3'-T2) at the desired concentration. A control cuvette without the diiodothyronine is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of reduced cytochrome c to the cuvette.
-
Measurement of Activity: The oxidation of cytochrome c is monitored by measuring the decrease in absorbance at 550 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the COX activity.
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The activity in the presence of the diiodothyronines is compared to the control to determine the percentage of stimulation.
Experimental workflow for the cytochrome c oxidase activity assay.
Conclusion
The available evidence indicates that both 3,5-T2 and 3,3'-T2 can directly modulate mitochondrial function by stimulating cytochrome c oxidase activity, albeit with different optimal pH conditions. 3,5-T2 has well-documented effects on increasing metabolic rate, which appear to be mediated through rapid, non-genomic actions on mitochondria. The in vivo metabolic effects of 3,3'-T2 remain largely unexplored.
For researchers and drug development professionals, 3,5-T2 presents a more characterized profile as a potential modulator of energy metabolism. However, the distinct interaction of 3,3'-T2 with COX suggests that it may also possess unique biological activities that warrant further investigation. Direct comparative studies are critically needed to fully elucidate the physiological and pharmacological differences between these two thyroid hormone metabolites. Future research should focus on in vivo studies directly comparing the effects of 3,5-T2 and 3,3'-T2 on metabolic rate, gene expression in key metabolic tissues, and their respective signaling pathways.
References
- 1. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]
- 2. Frontiers | this compound: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 3. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Significant TSH Suppression by Physiological Doses of 3,5-Diiodothyronine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of physiological doses of 3,5-diiodothyronine (T2) on thyroid-stimulating hormone (TSH) suppression, in contrast to the well-established effects of triiodothyronine (T3) and thyroxine (T4). While some studies indicate a dose-dependent suppression of TSH by T2, emerging evidence suggests that at physiological concentrations, T2 exerts minimal to no inhibitory effect on the hypothalamic-pituitary-thyroid (HPT) axis, distinguishing it from T3 and T4.
Comparative Data on TSH Suppression
The following table summarizes quantitative data from studies investigating the effects of T2, T3, and T4 administration on serum TSH levels in rodents.
| Treatment Group | Dose | Animal Model | Duration | Serum TSH Levels (as % of control or absolute values) | Reference |
| Control | Vehicle | Hypothyroid Rats | - | Elevated (baseline for comparison) | [1] |
| This compound (T2) | 2.5-10 µ g/100g BW | Hypothyroid Rats | - | Suppressed by ~75% from hypothyroid baseline | [1] |
| 3,5,3'-Triiodothyronine (T3) | 2.5 µ g/100g BW | Hypothyroid Rats | - | Suppressed by 88% from hypothyroid baseline | [1] |
| Control | Vehicle | Diet-Induced Obese Mice | 14 days | ~100% (baseline) | [2] |
| This compound (T2) | 0.25 µg/g BW | Diet-Induced Obese Mice | 14 days | Pituitary TSHβ mRNA significantly decreased | [2] |
| This compound (T2) | 2.5 µg/g BW | Diet-Induced Obese Mice | 14 days | Pituitary TSHβ mRNA significantly decreased | [2] |
| 3,5,3'-Triiodothyronine (T3) | 0.03 µg/g BW | Diet-Induced Obese Mice | 14 days | Pituitary TSHβ mRNA significantly decreased | [2] |
| Control | Vehicle | Male Wistar Rats | 90 days | Normal (baseline) | [3] |
| This compound (T2) | 25 µ g/100g BW | Male Wistar Rats | 90 days | Remained normal | [3] |
| This compound (T2) | 50 µ g/100g BW | Male Wistar Rats | 90 days | Significantly lower than control | [3] |
| This compound (T2) | 75 µ g/100g BW | Male Wistar Rats | 90 days | Significantly lower than control | [3] |
Note: BW denotes body weight. The definition of a "physiological dose" of T2 can vary between studies. The data presented here reflects the findings of the cited research and highlights the dose-dependent nature of T2's effect on TSH.
Experimental Protocols
Induction of Hypothyroidism and Hormone Administration in Rats
This protocol is a composite based on methodologies described in relevant literature[1][4].
-
Animal Model: Adult male Wistar rats (200-250 g) are used.
-
Induction of Hypothyroidism:
-
Animals are rendered hypothyroid by administering propylthiouracil (B1679721) (PTU) in their drinking water (e.g., 0.05% solution) for a period of 3-4 weeks.
-
Successful induction of hypothyroidism is confirmed by measuring serum T3, T4, and TSH levels. A significant decrease in T3 and T4 and a marked increase in TSH indicate a hypothyroid state.
-
-
Hormone Administration:
-
Animals are divided into treatment groups: vehicle control, T2, T3, and T4.
-
Hormones are dissolved in a suitable vehicle (e.g., 0.9% NaCl with a small amount of NaOH for dissolution).
-
Physiological doses of the hormones are administered daily via subcutaneous or intraperitoneal injections for the specified duration of the study. Doses are calculated based on the animal's body weight.
-
-
Blood Collection and Hormone Measurement:
-
At the end of the treatment period, animals are anesthetized, and blood is collected via cardiac puncture.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
Serum TSH, T3, and T4 concentrations are determined using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) kits validated for rats[5][6].
-
Signaling Pathways and Experimental Workflow
Hypothalamic-Pituitary-Thyroid (HPT) Axis Negative Feedback Loop
The following diagram illustrates the negative feedback mechanism of the HPT axis, which is central to understanding TSH regulation.
Caption: Negative feedback loop of the Hypothalamic-Pituitary-Thyroid (HPT) axis.
Experimental Workflow for Comparative Analysis
The diagram below outlines a typical experimental workflow for comparing the effects of T2, T3, and T4 on TSH suppression.
Caption: Experimental workflow for comparative hormone analysis.
Discussion
The data collectively suggest that while T2 can suppress TSH, its potency is considerably lower than that of T3, and its effects are highly dependent on the administered dose. Notably, a study by Padron et al. (2014) demonstrated that in Wistar rats, a daily dose of 25 µ g/100g BW of T2 for 90 days did not significantly alter TSH levels, whereas higher doses of 50 and 75 µ g/100g BW resulted in significant TSH suppression[3]. This finding is crucial as it points towards a threshold effect for T2's central action.
In contrast, T3 is a potent suppressor of TSH even at low physiological doses[1]. The differential effect on TSH suppression between T2 and T3, especially when administered at doses that elicit comparable peripheral metabolic effects, suggests a potential for T2 as a therapeutic agent that could modulate metabolism with a reduced risk of centrally-mediated hyperthyroidism[7].
References
- 1. Effect of 3,5-diiodo-L-thyronine on thyroid stimulating hormone and growth hormone serum levels in hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel immunoassay for TSH measurement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specific Effects of 3,5-Diiodothyronine: A Comparative Guide Using Negative Controls
For researchers, scientists, and drug development professionals, establishing the specific bioactivity of a compound is paramount. This guide provides an objective comparison of the effects of 3,5-Diiodothyronine (T2), a metabolite of thyroid hormone, with appropriate negative controls and the active thyroid hormone, 3,5,3'-triiodothyronine (T3). By presenting quantitative data, detailed experimental protocols, and clear visual representations of its signaling pathways, this document serves as a critical resource for validating the distinct physiological roles of T2.
This compound (T2) has garnered significant interest for its potential to elicit beneficial metabolic effects, such as increasing resting metabolic rate and reducing fat mass, potentially without the full spectrum of thyrotoxic side effects associated with the more potent thyroid hormone, T3. To rigorously validate these effects, it is essential to compare them against negative controls, which should ideally include both a vehicle control and an inactive isomer, such as 3,3'-diiodothyronine (B1196669) (3,3'-T2). While vehicle-controlled studies are common, direct comparative studies with inactive isomers are less frequent but equally important for demonstrating specificity.
Quantitative Data Comparison
The following tables summarize quantitative data from preclinical studies, comparing the effects of T2 to a vehicle control and T3. These studies highlight the differential impact of these compounds on key metabolic and physiological parameters.
| Parameter | Vehicle Control | This compound (T2) | 3,5,3'-Triiodothyronine (T3) | Study Animal Model |
| Body Weight Change | Baseline | Reduced | Reduced | Diet-induced obese mice |
| Resting Metabolic Rate | Baseline | Increased | Increased | Rats |
| Heart Rate | No significant change | No significant change (at lower doses) | Increased | Rats |
| Serum TSH Levels | Normal | Suppressed (dose-dependent) | Suppressed | Mice |
| Hepatic Malic Enzyme mRNA | Baseline | Increased | Increased | Rats |
Table 1: In Vivo Effects of T2 Compared to Controls.
| Parameter | Vehicle Control | This compound (T2) | 3,3'-diiodo-L-thyronine | Cell Line |
| Growth Hormone (GH) mRNA levels | Baseline | 100-fold less potent than T3 | No significant effect | GH3 cells |
| TRβ2 mRNA levels | Baseline | Downregulated | No significant effect | GH3 cells |
Table 2: In Vitro Effects on Gene Expression. One study noted that 3,3'-diiodo-L-thyronine and thyronine showed no significant thyromimetic effects on GH mRNA and TRβ2 mRNA levels[1].
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
In Vivo Administration of T2 and Controls in Rodents
Objective: To assess the in vivo effects of T2 on metabolic parameters compared to a vehicle control and T3.
Materials:
-
This compound (T2)
-
3,5,3'-Triiodothyronine (T3)
-
Vehicle solution (e.g., 0.15% NaOH in physiological saline or 0.04 M NaOH)
-
Experimental animals (e.g., male C57BL/6J mice or Wistar rats)
-
Metabolic cages for measuring oxygen consumption
-
Equipment for monitoring heart rate and body composition
Procedure:
-
Animal Acclimation: House animals in a controlled environment (temperature, light-dark cycle) and provide ad libitum access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle control, T2-treated, T3-treated).
-
Compound Preparation: Dissolve T2 and T3 in the vehicle solution to the desired concentrations.
-
Administration: Administer the compounds or vehicle via the chosen route (e.g., intraperitoneal or subcutaneous injection) daily for the duration of the study (e.g., 14 or 28 days). Dosing is typically based on body weight (e.g., µg/g body weight).
-
Monitoring:
-
Record body weight and food intake daily.
-
Measure oxygen consumption, carbon dioxide production, and energy expenditure using metabolic cages at specified time points.
-
Monitor heart rate using non-invasive methods.
-
At the end of the study, collect blood samples for hormone analysis (e.g., TSH, T3, T4) and tissue samples for gene expression analysis.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of T2, T3, and vehicle.
In Vitro Gene Expression Analysis
Objective: To determine the effect of T2 on the expression of target genes in a pituitary cell line.
Materials:
-
GH3 rat pituitary cell line
-
Cell culture medium and supplements
-
This compound (T2)
-
3,3'-diiodo-L-thyronine (as a negative control)
-
3,5,3'-Triiodothyronine (T3) (as a positive control)
-
Reagents for RNA extraction, reverse transcription, and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Culture: Culture GH3 cells in appropriate medium until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of T2, 3,3'-T2, T3, or vehicle for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target genes (e.g., GH, TRβ2) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression levels using the delta-delta Ct method and compare the effects of the different treatments.
Signaling Pathways and Experimental Workflows
The biological effects of T2 are mediated through both genomic and non-genomic pathways. The following diagrams, created using the DOT language, illustrate these proposed mechanisms and a typical experimental workflow for their investigation.
Caption: Proposed signaling pathways of this compound (T2).
Caption: A typical experimental workflow for validating the in vivo effects of T2.
References
Safety Operating Guide
Safe Disposal of 3,5-Diiodothyronine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,5-Diiodothyronine (3,5-T2), a key thyroid hormone analog in metabolic research, is crucial for laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety in the laboratory.
Core Safety and Handling Summary
According to its Safety Data Sheet (SDS), this compound is classified as harmful to aquatic life with long-lasting effects.[1] Therefore, the primary concern during disposal is preventing its release into the environment.[1] Standard laboratory precautions should be observed during handling to minimize exposure, though no special measures are required if used correctly.[1]
| Property | Data |
| GHS Classification | Aquatic Chronic 3[1] |
| Hazard Statement | H412: Harmful to aquatic life with long lasting effects[1] |
| Precautionary Statement | P273: Avoid release to the environment[1] |
| Disposal Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations[1] |
| Flammability | Product is not flammable[1] |
| Primary Irritant Effect | No irritant effect on skin or eyes[1] |
| Sensitization | No sensitizing effects known[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be conducted in strict accordance with all applicable regulations. The following procedure outlines a systematic approach to ensure safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Solutions containing this compound.
-
-
Segregate this compound waste from other laboratory waste streams. Use a dedicated, clearly labeled, and sealed waste container.
Step 2: Consultation with Institutional Safety Office
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent safety office. They are the primary resource for understanding the specific disposal regulations that apply to your location.
-
Provide the Safety Data Sheet (SDS) for this compound to the EHS office.
-
Follow their specific guidance for waste accumulation, labeling, and pickup schedules.
Step 3: Waste Packaging and Labeling
-
Package all this compound waste in a chemically compatible and leak-proof container as advised by your EHS office.
-
Label the container clearly with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 1041-01-6
-
Associated hazards (e.g., "Harmful to Aquatic Life")
-
Accumulation start date.
-
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated, secure area away from drains and sources of ignition.[1]
-
The storage area should be well-ventilated and inaccessible to unauthorized personnel.
Step 5: Arranging for Licensed Disposal
-
Your institutional EHS office will typically coordinate the pickup and disposal of the hazardous waste through a licensed waste disposal contractor.
-
Do not attempt to dispose of this compound via standard laboratory trash or down the drain. This is a direct violation of environmental safety protocols.
Logical Workflow for Disposal
Caption: Logical workflow for the compliant disposal of this compound.
Experimental Protocols Cited
This document provides operational and disposal guidance based on safety data sheets and does not cite specific experimental protocols involving the use of this compound. For information on its biological effects and use in research, please refer to scientific literature.[2][3][4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
